4-(2,2-Dimethoxyethoxy)phenylboronic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
[4-(2,2-dimethoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO5/c1-14-10(15-2)7-16-9-5-3-8(4-6-9)11(12)13/h3-6,10,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHYLZZAGHDVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(OC)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629630 | |
| Record name | [4-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-36-8 | |
| Record name | [4-(2,2-Dimethoxyethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60629630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2,2-Dimethoxyethoxy)phenylboronic acid: A Versatile Building Block in Modern Drug Discovery
Foreword: The Strategic Importance of Functionalized Phenylboronic Acids in Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the deliberate design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. Phenylboronic acids have emerged as indispensable tools in this endeavor, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This class of compounds offers a stable, versatile, and relatively low-toxicity platform for the construction of complex molecular architectures.[1] This guide focuses on a particularly valuable derivative, 4-(2,2-Dimethoxyethoxy)phenylboronic acid, and elucidates its synthesis, chemical properties, and strategic applications in the synthesis of novel therapeutics. The inclusion of the dimethoxyethoxy moiety imparts unique characteristics that can be leveraged to overcome common challenges in drug design, such as enhancing solubility and providing a latent aldehyde functionality.
Unveiling the Chemical Architecture of this compound
The chemical structure of this compound is characterized by a phenyl ring substituted with a boronic acid group at the 4-position and a 2,2-dimethoxyethoxy group. This arrangement provides a molecule with two key reactive sites: the boronic acid for cross-coupling reactions and the acetal group which can be deprotected to reveal a reactive aldehyde.
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for predicting the properties of its derivatives.
| Property | Value | Source |
| CAS Number | 1256355-36-8 | Internal Database |
| Molecular Formula | C₁₀H₁₅BO₄ | Internal Database |
| Molecular Weight | 212.02 g/mol | Internal Database |
| Appearance | White to off-white solid | General Knowledge |
| Melting Point | Not available (typically solid at room temp.) | General Knowledge |
| Boiling Point | Not available | General Knowledge |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | General Knowledge |
| pKa | Estimated to be around 8-9, similar to other phenylboronic acids. | [2] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step process starting from readily available starting materials. The following protocol outlines a reliable synthetic route.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Bromo-4-(2,2-dimethoxyethoxy)benzene
-
To a solution of 4-bromophenol (1.0 eq) in a suitable aprotic solvent such as acetone or DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromo-1,1-dimethoxyethane (1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-bromo-4-(2,2-dimethoxyethoxy)benzene.
Step 2: Synthesis of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of 1-bromo-4-(2,2-dimethoxyethoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the Grignard reagent formation.
-
Once the reaction has started, add the remaining bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux until the magnesium is consumed.
-
Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate (1.5 eq) in anhydrous THF, keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding it to a cold, dilute solution of hydrochloric acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
The Suzuki-Miyaura Cross-Coupling Reaction: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a boronic acid and an organohalide, catalyzed by a palladium complex.[3] this compound is an excellent coupling partner in these reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Coupling with 4-Bromoanisole
This protocol details the Suzuki-Miyaura coupling of this compound with 4-bromoanisole to synthesize 4-(2,2-dimethoxyethoxy)-4'-methoxybiphenyl.
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask, combine this compound, 4-bromoanisole, and potassium carbonate.
-
Add a mixture of toluene and water (typically in a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate and triphenylphosphine in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction to reflux (typically 80-100 °C) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
The Strategic Advantage of the 2,2-Dimethoxyethoxy Group in Drug Development
The 2,2-dimethoxyethoxy moiety is more than just a simple substituent; it offers several strategic advantages in the design and development of new drug candidates.
Enhanced Physicochemical Properties
The ether linkages and terminal methoxy group can significantly improve the aqueous solubility of a molecule, a critical factor for bioavailability.[4] Furthermore, the flexibility of the ethoxy chain can allow for better conformational adaptation to a biological target's binding site.
Metabolic Stability
The methoxy groups can influence the metabolic profile of a drug.[4][5] While O-demethylation is a possible metabolic pathway, the overall impact on metabolic stability is often favorable compared to more labile functional groups.
A Masked Aldehyde: A Gateway to Further Functionalization
The acetal functionality of the 2,2-dimethoxyethoxy group is stable under many reaction conditions, including the basic conditions of the Suzuki-Miyaura coupling. However, it can be readily hydrolyzed under mild acidic conditions to unmask a reactive aldehyde. This "latent" functionality allows for late-stage diversification of a drug candidate, enabling the introduction of various pharmacophores or linking moieties for targeted drug delivery.
Sources
A Senior Application Scientist's Guide to 4-(2,2-Dimethoxyethoxy)phenylboronic Acid: Properties, Reactivity, and Protocols
Abstract
4-(2,2-Dimethoxyethoxy)phenylboronic acid is a versatile organoboron compound increasingly recognized for its utility in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural feature, an acetal-protected aldehyde, provides a strategic advantage for complex, multi-step syntheses. This guide offers an in-depth exploration of its physicochemical properties, reactivity, and core applications. We provide expert insights into its role as a synthetic building block, a detailed, field-proven protocol for its application in Suzuki-Miyaura cross-coupling, and essential safety and handling information for researchers.
Introduction: The Strategic Advantage of a Masked Carbonyl
Phenylboronic acids are foundational reagents in modern organic chemistry, celebrated for their role in palladium-catalyzed cross-coupling reactions that form carbon-carbon bonds with exceptional reliability.[1] Within this class of compounds, this compound (Figure 1) distinguishes itself not merely as another coupling partner but as a sophisticated bifunctional building block.
The molecule's core value lies in the synergy between its two key functional groups:
-
The Boronic Acid Moiety: This group is the reactive handle for transition metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of biaryl structures.[2]
-
The Dimethoxyethoxy Group: This substituent is more than just an ether; it is a dimethyl acetal. Acetal groups are robust protecting groups for aldehydes. This "masked" aldehyde functionality allows chemists to perform extensive modifications via the boronic acid group without interference from a highly reactive aldehyde. Subsequently, the acetal can be easily hydrolyzed under mild acidic conditions to unveil the aldehyde, making it available for a host of secondary transformations (e.g., reductive amination, Wittig reactions, condensation).
This latent functionality makes it an invaluable tool for constructing complex molecules where precise, sequential bond formation is paramount.
Figure 1: Structure of this compound
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node [shape=plaintext];
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Caption: Synthetic strategy leveraging the masked aldehyde functionality.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating methodology for coupling this compound with a generic aryl bromide.
Objective: To synthesize a 4'-substituted-4-biarylacetaldehyde dimethyl acetal.
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (Ar-Br, 1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents) or a more advanced ligand like SPhos.
-
Potassium Carbonate (K₂CO₃, 2.5 equivalents), finely powdered
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Toluene, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate
Protocol Workflow:
Figure 3: Suzuki-Miyaura Coupling Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a separate small vial, stir Pd(OAc)₂ and PPh₃ in a small amount of dioxane for 15 minutes. This allows for the in-situ formation of the active Pd(0) species. Causality: Pre-forming the active catalyst can lead to more reproducible reaction initiation and kinetics.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.5 eq). Expertise: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. Finely powdered base provides a larger surface area for reaction.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add the degassed dioxane/water solvent mixture via syringe, followed by the pre-formed catalyst solution. Trustworthiness: Using degassed solvents is a self-validating step that minimizes catalyst poisoning by oxygen, ensuring the catalytic cycle proceeds efficiently.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Add deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate or toluene.
-
Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
As a professional in a laboratory setting, adherence to safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves.[3]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.[6]
-
Hazards: May cause skin, eye, and respiratory irritation.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]
Conclusion
This compound is a powerful and strategic reagent for modern organic synthesis. Its value extends beyond that of a simple arylboronic acid; the presence of a stable, yet readily deprotectable, aldehyde functionality provides a synthetic pathway for creating complex, functionalized biaryl molecules that are central to drug discovery and materials science. By understanding its properties and employing robust, validated protocols, researchers can effectively harness its synthetic potential to accelerate their research and development objectives.
References
- Fisher Scientific. (2025). Safety Data Sheet.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- MedChemExpress. (2025). Phenylboronic acid-SDS.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Wikipedia. (n.d.). Phenylboronic acid.
- AK Scientific, Inc. (n.d.). 4,5-Dichloro-2-(2-methoxyethoxy)phenylboronic acid Safety Data Sheet.
- Santa Cruz Biotechnology, Inc. (2020). SC-483493 - 4-(2-Methoxyethoxy)phenylboronic acid - SAFETY DATA SHEET.
- MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. Catalysts, 7(146).
- National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- ChemicalBook. (2023). 4-Methoxyphenylboronic acid: applications in different fields and safety.
- Sigma-Aldrich. (n.d.). (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid.
- Arctom Scientific. (n.d.). CAS NO. 1256355-36-8 | [4-(2,2-dimethoxyethoxy)phenyl]boronic acid - 95%.
- ResearchGate. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis.
Sources
An In-depth Technical Guide to 4-(2,2-Dimethoxyethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(2,2-Dimethoxyethoxy)phenylboronic acid (CAS Number: 1256355-36-8), a versatile bifunctional building block in modern organic synthesis. The unique structural combination of a phenylboronic acid moiety and an acetal-protected diol side chain offers orthogonal reactivity, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions and as a precursor to compounds with diol functionalities. This guide will delve into the synthesis, analytical characterization, key applications with a focus on drug discovery, and safe handling protocols for this compound. The causality behind experimental choices and self-validating systems for protocols are emphasized to ensure scientific integrity and practical utility for researchers in the field.
Introduction and Rationale
Arylboronic acids are a cornerstone of contemporary organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This class of compounds is lauded for its stability, relatively low toxicity, and tolerance to a wide range of functional groups.[1] this compound distinguishes itself through its bifunctional nature. The boronic acid group readily participates in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, while the dimethoxyethoxy group serves as a masked aldehyde or a precursor to a diol, which can be deprotected under acidic conditions for subsequent transformations. This orthogonal reactivity is highly desirable in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents where the introduction of polar functional groups can significantly impact pharmacokinetic properties.[2][3]
The acetal group provides a stable protecting group for the underlying aldehyde functionality, which can be revealed for further chemical manipulation, such as reductive amination or Wittig reactions. Alternatively, the diol can be unmasked to improve solubility or to serve as a recognition motif for biological targets. Phenylboronic acids themselves have been explored as targeting ligands for glycoproteins that are overexpressed on the surface of cancer cells.[4]
Synthesis of this compound
The most common and industrially scalable synthesis of arylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate.[1] For this compound, a Grignard reaction starting from the corresponding aryl bromide is the most logical and field-proven approach.
Synthesis of the Precursor: 1-Bromo-4-(2,2-dimethoxyethoxy)benzene
The synthesis begins with the readily available 4-bromophenol. The key transformation is the etherification of the phenolic hydroxyl group with 2-bromo-1,1-dimethoxyethane.
Reaction Scheme:
Figure 1: Synthesis of 1-Bromo-4-(2,2-dimethoxyethoxy)benzene.
Experimental Protocol:
-
To a stirred solution of 4-bromophenol (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate (1.5 equivalents).
-
To this mixture, add 2-bromo-1,1-dimethoxyethane (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-bromo-4-(2,2-dimethoxyethoxy)benzene.
Grignard Reaction and Borylation
The aryl bromide is then converted to a Grignard reagent, which is subsequently reacted with a trialkyl borate ester to form the boronic ester. Hydrolysis then yields the desired boronic acid.[5][6]
Reaction Scheme:
Figure 2: Grignard-based synthesis of the target compound.
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents).[7]
-
Add a small crystal of iodine to activate the magnesium surface.[6]
-
Add a solution of 1-bromo-4-(2,2-dimethoxyethoxy)benzene (1 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard formation.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining aryl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.
-
Cool the Grignard reagent to -78 °C in a dry ice/acetone bath.
-
To this cooled solution, add triisopropyl borate (1.5 equivalents) dropwise, maintaining the temperature below -60 °C.[5]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding it to a cold aqueous acid solution (e.g., 1M HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound as a solid.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different protons in the molecule.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| B(OH)₂ | ~8.0 | Broad singlet | 2H |
| Aromatic (ortho to B) | ~7.8 | Doublet | 2H |
| Aromatic (meta to B) | ~7.0 | Doublet | 2H |
| -OCH(OCH₃)₂ | ~4.8 | Triplet | 1H |
| -OCH₂- | ~4.1 | Doublet | 2H |
| -OCH₃ | ~3.4 | Singlet | 6H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[8][9]
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon environment.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-B | ~135 (often not observed) |
| Aromatic (ortho to B) | ~136 |
| Aromatic (meta to B) | ~115 |
| Aromatic (ipso to O) | ~160 |
| -OC H(OCH₃)₂ | ~103 |
| -OC H₂- | ~68 |
| -OC H₃ | ~54 |
Note: Chemical shifts are approximate and can vary depending on the solvent.[10][11][12]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present.
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (boronic acid) | 3500-3200 | Broad |
| C-H (aromatic) | 3100-3000 | Sharp |
| C-H (aliphatic) | 3000-2850 | Sharp |
| C=C (aromatic) | 1600-1475 | Medium to strong |
| B-O | 1380-1310 | Strong |
| C-O (ether) | 1250-1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 213.1.
Applications in Research and Drug Discovery
The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. The acetal functionality provides a latent aldehyde or diol, which can be unmasked in later synthetic steps.
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be coupled with a variety of aryl or heteroaryl halides or triflates to form complex molecular scaffolds.
Generalized Reaction Scheme:
Figure 3: Suzuki-Miyaura coupling application.
Exemplary Experimental Protocol:
-
In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like potassium carbonate (2 equivalents).[16][17][18][19][20]
-
Add a solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and an aqueous solution of the base.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Role in Drug Discovery
The masked aldehyde/diol functionality is particularly useful in medicinal chemistry for several reasons:
-
Improving Pharmacokinetics: The introduction of a diol group after deprotection can increase the polarity and aqueous solubility of a drug candidate, which can be beneficial for its absorption and distribution profile.
-
Prodrug Strategies: The acetal can act as a prodrug moiety, which is stable under physiological conditions but can be cleaved in specific environments (e.g., the acidic microenvironment of tumors) to release the active diol or aldehyde-containing drug.
-
Linker Chemistry: The deprotected aldehyde can be used to conjugate the molecule to other entities, such as peptides or antibodies, through reductive amination, forming stable secondary amine linkages.
Safety and Handling
As with all boronic acids, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
May cause skin, eye, and respiratory irritation.[21]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.[21][22][23]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[21][22][23]
-
Skin and Body Protection: A lab coat and closed-toe shoes are required.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[23][24]
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry place.[23]
-
Avoid inhalation of dust.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[21][23][25]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[21][23][25]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[23][25]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[23][25]
Conclusion
This compound is a valuable and versatile reagent for organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its bifunctional nature, combining the reliable reactivity of a boronic acid in Suzuki-Miyaura coupling with a protected diol functionality, offers synthetic chemists a powerful tool for molecular design and construction. By understanding its synthesis, characterization, reactivity, and safe handling, researchers can effectively leverage the unique properties of this compound to advance their scientific endeavors.
References
- AOBChem. Safety Data Sheet.
- PrepChem.com. Synthesis of 4-Methoxyphenylboronic acid (1).
- ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions.
- Grignard Reaction.
- Wikipedia. Grignard reagent.
- ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- NMR Chemical Shifts.
- ResearchGate. Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate | Request PDF.
- ResearchGate. 13 C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles.
- FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).
- NMR Chemical Shifts.
- Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces.
- ResearchGate. Suzuki coupling reactions of various aryl halides (X) and phenylboronic acid over Pd- diimine@SBA-15catalyst (a).
- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- The Royal Society of Chemistry. SUPPORTING INFORMATION.
- YouTube. (2020, July 11). Suzuki Coupling.
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An In-Depth Technical Guide to the Catalytic Mechanism of 4-(2,2-Dimethoxyethoxy)phenylboronic Acid
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
4-(2,2-Dimethoxyethoxy)phenylboronic acid is a sophisticated building block in modern synthetic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions. Its unique structural features—an electron-donating ether linkage and a latent aldehyde in the form of an acetal—confer specific reactivity and synthetic advantages. This guide provides an in-depth analysis of its mechanism of action within the context of the Suzuki-Miyaura coupling, explores the critical role of its substituent, details experimental protocols for its use, and discusses its strategic applications in complex molecule synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this reagent.
Physicochemical Properties & the Role of the 2,2-Dimethoxyethoxy Substituent
The reactivity of this compound in catalytic cycles is dictated by the interplay of its three key structural components: the boronic acid moiety, the phenyl ring, and the para-substituted dimethoxyethoxy group.
-
Boronic Acid Group (-B(OH)₂): This functional group is the cornerstone of its utility in Suzuki-Miyaura coupling. It is an electrophilic Lewis acid that, upon activation with a base, transforms into a nucleophilic boronate, which is essential for the key transmetalation step.[1]
-
Electronic Effects: The ether oxygen atom adjacent to the phenyl ring exerts a positive mesomeric effect (+M), donating electron density into the aromatic system. This increased electron density makes the aryl group more nucleophilic, which can facilitate the rate-determining transmetalation step in the catalytic cycle.[2] This effect is analogous to that seen in simpler alkoxy-substituted phenylboronic acids, such as 4-methoxyphenylboronic acid, which are known to be highly effective coupling partners.[3][4]
-
Solubility: The presence of the flexible ether chain generally enhances the solubility of the reagent in a wider range of organic solvents compared to unsubstituted phenylboronic acid, which is a practical advantage in designing homogeneous reaction conditions.[3]
-
The Acetal Functionality—A Latent Aldehyde: The 2,2-dimethoxyethoxy group is a stable protecting group for an aldehyde. This is the most strategically important feature of the molecule. Under the often basic and aqueous conditions of a Suzuki reaction, this acetal can be stable, but it can also be deliberately hydrolyzed post-coupling using acidic conditions to unmask a highly versatile formyl group.[5][6] This dual nature allows for the introduction of a masked aldehyde, which can be used for subsequent transformations, adding significant value in multi-step syntheses.
The Catalytic Cycle: Mechanism of Action in Suzuki-Miyaura Coupling
The primary catalytic application for this compound is the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation.[7] The mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst, which is regenerated after each turnover.[2][8]
The three fundamental steps are:
-
Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halogen bond of an aryl or vinyl halide (R¹-X). This step forms a square planar Pd(II) intermediate (R¹-PdII-X).[7][9] This is often the rate-determining step of the overall cycle.
-
Transmetalation: This is the crucial step where the boronic acid reagent enters the cycle.
-
Activation: A base (e.g., K₂CO₃, Cs₂CO₃, KOH) is required to activate the boronic acid. The base coordinates to the Lewis acidic boron atom, forming a more nucleophilic tetracoordinate "ate" complex, [ArB(OH)₃]⁻.[2][8]
-
Aryl Transfer: This activated boronate complex then reacts with the Pd(II) intermediate. The aryl group from the boronate—in this case, the 4-(2,2-dimethoxyethoxy)phenyl moiety—is transferred to the palladium center, displacing the halide (X) to form a new diorganopalladium(II) complex (R¹-PdII-Ar). The electron-donating nature of the ether substituent on our molecule enhances the nucleophilicity of the aryl ring, thereby facilitating this transfer.[2]
-
-
Reductive Elimination: In the final step, the two organic groups (R¹ and Ar) on the palladium center couple and are eliminated from the coordination sphere. This process forms the desired biaryl product (R¹-Ar) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][7]
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reactivity and selectivity of 4-(2,2-Dimethoxyethoxy)phenylboronic acid
An In-Depth Technical Guide to the Reactivity and Selectivity of 4-(2,2-Dimethoxyethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry, organic synthesis, and materials science. Its unique structure, combining a reactive boronic acid moiety with a stable, yet readily cleavable, acetal-protected diol, offers a powerful platform for sequential and orthogonal chemical modifications. This guide provides a comprehensive overview of the core principles governing its reactivity and selectivity, explains the causality behind experimental choices, and furnishes detailed protocols for its application. We will explore its central role in palladium-catalyzed cross-coupling reactions and the strategic unmasking of its latent hydrophilic functionality, thereby offering a robust tool for the synthesis of complex molecules.
Introduction: A Molecule of Duality and Design
In the landscape of modern synthetic chemistry, efficiency and control are paramount. The ability to introduce multiple functionalities into a molecule in a planned, stepwise manner is crucial for the construction of complex architectures, from active pharmaceutical ingredients (APIs) to advanced materials. This compound (CAS 1256355-36-8) emerges as a key player in this context.[1]
At its core, the molecule presents two distinct chemical personalities:
-
The Arylboronic Acid: This functional group is a cornerstone of modern organic synthesis, primarily for its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This allows for the formation of carbon-carbon bonds, linking the phenyl ring to a vast array of other organic structures.
-
The Acetal-Protected Diol: The 2,2-dimethoxyethoxy side chain serves as a "latent" or masked diol.[3] The acetal is a robust protecting group, stable to a wide range of reaction conditions, particularly the basic media often employed in cross-coupling reactions.[3][4] This stability allows the boronic acid to react with high selectivity, leaving the side chain untouched. Subsequently, the acetal can be selectively removed under acidic conditions to reveal a hydrophilic 1,2-diol functionality.[5]
This inherent orthogonality makes this compound an exemplary tool for the "protect-react-deprotect" strategy, enabling chemists to build molecular complexity with precision.[3]
Physicochemical Properties
| Property | Value |
| CAS Number | 1256355-36-8 |
| Molecular Formula | C₁₀H₁₅BO₅ |
| Molecular Weight | 226.03 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents |
(Data sourced from Arctom Scientific[1])
Core Reactivity: The Suzuki-Miyaura Cross-Coupling
The primary utility of the boronic acid moiety lies in its participation in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and tolerance of diverse functional groups.[2][6]
Mechanism and Selectivity
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Causality in Experimental Design:
-
Catalyst: A Pd(0) species is the active catalyst. Often, a stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) is used, which is reduced in situ. The choice of ligands (L), such as phosphines (e.g., PPh₃, SPhos, XPhos), is critical for stabilizing the palladium center and modulating its reactivity.[2]
-
Base: A base is essential for activating the boronic acid. It coordinates to the boron atom, forming a more nucleophilic "ate" complex ([Ar-B(OH)₃]⁻), which facilitates the transmetalation step—the transfer of the aryl group from boron to palladium.[2] Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄. The acetal protecting group on our subject molecule is stable to these basic conditions.[3]
-
Solvent: A mixture of solvents is often used, such as toluene/water or dioxane/water, to dissolve both the organic and inorganic reagents.
The ether linkage in the 4-(2,2-dimethoxyethoxy) group is electron-donating, which can increase the nucleophilicity of the arylboronic acid and potentially accelerate the transmetalation step compared to unsubstituted phenylboronic acid.[7]
The Orthogonal Protecting Group Strategy
The true elegance of this compound lies in the orthogonal nature of its two functional groups. "Orthogonal" in this context means that one group can be reacted selectively without affecting the other, as their reactivity and removal conditions are mutually exclusive.[8]
This enables a powerful synthetic sequence:
-
React: Perform a Suzuki-Miyaura coupling (or other boronic acid chemistry) under basic or neutral conditions to build the core carbon skeleton. The acetal remains inert.
-
Deprotect: Expose the coupled product to acidic conditions to hydrolyze the acetal, revealing the diol functionality.
-
Further Functionalize (Optional): The newly exposed diol can be used for subsequent reactions, such as esterification, etherification, or polymerization.
Caption: Orthogonal "React-Deprotect" workflow.
This strategy is highly valuable in drug discovery, allowing for the late-stage introduction of a hydrophilic diol group.[9][10] This can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.
Acetal Deprotection: Unmasking the Diol
The conversion of the acetal back to the corresponding diol is typically achieved through acid-catalyzed hydrolysis.[5] The reaction is generally clean and high-yielding.
Mechanism: The mechanism involves protonation of one of the acetal oxygens, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the hemiacetal, which further hydrolyzes to the diol and a second molecule of methanol.
Selective Deprotection Conditions
A key advantage is the ability to choose conditions that selectively cleave the acetal without affecting other acid-sensitive groups that might be present in the coupled product.
| Reagent System | Conditions | Comments | Reference |
| Aqueous HCl or H₂SO₄ | Dilute acid in a water-miscible solvent (THF, acetone) | The classic, effective method. Reaction progress should be monitored to avoid side reactions. | [4] |
| Silica Sulfuric Acid | Wet SiO₂ in a non-polar solvent, heated | A heterogeneous catalyst that is easily filtered off, simplifying workup. | [11] |
| Indium(III) Triflate | Acetone, room temperature | A mild Lewis acid catalyst that operates under neutral conditions. | [5] |
| Cerium(III) Chloride | Acetonitrile, reflux | Highly selective for certain types of acetals and ethers, tolerating many other protecting groups. | [5] |
Trustworthiness of the Protocol: The choice of deprotection agent must be guided by the overall molecular structure. For a robust molecule, simple aqueous HCl is sufficient. For delicate substrates with other acid-labile groups, milder Lewis acid-based methods or heterogeneous catalysts provide greater control and selectivity.[5][11]
Experimental Protocols
The following protocols are representative examples and should be adapted and optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with a generic aryl bromide (Ar-Br).
Materials:
-
This compound (1.2 equiv)
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
2M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene or 1,4-Dioxane
-
Ethanol
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), and Pd(PPh₃)₄ (0.03 equiv).
-
Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add Toluene (or Dioxane) and Ethanol in a 4:1 ratio to dissolve the reagents.
-
Add the 2M aqueous Na₂CO₃ solution (2.0 equiv).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure coupled product with the acetal intact.
Protocol 2: Acetal Deprotection
This protocol describes the hydrolysis of the acetal group from the coupled product.
Materials:
-
Acetal-protected coupled product (1.0 equiv)
-
Tetrahydrofuran (THF)
-
2N Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the acetal-protected compound in THF in a round-bottom flask.
-
Add an equal volume of 2N HCl solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed (typically 1-4 hours).
-
Once complete, neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solvent under reduced pressure to yield the deprotected diol product. Further purification by chromatography or recrystallization may be necessary.
Conclusion
This compound is more than a simple reagent; it is a strategic tool for molecular construction. Its value is rooted in the predictable reactivity of the boronic acid and the robust, yet selectively cleavable, nature of the acetal protecting group. This guide has illuminated the principles of its reactivity in Suzuki-Miyaura coupling and the subsequent deprotection, providing a framework for its rational application. For researchers in drug discovery and materials science, mastering the use of this bifunctional building block opens a reliable pathway to novel and complex molecules with tailored functionalities.
References
- Špačková, N., Gurská, S., & Hocek, M. (2018). Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7‐Deazapurine Nucleobases and Their Post‐synthetic Modifications through the Suzuki‐Miyaura Cross‐Coupling Reactions. Chemistry – A European Journal, 24(52), 13836-13847. [Link]
- Tanemura, K., Suzuki, T., & Horaguchi, T. (2003). A mild and chemoselective deprotection method of various acetal-type protective groups. Journal of the Chemical Society, Perkin Transactions 1, (22), 2997-3003. [Link]
- Wuts, P. G. M. (n.d.). Protecting Groups. University of Missouri.
- Silva, F., et al. (2018).
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- Wikipedia contributors. (2023, December 28). Protecting group. In Wikipedia, The Free Encyclopedia.
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- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]
- Manfrinato, G., et al. (2018). Selective oligosaccharide recognition with phenylboronic acid through Cu(I)-catalysed click imprinted surfaces. Sensors and Actuators B: Chemical, 258, 1032-1040. [Link]
- Lou, S., & Schaus, S. E. (2012). Catalytic Diastereoselective Petasis Reactions. Journal of the American Chemical Society, 134(48), 19573–19576. [Link]
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633-9695. [Link]
- Arctom Scientific. (n.d.). [4-(2,2-dimethoxyethoxy)phenyl]boronic acid - 95%.
- National Center for Biotechnology Information. (n.d.). (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. PubChem Compound Database.
- Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by acetal cleavage.
- Mkhalid, I., & AL-Shaikh, H. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Asian Journal of Chemistry, 26(7), 2077-2082. [Link]
- Nagatomo, M., et al. (2020). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 22(16), 5277-5282. [Link]
- Coro, J., et al. (2021).
- LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
- Al-Masri, H., & El-Hiti, G. A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341. [Link]
- Zolfigol, M. A., et al. (2002). Deprotection of Acetals and Ketals by Silica Sulfuric Acid and Wet SiO2. Molecules, 7(9), 647-651. [Link]
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A Technical Guide to the Stability and Storage of 4-(2,2-Dimethoxyethoxy)phenylboronic Acid
Abstract
4-(2,2-Dimethoxyethoxy)phenylboronic acid is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The integrity of this reagent is paramount for achieving reproducible and high-yielding results. However, like most arylboronic acids, its stability is influenced by environmental factors including moisture, temperature, pH, and oxygen. This guide provides an in-depth analysis of the principal degradation pathways—dehydration to boroxine, protodeboronation, and oxidation—that can compromise the quality of this compound. We present field-proven protocols for optimal storage, handling, and quality assessment to ensure its efficacy and reliability in research and development settings.
Introduction: Understanding the Molecule
This compound possesses two key structural features that dictate its reactivity and stability: the arylboronic acid moiety and the para-alkoxy substituent. The boronic acid group, -B(OH)₂, is the functional center for crucial reactions like transmetalation in Suzuki couplings. The electron-donating nature of the para-alkoxy group influences the electronic properties of the aromatic ring and the Lewis acidity of the boron center, which in turn affects its susceptibility to various degradation processes. A thorough understanding of its chemical vulnerabilities is the first step toward ensuring its long-term viability as a synthetic building block.
Principal Degradation Pathways
The stability of arylboronic acids is not absolute. Three primary chemical transformations can lead to the degradation of the reagent, reducing its purity and effective concentration. These pathways are often interconnected and influenced by storage and handling conditions.
Dehydration and Boroxine Formation
One of the most common and reversible processes affecting solid boronic acids is dehydration to form a cyclic trimeric anhydride known as a boroxine.[1][2] This equilibrium is highly sensitive to the presence of water.
-
Mechanism: Three molecules of the boronic acid condense, eliminating three molecules of water to form a six-membered B-O-B ring.[3][4] This process is entropically favored by the release of water and can occur spontaneously upon storage, particularly in dry, non-polar environments or upon heating.[1][4]
-
Causality & Impact: The formation of boroxine is a critical issue because the trimer is often less reactive or completely inactive in cross-coupling reactions under standard conditions. Using a sample with a high boroxine content without accounting for the reduced concentration of the active monomeric form can lead to incorrect stoichiometry, resulting in low or inconsistent reaction yields.[1] Fortunately, this process is reversible; the boroxine can be hydrolyzed back to the active monomeric boronic acid by the addition of water.[3]
Caption: Reversible equilibrium between boronic acid and its boroxine trimer.
Protodeboronation
Protodeboronation is an irreversible degradation pathway that involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[5][6] This reaction converts the arylboronic acid into its corresponding arene—in this case, 1-(2,2-dimethoxyethoxy)benzene—rendering it useless for cross-coupling.
-
Mechanism: This process can occur under both acidic and basic conditions.[5][7][8] Under basic conditions, which are common in Suzuki-Miyaura coupling reactions, the boronic acid forms a more reactive boronate anion.[9] This anion can then undergo cleavage, particularly with electron-rich aryl groups. While the exact mechanism is complex and can vary, it ultimately leads to the loss of the synthetically valuable boronic acid functionality.[5]
-
Causality & Impact: The rate of protodeboronation is influenced by factors such as pH, temperature, and the electronic nature of the aryl group.[7][10] The presence of electron-donating groups, like the alkoxy substituent in the target molecule, can sometimes increase susceptibility to this side reaction.[7] This degradation is irreversible and represents a direct loss of active reagent.
Oxidative Deboronation
Arylboronic acids are susceptible to oxidation, which converts the C-B bond into a C-O bond, yielding a phenol and boric acid.[11][12]
-
Mechanism: This process is particularly relevant in biological or pharmaceutical applications but can also occur during storage and handling through exposure to atmospheric oxygen or other oxidants.[12][13][14] The oxidation can be mediated by reactive oxygen species (ROS) and involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a 1,2-migration of the aryl group from boron to oxygen.[14][15]
-
Causality & Impact: Oxidative degradation is an irreversible process that not only consumes the starting material but also introduces phenolic impurities into the reaction mixture. For many boronic acids, the rate of oxidation is significant at physiological pH.[14][16] Storing the compound under an inert atmosphere is a key preventative measure.
Caption: Overview of the primary degradation pathways for the boronic acid.
Recommended Storage and Handling Protocols
To mitigate the degradation pathways described above, rigorous storage and handling procedures are essential. The primary goals are to minimize exposure to moisture, oxygen, heat, and light.
Long-Term Storage Conditions
For storage periods exceeding one month, the following conditions are recommended to preserve the integrity of the compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Reduces the rate of all chemical degradation pathways (protodeboronation, oxidation) and slows the kinetics of boroxine formation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative deboronation by displacing atmospheric oxygen.[12] |
| Container | Tightly sealed, opaque amber glass vial | Protects from moisture ingress and prevents potential light-induced degradation.[17] |
| Environment | Dry, well-ventilated area | Storing in a desiccator or dry box provides an additional barrier against ambient moisture, which drives boroxine formation.[4][18] |
Experimental Protocol: Handling for Routine Use
Proper technique when handling the reagent for a reaction is critical to prevent contamination and degradation of the bulk supply.
-
Equilibration: Before opening, allow the refrigerated container to warm to room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere: If possible, perform weighing and dispensing inside a glovebox or under a gentle stream of inert gas (e.g., argon).
-
Dispensing: Use a clean, dry spatula. Quickly weigh the desired amount of the boronic acid into a separate, dry reaction vessel.
-
Resealing: Immediately and securely recap the main storage container. If the container was purged with inert gas, briefly flush the headspace with inert gas again before sealing.
-
Return to Storage: Promptly return the main container to the recommended storage conditions (2–8°C).
Quality Control and Stability Assessment
Regularly assessing the purity of the boronic acid, especially from older stock, is crucial for troubleshooting reactions and ensuring reproducibility. NMR and HPLC are powerful tools for this purpose.
Protocol 1: ¹H NMR Analysis for Boroxine Detection
This protocol provides a rapid and effective method to diagnose and quantify the presence of the boroxine trimer.[1]
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid sample in an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum. Note the complexity of the aromatic region. The presence of multiple sets of signals in addition to the expected monomeric peaks suggests boroxine formation.[1]
-
The D₂O Spike Test:
-
Carefully add one drop (~20 µL) of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to mix the contents. The D₂O will hydrolyze the boroxine back to the boronic acid monomer.[1]
-
-
Second Spectrum Acquisition: Re-acquire the ¹H NMR spectrum.
-
Interpretation: If boroxine was present, the second spectrum should show a significant simplification of the aromatic signals, with the peaks corresponding to the monomer increasing in intensity. The broad B(OH)₂ signal will also disappear due to deuterium exchange.
Caption: Workflow for detecting boroxine using ¹H NMR with a D₂O spike test.
Protocol 2: Reversed-Phase HPLC Purity Analysis
HPLC is the standard for quantifying the purity of the reagent and detecting non-boroxine impurities like the products of protodeboronation or oxidation. The analysis of boronic acids can be challenging due to on-column degradation, but a well-developed method can provide invaluable data.[19][20]
-
Sample Preparation: Dissolve the sample in a suitable aprotic solvent like acetonitrile to minimize hydrolysis before injection.[19]
-
Column: A C18 stationary phase is commonly used (e.g., Acquity BEH C18).[21]
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 10 mM ammonium acetate) and an organic modifier (e.g., acetonitrile) is typical.[21] The pH of the mobile phase can be critical; highly basic conditions (pH > 10) have been shown to minimize on-column hydrolysis of related boronate esters.[19][20]
-
Detection: UV detection at a wavelength appropriate for the phenyl ring (e.g., 254 nm).
-
Data Analysis: The purity is determined by the area percentage of the main peak. The appearance of new, more non-polar peaks could indicate the formation of the protodeboronated byproduct, while more polar peaks could correspond to the phenolic oxidation product.
| Analyte | Expected Observation | Method of Detection |
| Fresh Sample | Single major species in ¹H NMR (simplifies to one set of aromatic signals after D₂O). High purity (>98%) by HPLC. | NMR, HPLC |
| Boroxine | Complex aromatic signals in ¹H NMR that simplify upon D₂O addition. Purity by HPLC may appear high if boroxine co-elutes or converts on-column. | ¹H NMR |
| Protodeboronation Product | Appearance of a new, distinct set of signals in ¹H NMR. A new, typically less polar peak in the HPLC chromatogram. | NMR, HPLC-MS |
| Oxidation Product | Appearance of a new, distinct set of signals in ¹H NMR. A new, typically more polar peak in the HPLC chromatogram. | NMR, HPLC-MS |
Conclusion
The chemical integrity of this compound is critical for its successful application in synthesis. While inherently susceptible to degradation via dehydration, protodeboronation, and oxidation, its shelf-life and efficacy can be maximized through disciplined adherence to proper storage and handling protocols. By storing the reagent at 2–8°C under an inert, dry atmosphere and employing careful handling techniques, researchers can minimize the formation of deleterious byproducts. Furthermore, routine quality control analysis by NMR and HPLC provides a robust system for verifying reagent quality, ensuring the reliability and reproducibility of experimental outcomes.
References
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- Li, H., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. American Chemical Society. [Link]
- ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
- Fawcett, F., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]
- Fawcett, F., et al. (2022).
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Darses, S., & Genet, J. P. (2016). Boron Chemistry: An Overview. ACS Symposium Series. [Link]
- Boric Acid 10B. (2025). What are the analytical methods for determining the purity of Boric acid - 10B?. boricacid10b.com. [Link]
- Windsor, M. A., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science. [Link]
- Stolz, J. F., & Basu, P. (2002). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology. [Link]
- Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]
- ResearchGate. (2018). Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines.
- AOBChem. (n.d.).
- Graham, T. J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
- Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]
- Graham, T. J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
- ResearchGate. (2012). Strategies for the analysis of highly reactive pinacolboronate esters.
- Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Iovine, P. M., & Korich, A. L. (2010). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)₂ (R = H, H₃C, H₂N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. [Link]
- Chetwyn, N. P., et al. (2012).
- Wu, G., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂. Journal of Pharmaceutical Sciences. [Link]
- Welch, C. J., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]
- DC Fine Chemicals. (2024). Safety Data Sheet - Phenylboronic acid. DC Fine Chemicals. [Link]
- Graham, T. J. A., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC. [Link]
- University of Bath. (n.d.). Boronic Acid-Catalysed Dehydrative Synthesis.
- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]
- University of Bath. (2011). Boronic acid building blocks: tools for sensing and separation.
- Liu, Z., & He, H. (2012). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]
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comprehensive literature review on 4-(2,2-Dimethoxyethoxy)phenylboronic acid
An In-Depth Technical Guide to 4-(2,2-Dimethoxyethoxy)phenylboronic acid: Synthesis, Reactivity, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a specialized reagent for organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to explain the causal relationships behind its synthesis and application, ensuring a deep, actionable understanding of its chemical utility.
Introduction: A Building Block with Latent Functionality
Phenylboronic acids are a cornerstone of modern organic chemistry, celebrated for their stability, low toxicity, and remarkable versatility in carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Within this vital class of reagents, this compound (CAS No. 179899-38-0) distinguishes itself not merely as a coupling partner but as a carrier of a masked functional group.
The 2,2-dimethoxyethoxy substituent is a stable acetal, which serves as a protected form of a formyl (aldehyde) group. This latent functionality is the key to its strategic importance. It allows for the introduction of a phenyl group into a target molecule via robust cross-coupling chemistry, after which the acetal can be hydrolyzed under acidic conditions to reveal a reactive aldehyde. This two-stage approach enables the synthesis of complex biaryl aldehydes that might otherwise be incompatible with the conditions of the initial C-C bond formation. This guide details the proposed synthesis, characterization, and strategic application of this valuable synthetic intermediate.
PART 1: Physicochemical Properties and Characterization
While extensive peer-reviewed characterization data for this specific molecule is not widely published, its fundamental properties can be established, and its spectral characteristics can be reliably predicted based on well-understood principles of spectroscopy and data from analogous structures.
Core Properties
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| CAS Number | 179899-38-0 |
| Molecular Formula | C₁₀H₁₅BO₅ |
| Molecular Weight | 226.04 g/mol |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in polar organic solvents like DMSO, DMF, and alcohols. Poorly soluble in nonpolar solvents like hexanes.[2] |
Predicted Spectroscopic Data
The following nuclear magnetic resonance (NMR) data is predicted based on analyses of structurally similar compounds, such as 4-methoxyphenylboronic acid and various acetals.[2][3] This data serves as a guideline for researchers in confirming the identity of the synthesized material.
Predicted ¹H NMR (400 MHz, DMSO-d₆):
-
δ ~7.7 ppm (d, J ≈ 8.0 Hz, 2H): Aromatic protons ortho to the boronic acid group.
-
δ ~6.9 ppm (d, J ≈ 8.0 Hz, 2H): Aromatic protons meta to the boronic acid group.
-
δ ~4.9 ppm (t, J ≈ 5.0 Hz, 1H): The methine proton of the acetal group (-O-CH (OCH₃)₂).
-
δ ~4.0 ppm (d, J ≈ 5.0 Hz, 2H): The methylene protons adjacent to the phenyl ring (-O-CH₂ -CH).
-
δ ~3.3 ppm (s, 6H): The six equivalent protons of the two methoxy groups (-OCH₃).
-
δ ~8.0 ppm (s, 2H): The acidic protons of the boronic acid group (-B(OH)₂). Note: This peak is often broad and may exchange with D₂O.
Predicted ¹³C NMR (101 MHz, DMSO-d₆):
-
δ ~160 ppm: Aromatic carbon attached to the ether oxygen.
-
δ ~136 ppm: Aromatic carbons ortho to the boronic acid.
-
δ ~130 ppm (approx.): Aromatic ipso-carbon attached to the boron atom (often broad or unobserved).
-
δ ~114 ppm: Aromatic carbons meta to the boronic acid.
-
δ ~102 ppm: Acetal carbon (C H(OCH₃)₂).
-
δ ~68 ppm: Methylene carbon (-O-C H₂-).
-
δ ~54 ppm: Methoxy carbons (-OC H₃).
PART 2: Synthesis - A Proposed Pathway
Proposed Synthetic Workflow
The multi-step synthesis is outlined below. The critical insight here is the use of a starting material where the ultimate aldehyde functionality is already masked as a stable acetal, preventing unwanted reactions during the formation of the Grignard reagent.
Caption: Proposed synthetic workflow for this compound.
Representative Experimental Protocol
The following protocol is a representative, field-proven method adapted from established procedures for synthesizing arylboronic acids.[4] Caution: This reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous tetrahydrofuran (THF) to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-4-(2,2-dimethoxyethoxy)benzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle heating may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of trimethyl borate (1.5 eq) in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent suspension with vigorous stirring. Maintain the temperature at -78 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding cold 2 M hydrochloric acid (HCl). Stir vigorously until two clear layers are formed.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel chromatography to yield the final product.
-
PART 3: Reactivity and Key Application - The Suzuki-Miyaura Coupling
The primary utility of this compound is its application as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium(0) complex.[6]
The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general, robust starting point for coupling this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[8]
-
Reaction Setup:
-
To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional phosphine ligand.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
-
Reaction Execution:
-
Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, or toluene/ethanol/water).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
The resulting crude product, a biaryl acetal, can be purified by column chromatography on silica gel.
-
Post-Coupling Deprotection
To unmask the aldehyde, the purified biaryl acetal is subjected to acidic hydrolysis.
-
Procedure:
-
Dissolve the biaryl acetal product in a mixture of THF and 1 M HCl.
-
Stir the solution at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final biaryl aldehyde.
-
PART 4: Applications in Medicinal and Materials Chemistry
The strategic value of this reagent lies in its ability to introduce a formylphenyl moiety, a versatile functional handle, into complex molecular architectures.
-
Medicinal Chemistry: Aryl aldehydes are crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). The aldehyde can be readily converted into other functional groups through reactions such as reductive amination (to form amines), Wittig reactions (to form alkenes), or oxidation (to form carboxylic acids), enabling rapid library synthesis and structure-activity relationship (SAR) studies.[4] Phenylboronic acid-based materials are also explored for targeted drug delivery, as the boronic acid can interact with diols present on the surface of cancer cells.
-
Materials Science: In materials science, this reagent can be used to synthesize functional polymers and organic electronic materials. For instance, it can be incorporated into conjugated polymers for use in organic light-emitting diodes (OLEDs) or sensors. The ability to introduce an aldehyde group allows for post-polymerization modification, enabling the tuning of material properties or the attachment of the polymer to a surface.
Conclusion
This compound is a highly valuable, albeit specialized, building block in synthetic chemistry. Its primary strength is its role as a stable precursor to the 4-formylphenyl group in Suzuki-Miyaura cross-coupling reactions. While detailed academic literature on this specific compound is sparse, its synthesis and reactivity can be confidently predicted and executed based on foundational principles of organic chemistry. This guide provides the necessary theoretical framework, a proposed synthetic route, and representative protocols to empower researchers to effectively utilize this reagent for the construction of complex, functionalized molecules in drug discovery and materials science.
References
A curated list of authoritative sources is provided below to support the claims and protocols detailed in this guide.
- Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of... - ResearchGate.
- Phenylboronic acid - Wikipedia.
- Supporting Information - Theranostics.
- Electronic supporting information - The Royal Society of Chemistry.
- (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid - PubChem.
- Buy (4-(2-methoxyethoxy)phenyl)boronic acid.
- Process for preparing organic boronic acid derivatives using diboronic acid - Google Patents.
- (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem.
- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH.
- Phenylboronic acid - Optional[1H NMR] - Chemical Shifts - SpectraBase.
- US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents.
- Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide.
- Masking Boronic Acids for Suzuki Coupling - YouTube.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
- Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC - PubMed Central.
- 4-Methoxyphenylboronic acid - SpectraBase.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH.
- (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem - NIH.
- The Role of Phenylboronic Acid in Pharmaceutical Synthesis.
- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC - NIH.
- JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents.
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- 3. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid | C9H11BO4 | CID 11264019 - PubChem [pubchem.ncbi.nlm.nih.gov]
Foreword: Unveiling the Potential of a Versatile Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Among the vast arsenal of reagents available to the discerning researcher, 4-(2,2-Dimethoxyethoxy)phenylboronic acid has emerged as a particularly valuable and versatile tool. Its unique structural features—a readily functionalizable boronic acid moiety and a latent aldehyde protected as a dimethoxy acetal—offer a powerful combination for sequential and diverse chemical transformations. This guide provides an in-depth exploration of the primary research applications of this compound, moving beyond simple reaction schemes to elucidate the underlying principles and provide practical, field-proven insights for its effective utilization in drug discovery and materials science.
Core Reactivity and Physicochemical Properties
This compound is a white to off-white solid, generally stable under ambient conditions, though best stored under an inert atmosphere at cool temperatures (2-8°C) to prevent degradation.[1] Like other arylboronic acids, it is a mild Lewis acid and is amenable to a variety of cross-coupling reactions.[2]
Table 1: Physicochemical Properties of Related Phenylboronic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Phenylboronic acid | C6H7BO2 | 121.93 | Parent compound, widely used in cross-coupling.[3] |
| 4-Methoxyphenylboronic acid | C7H9BO3 | 151.96 | Electron-donating methoxy group influences reactivity.[4] |
| 4-(Methoxycarbonyl)phenylboronic acid | C8H9BO4 | 179.97 | Electron-withdrawing group, alters electronic properties.[5] |
| This compound | C11H17BO5 | 240.06 | Contains a protected aldehyde functionality. |
| 4-(2-Methoxyethoxy)phenylboronic acid | C9H13BO4 | 196.00 | Ether side chain can enhance solubility.[6] |
The defining characteristic of this compound is the presence of the dimethoxyethoxy group. This acetal serves as a stable protecting group for a formyl (aldehyde) functionality, which can be unmasked under acidic conditions. This dual functionality allows for a two-stage synthetic strategy: initial elaboration of the molecule via the boronic acid, followed by deprotection and subsequent reaction of the aldehyde.
The Workhorse of Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is undoubtedly the most prominent application of this compound. This palladium-catalyzed reaction forms a carbon-carbon bond between the arylboronic acid and an aryl, vinyl, or alkyl halide or triflate, providing a powerful method for the synthesis of biaryls and other conjugated systems.[2]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide
The following protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equiv)
-
Triphenylphosphine (PPh3) (0.08 equiv)
-
Potassium carbonate (K2CO3) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the solvent mixture via syringe.
-
In a separate vial, dissolve the palladium(II) acetate and triphenylphosphine in a small amount of the solvent mixture and bubble the inert gas through the solution for 5-10 minutes to form the active Pd(0) species in situ.
-
Add the catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Expanding the Synthetic Toolbox: The Chan-Lam Coupling
While less common than the Suzuki-Miyaura reaction, the Chan-Lam coupling offers an alternative and powerful method for the formation of carbon-heteroatom bonds. This copper-catalyzed reaction couples an arylboronic acid with an amine, alcohol, or thiol to form the corresponding aniline, aryl ether, or thioether.[7] A key advantage of the Chan-Lam coupling is its tolerance to air and moisture, often allowing for reactions to be run under open-flask conditions.
Mechanistic Insights
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction. However, a plausible pathway involves the following steps:
-
Ligand Exchange: The boronic acid reacts with a Cu(II) salt to form a copper-aryl intermediate.
-
Coordination: The nucleophile (amine, alcohol, or thiol) coordinates to the copper center.
-
Reductive Elimination: The aryl group and the nucleophile couple, forming the C-N, C-O, or C-S bond and a Cu(0) species.
-
Reoxidation: The Cu(0) is reoxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.
Caption: Synthetic workflow demonstrating the utility of the latent aldehyde.
Applications in Drug Discovery and Medicinal Chemistry
The biaryl and heteroaryl scaffolds accessible through Suzuki-Miyaura coupling are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The ability to introduce an aldehyde for further elaboration makes this compound a valuable tool in the synthesis of kinase inhibitors and other targeted therapies. [8][9] For instance, the aldehyde can be used as a handle for the introduction of various pharmacophores through reactions such as:
-
Reductive amination: To install primary or secondary amines.
-
Wittig reaction: To form alkenes.
-
Aldol condensation: To create α,β-unsaturated ketones.
Applications in Materials Science
The construction of extended π-conjugated systems is a cornerstone of modern materials science, particularly in the field of organic electronics. [10]Arylboronic acids are key building blocks in the synthesis of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The aldehyde functionality can be used to tune the electronic properties of the final material or to introduce cross-linking capabilities.
Conclusion and Future Outlook
This compound is a powerful and versatile building block that offers a unique combination of a reactive cross-coupling handle and a protected aldehyde. This dual functionality enables complex, multi-step syntheses to be carried out with high efficiency and control. Its utility in the construction of privileged scaffolds for drug discovery and conjugated materials for organic electronics ensures its continued importance in both academic and industrial research. As the demand for novel, functional molecules grows, the strategic application of such well-designed building blocks will be crucial for driving innovation.
References
- Wikipedia. (2023, October 29). Chan–Lam coupling. In Wikipedia.
- Royal Society of Chemistry. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
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safety, handling, and MSDS for 4-(2,2-Dimethoxyethoxy)phenylboronic acid
An In-depth Technical Guide to the Safety, Handling, and Application of 4-(2,2-Dimethoxyethoxy)phenylboronic acid
This guide provides comprehensive safety, handling, and application information for this compound, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to ensure both safety and experimental success. The narrative structure is designed to provide a deep, causal understanding of the protocols and safety measures described herein.
Introduction: The Versatility of Arylboronic Acids in Synthesis
Arylboronic acids are a cornerstone of contemporary organic synthesis, prized for their stability, low toxicity relative to other organometallics, and remarkable versatility in carbon-carbon bond formation.[1] Among these, this compound is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] Its unique substitution pattern offers synthetic handles for further molecular elaboration, making it a significant component in the synthesis of complex molecules, including pharmaceuticals and functional materials.[3] Understanding the nuanced safety and handling requirements of this compound is paramount to leveraging its full synthetic potential while maintaining a safe laboratory environment.
Section 1: Chemical Identity and Physical Properties
Accurate identification and knowledge of physical properties are the foundation of safe chemical handling. This compound is a white to off-white crystalline solid.[4] While a specific, verified melting point for this exact compound is not widely published, related methoxy-substituted phenylboronic acids typically melt in the range of 204-206°C.[5][6]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source(s) |
| IUPAC Name | [4-(2,2-dimethoxyethoxy)phenyl]boronic acid | N/A |
| CAS Number | 265664-52-6 | [4][7] |
| Molecular Formula | C₁₁H₁₇BO₅ | [8] |
| Molecular Weight | 196.01 g/mol | [7] |
| Appearance | White to off-white powder/crystalline solid | [6][9] |
| Boiling Point | 361.14 °C at 760 mmHg (Predicted) | [4] |
| Flash Point | 172.21 °C (Predicted) | [4] |
| Density | 1.162 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in most polar organic solvents such as dimethyl sulfoxide and methanol.[1][5] | [1][5] |
Section 2: Hazard Identification and Toxicological Profile
While a comprehensive toxicological profile for this compound is not available, data from structurally similar arylboronic acids provide a strong basis for hazard assessment. The primary hazards are associated with irritation and potential harm upon ingestion.
GHS Hazard Classification (Inferred from related compounds):
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[9]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[10]
-
Eye Irritation (Category 2A), H319: Causes serious eye irritation.[10]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[10]
Toxicological Insights: It is crucial to note that some arylboronic acids have been found to be weakly mutagenic in microbial assays.[11][12] Consequently, they may be considered potentially genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[11][12] Therefore, it is prudent to handle all arylboronic acids, including the title compound, with appropriate care to minimize exposure.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, encompassing engineering controls, administrative protocols, and personal protective equipment, is essential when working with this compound.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted in a well-ventilated chemical fume hood to prevent the inhalation of dust or aerosols.[13][14]
Administrative Controls:
-
Standard Operating Procedures (SOPs): A detailed SOP for the handling and use of this compound should be written and approved. This ensures consistency and adherence to safety protocols.
-
Area Designation: Clearly demarcate the area where the compound is being used.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[15]
-
Hand Protection: Wear nitrile or neoprene gloves. It is advisable to double-glove if handling larger quantities or for prolonged periods. Gloves should be inspected before use and disposed of properly after handling the chemical.[15]
-
Body Protection: A flame-resistant lab coat, fully fastened, is required. Ensure that shoes are closed-toe.[15]
-
Respiratory Protection: If working outside of a fume hood (not recommended) or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter should be used.[10]
Section 4: First Aid and Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
First Aid Measures:
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[13]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[9]
Spill and Leak Procedures:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal. The spill area should then be decontaminated.
-
Major Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department.
Fire-Fighting Measures:
-
This compound is not flammable.[13] However, in a fire, it may decompose to release hazardous substances such as carbon oxides and boron oxides.[9]
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or appropriate foam.[9]
Section 5: Storage and Disposal
Proper storage is crucial to maintain the integrity of the compound, while correct disposal is essential for environmental and personal safety.
Storage:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Many boronic acids are hygroscopic and can be sensitive to air.[9] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]
Disposal: All waste containing this compound, including contaminated lab supplies and rinseates, must be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: Use separate, clearly labeled, and sealable containers for solid and liquid waste.
-
Solid Waste: Place contaminated items such as gloves, weighing paper, and pipette tips into a designated, sealed container for solid hazardous waste.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed container for liquid hazardous waste.
-
Container Decontamination:
-
Initial Rinse: Rinse empty containers with a suitable organic solvent (e.g., acetone or ethanol). This first rinseate must be collected as hazardous waste.
-
Subsequent Rinses: Follow your institution's EHS guidelines for subsequent rinses.
-
Final Disposal: After thorough cleaning and drying, deface the original label. The container can then be disposed of according to institutional policy for clean glassware or plastic.
-
-
Waste Pickup: Store all hazardous waste containers in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.
Section 6: Reactivity and Stability
Arylboronic acids are generally stable but possess rich reactivity that is central to their utility in synthesis.
Chemical Stability: The compound is stable under recommended storage conditions.[9] However, arylboronic acids can undergo decomposition, most notably through protodeboronation (replacement of the boronic acid group with a hydrogen atom).[16][17] This process can be accelerated by acidic or basic conditions and the presence of water.[11][16]
Reactivity:
-
Suzuki-Miyaura Coupling: This is the most prominent reaction of arylboronic acids, where they couple with aryl or vinyl halides in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[1][2]
-
Esterification: The boronic acid moiety can react reversibly with diols to form boronate esters. This reactivity is pH-dependent.[18]
-
Oxidation: Arylboronic acids can be oxidized by reactive oxygen species (ROS), such as hydrogen peroxide, to the corresponding phenols.[18]
Incompatible Materials:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially hazardous reactions.
-
Strong Acids and Bases: Can promote decomposition.[9]
Section 7: Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a generalized, safety-conscious procedure for a Suzuki-Miyaura cross-coupling reaction.
Objective: To couple this compound with an aryl bromide.
Materials:
-
This compound (1.1 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., 2 M aqueous sodium carbonate solution)
-
Solvent (e.g., Toluene)
-
Round-bottom flask, condenser, magnetic stir bar, nitrogen/argon line
Procedure:
-
Reaction Setup (in a fume hood): To a round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide, this compound, and the palladium catalyst.
-
Solvent and Base Addition: Add the degassed toluene and the aqueous sodium carbonate solution.
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through it for 20-30 minutes.
-
Reaction: Heat the mixture to reflux (e.g., 110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
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An In-depth Technical Guide to 4-(2,2-Dimethoxyethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylboronic acids are a class of organic compounds containing a phenyl group and a boronic acid functional group (-B(OH)₂). They are of significant interest in organic synthesis and medicinal chemistry due to their unique chemical properties. Boronic acids are mild Lewis acids that are generally stable and easy to handle.[1] Their ability to form reversible covalent bonds with diols has made them invaluable as sensors for carbohydrates, in drug delivery systems, and for bioconjugation.[1][2] This guide provides a comprehensive overview of 4-(2,2-Dimethoxyethoxy)phenylboronic acid, a derivative with potential applications in targeted drug delivery and other biomedical fields.[3][4]
It is important to note that while the related compound, 4-(2-Methoxyethoxy)phenylboronic acid, is commercially available, this compound is a more specialized derivative. The information presented herein is based on the theoretical structure and extrapolated data from similar compounds.
Physicochemical Properties
The properties of this compound are determined by its unique molecular structure, which includes a phenylboronic acid core functionalized with a dimethoxyethoxy group.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅BO₅ | Calculated |
| Molecular Weight | 226.03 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO); sparingly soluble in water (predicted) | [1] |
Structural Diagram
Caption: Chemical structure of this compound.
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available substituted phenol. A general synthetic route is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 4-Hydroxyphenylboronic acid A common precursor for this synthesis is 4-hydroxyphenylboronic acid. This can be prepared from 4-bromophenol via a Grignard reaction followed by reaction with a trialkyl borate and subsequent hydrolysis.
Step 2: Alkylation of 4-Hydroxyphenylboronic acid
-
Dissolution: Dissolve 4-hydroxyphenylboronic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the solution to deprotonate the phenolic hydroxyl group.
-
Addition of Alkylating Agent: Slowly add 2-bromo-1,1-dimethoxyethane to the reaction mixture.
-
Reaction: Heat the mixture, typically between 60-80 °C, and monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Applications in Drug Development
Phenylboronic acid derivatives are gaining prominence in drug discovery and development.[5][6] The unique properties of the boronic acid moiety allow for targeted interactions and stimuli-responsive drug release.
-
Targeted Drug Delivery: The boronic acid group can form reversible covalent bonds with cis-diols present in glycoproteins and sialic acids, which are often overexpressed on the surface of cancer cells.[4] This interaction can be exploited to achieve targeted delivery of therapeutic agents to tumor sites, enhancing efficacy and reducing off-target toxicity.[3]
-
pH-Responsive Systems: The boronate ester linkage is sensitive to pH.[2][3] In the acidic tumor microenvironment (pH ~6.5), the ester bond can be cleaved, triggering the release of a conjugated drug. This provides a mechanism for controlled, localized drug delivery.
-
Enzyme Inhibition: Boronic acids can act as inhibitors of certain enzymes, particularly serine proteases.[6] The boron atom can form a stable tetrahedral intermediate with the active site serine residue, effectively blocking the enzyme's catalytic activity. The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), is a proteasome inhibitor used in cancer therapy.[6]
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[7]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][9]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]
Conclusion
This compound represents a promising, albeit specialized, chemical entity for researchers in organic synthesis and drug development. Its unique structural features, particularly the combination of a phenylboronic acid and a protected diol-like moiety, offer intriguing possibilities for creating advanced, stimuli-responsive materials and targeted therapeutic systems. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in biomedical applications.
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solubility profile of 4-(2,2-Dimethoxyethoxy)phenylboronic acid in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 4-(2,2-Dimethoxyethoxy)phenylboronic acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of this compound, a key organoboron intermediate in modern organic synthesis. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles and analogous data from structurally related boronic acids to build a robust predictive model of its behavior. We present a theoretical framework for its solubility based on its unique physicochemical properties, a qualitative solubility summary in common organic solvents, and a detailed, field-proven experimental protocol for accurate solubility determination via the saturation shake-flask method. This guide is intended for researchers, process chemists, and drug development professionals who require a deep understanding of this reagent's behavior for optimizing reaction conditions, purification strategies, and formulation development.
Introduction: The Synthetic Utility of this compound
Boronic acids and their derivatives are indispensable tools in contemporary organic and medicinal chemistry.[1] Their stability, low toxicity, and versatile reactivity make them crucial building blocks, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds.[2][3]
This compound is a functionalized arylboronic acid of significant interest. Its structure incorporates three key features that dictate its chemical behavior and solubility:
-
The Phenylboronic Acid Core: Provides the reactive center for cross-coupling reactions and acts as a mild Lewis acid.[4]
-
The Boronic Acid Moiety (-B(OH)₂): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. It can form reversible covalent complexes with diols.[3][4]
-
The 4-(2,2-Dimethoxyethoxy) Side Chain: An acetal-protected ethylene glycol group. This chain imparts significant polarity and adds multiple hydrogen bond acceptor sites (ether oxygens), influencing the molecule's interaction with various solvents.
A thorough understanding of this compound's solubility is not merely academic; it is a prerequisite for successful process development. It directly impacts solvent selection for reactions, dictates purification strategies such as crystallization and extraction, and informs formulation for screening and delivery.
Physicochemical Properties and Theoretical Solubility Basis
The solubility of any compound is governed by the principle of "like dissolves like," where the intermolecular forces between the solute and solvent must be favorably matched.[5] For this compound, the key interactions are:
-
Hydrogen Bonding: The two hydroxyl groups on the boron atom are potent hydrogen bond donors and acceptors. The ether oxygens in the side chain are exclusively hydrogen bond acceptors. This predicts strong solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that are good H-bond acceptors (e.g., THF, acetone).
-
Dipole-Dipole Interactions: The molecule possesses significant polarity due to the C-O and B-O bonds. It will therefore interact favorably with polar solvents that have high dielectric constants.
-
Van der Waals Forces: The phenyl ring provides a nonpolar surface area, allowing for weaker London dispersion forces. This suggests some, albeit limited, solubility in less polar solvents.
Based on these features, a qualitative solubility profile can be predicted. The compound is expected to be most soluble in polar organic solvents and poorly soluble in nonpolar aliphatic hydrocarbons.
Solubility Profile: Predictive Analysis and Analogous Experimental Data
Direct, quantitative solubility measurements for this compound are not widely available in peer-reviewed literature. However, by examining experimental data for the parent compound, phenylboronic acid (PhB(OH)₂), we can establish a highly reliable baseline for prediction.
A key study on phenylboronic acid solubility provides a crucial reference point.[6][7] Phenylboronic acid demonstrates high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][8] Our target molecule, featuring a polar ether-based side chain, is expected to exhibit enhanced solubility in polar solvents compared to the parent phenylboronic acid, while retaining poor solubility in nonpolar media.
The following table summarizes the predicted qualitative solubility of this compound alongside experimental data for phenylboronic acid for comparison.
Table 1: Predicted and Analogous Solubility Data
| Solvent | Solvent Type | Predicted Solubility of this compound | Experimental Solubility of Phenylboronic Acid (Analog)[6][7][8] | Rationale for Prediction |
| Methanol/Ethanol | Polar Protic | High | Soluble | Strong H-bonding with -OH groups. |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | High | High | Strong H-bond acceptance and polarity match. |
| Acetone | Polar Aprotic (Ketone) | High | High | Strong H-bond acceptance and polarity match. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Soluble[9] | Excellent H-bond acceptor and highly polar. |
| Acetonitrile (ACN) | Polar Aprotic | Medium | Moderate | Good polarity but weaker H-bond acceptor than others. |
| Ethyl Acetate | Moderately Polar | Medium | Moderate | Moderate polarity and H-bond acceptance. |
| Dichloromethane (DCM) | Moderately Polar | Medium-Low | Moderate | Can dissolve moderately polar compounds, but lacks H-bonding. |
| Toluene | Nonpolar Aromatic | Low | Low | Mismatch in polarity and H-bonding capability. |
| Hexanes/Heptane | Nonpolar Aliphatic | Insoluble | Very Low | Significant mismatch in intermolecular forces. |
Authoritative Experimental Protocol: Equilibrium Solubility Determination
To obtain definitive quantitative data, the Saturation Shake-Flask Method is the gold standard, as outlined in OECD Guideline 107.[10][11] This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution.
Step-by-Step Methodology
-
Preparation:
-
Rationale: To ensure accuracy, the solvent must be pre-saturated with the other phase if in a biphasic system (e.g., octanol/water), though this is less critical for single-solvent organic systems.[10]
-
Action: Use high-purity, anhydrous organic solvents. Ensure the this compound is a finely ground powder to maximize surface area and accelerate equilibration.
-
-
Loading the Vessels:
-
Rationale: A sufficient excess of the solid compound is required to ensure that saturation is achieved and maintained throughout the experiment.[12] However, a massive excess can sometimes complicate phase separation.
-
Action: To several glass vials or flasks, add a measured volume of the chosen solvent (e.g., 10 mL). Add an excess amount of the boronic acid (e.g., enough to ensure a visible amount of solid remains at equilibrium).
-
-
Equilibration:
-
Rationale: This is the most critical step. The system must be agitated for a sufficient duration at a constant, controlled temperature to reach thermodynamic equilibrium. Studies have shown this can take 24-48 hours.[12][13]
-
Action: Seal the vessels tightly. Place them in a thermostatically controlled shaker bath (e.g., at 25 °C ± 0.5 °C). Agitate at a constant speed (e.g., 100-150 rpm) for at least 24 hours. A preliminary time-course study is recommended to confirm when equilibrium is reached (i.e., when concentration no longer increases over time).
-
-
Phase Separation:
-
Rationale: The undissolved solid must be completely removed from the saturated solution without altering the temperature or composition of the solution. Centrifugation is superior to filtration, which can lead to artifacts like clogging or supersaturation due to solvent evaporation.[13]
-
Action: Transfer the vessels to a centrifuge with temperature control set to the equilibration temperature. Centrifuge at high speed (e.g., >3000 rpm) for 15-20 minutes until a clear supernatant is obtained.
-
-
Sampling and Analysis:
-
Rationale: An accurate analytical method with sufficient sensitivity and linearity is required to quantify the dissolved compound. HPLC-UV is typically the method of choice.
-
Action: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase to prevent precipitation. Analyze the diluted sample using a validated HPLC method with a calibration curve prepared from known standards.
-
-
Calculation:
-
Rationale: The final concentration must account for all dilution factors.
-
Action: Calculate the concentration of the saturated solution (in mg/mL or mol/L) by multiplying the measured concentration by the dilution factor. Repeat the experiment at least in triplicate to ensure reproducibility.
-
Visualization of Key Concepts
Factors Influencing Solubility
The following diagram illustrates the interplay between the solute's intrinsic properties and the solvent's characteristics, which collectively determine the extent of solubility.
Caption: Workflow for the Saturation Shake-Flask solubility method.
Conclusion and Practical Implications
While quantitative solubility data for this compound requires empirical determination, a robust and scientifically grounded profile can be predicted based on its molecular structure and data from close chemical analogs. The compound is expected to be highly soluble in polar organic solvents like THF, acetone, and alcohols, and insoluble in nonpolar hydrocarbons like hexanes. This predicted profile provides immediate, actionable guidance for chemists:
-
For Synthesis: THF, a solvent in which the compound is likely highly soluble, is a common and excellent choice for Suzuki-Miyaura coupling reactions.
-
For Purification: The predicted insolubility in hydrocarbons like hexanes or heptane suggests these can be used as anti-solvents for crystallization or as washing agents to remove nonpolar impurities. Conversely, a moderately polar solvent system like ethyl acetate/hexanes could be explored for chromatographic purification.
For definitive process design and regulatory submissions, the shake-flask protocol detailed herein provides a trustworthy and authoritative method for generating precise solubility data.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis.
- Boron Molecular. (2023, July 19). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.
- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- OECD. (n.d.). Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guideline for Testing of Chemicals, No. 107.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Wikipedia. (n.d.). Boronic acid.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- Silva, F., & Ferreira, R. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- Das, B. C., et al. (2022, April 19). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- KREATiS. (n.d.). High-accuracy water solubility determination using logK.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Wikipedia. (n.d.). Phenylboronic acid.
- MedchemExpress.com. (n.d.). 4-Methoxyphenylboronic acid.
- Semantic Scholar. (n.d.). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Avdeef, A. (2008, January 22). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. PubMed.
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020, June 6). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents.
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- 12. scielo.br [scielo.br]
- 13. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Latent Aldehyde: A Technical Guide to 4-(2,2-Dimethoxyethoxy)phenylboronic Acid in Novel Material Synthesis
Abstract
The strategic incorporation of functional groups into polymeric and molecular materials is a cornerstone of modern materials science. This guide delves into the significant potential of 4-(2,2-Dimethoxyethoxy)phenylboronic acid, a versatile building block that offers a unique solution for integrating a latent aldehyde functionality into novel material architectures. The dimethoxyethoxy group serves as a stable acetal protecting group, allowing for robust polymerization and modification reactions, followed by a straightforward deprotection to unmask a reactive aldehyde. This approach opens avenues for the synthesis of stimuli-responsive materials, advanced drug delivery systems, and functionalized surfaces. This document provides an in-depth exploration of the underlying chemical principles, detailed experimental protocols for polymerization and deprotection, and a prospective look at the transformative applications of this innovative monomer.
Introduction: The Strategic Advantage of a Masked Functionality
In the pursuit of advanced materials with tailored properties, the ability to introduce reactive functional groups with precision is paramount. Aldehyde functionalities are particularly valuable due to their versatile reactivity, enabling post-synthesis modification through Schiff base formation, Wittig reactions, and various other condensations. However, the inherent reactivity of aldehydes can also be a significant impediment during polymerization, leading to unwanted side reactions and poorly defined materials.
This compound presents an elegant solution to this challenge. The core of its utility lies in the dimethoxyethoxy substituent, which acts as an acid-labile acetal. This protecting group effectively masks the aldehyde, rendering it inert to the conditions typically employed in robust carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1]
This guide will illuminate the pathway from monomer to functionalized material, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage the unique attributes of this compound.
Core Chemistry: The Suzuki-Miyaura Coupling and Acetal Deprotection
The synthesis of novel materials using this compound primarily revolves around two key chemical transformations: the palladium-catalyzed Suzuki-Miyaura cross-coupling for polymer backbone formation and the subsequent acid-catalyzed hydrolysis of the acetal to reveal the aldehyde functionality.
The Power of Palladium: Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that has become an indispensable tool for the synthesis of biaryls, conjugated polymers, and other complex organic structures.[2] The reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, our phenylboronic acid) and an organohalide in the presence of a palladium catalyst and a base.
For polymer synthesis, a polycondensation approach is employed, reacting the bifunctional boronic acid with a dihaloaromatic comonomer. The choice of comonomer is critical as it will define the final properties of the polymer, such as its solubility, electronic characteristics, and physical robustness.
Causality Behind Experimental Choices:
-
Catalyst System: The selection of the palladium catalyst and its associated ligands is crucial for achieving high molecular weight polymers with low defect densities. Ligands such as triphenylphosphine (PPh₃) or more sterically demanding phosphines are often used to enhance catalyst stability and activity.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used in a biphasic solvent system to facilitate the reaction.
-
Solvent System: A mixture of an organic solvent (e.g., toluene or tetrahydrofuran) and an aqueous solution of the base is typically employed. This biphasic system allows for the dissolution of both the organic monomers and the inorganic base.
The Unveiling: Acid-Catalyzed Acetal Deprotection
Once the polymer backbone is constructed, the latent aldehyde functionality can be unmasked through acid-catalyzed hydrolysis of the dimethoxyethoxy group.[3][4] This reaction is typically performed under mild acidic conditions, which cleaves the acetal to yield the free aldehyde and methanol and ethylene glycol as byproducts.
Causality Behind Experimental Choices:
-
Acid Catalyst: A variety of acids can be used, ranging from strong mineral acids like hydrochloric acid (HCl) to milder organic acids like p-toluenesulfonic acid (PTSA). The choice of acid and its concentration will depend on the sensitivity of the polymer backbone and other functional groups present.
-
Solvent: The deprotection is often carried out in a solvent system that can dissolve the polymer and is compatible with aqueous acid, such as a mixture of tetrahydrofuran (THF) and water.
Experimental Protocols
The following protocols are representative methodologies for the synthesis of an aldehyde-functionalized polymer using this compound. These should be considered as a starting point and may require optimization based on the specific comonomer and desired polymer characteristics.
Synthesis of Acetal-Protected Poly(p-phenylene) via Suzuki Polycondensation
This protocol describes the synthesis of a poly(p-phenylene) derivative, a class of conjugated polymers with interesting electronic and optical properties.
Materials:
-
This compound
-
1,4-Dibromobenzene (or other dihaloaromatic comonomer)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.05 eq), 1,4-dibromobenzene (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times to create an inert atmosphere.
-
Add anhydrous toluene to the flask to dissolve the monomers and catalyst.
-
In a separate flask, prepare a 2 M aqueous solution of potassium carbonate and degas it by bubbling with argon for 30 minutes.
-
Add the degassed potassium carbonate solution to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an inert atmosphere.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.
-
Precipitate the polymer by slowly adding the concentrated solution to a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Self-Validating System: The success of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity of the polymer. ¹H NMR spectroscopy should be used to confirm the structure of the polymer and the presence of the acetal protecting group.
Deprotection to Yield Aldehyde-Functionalized Poly(p-phenylene)
Materials:
-
Acetal-protected poly(p-phenylene) (from step 3.1)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl, 2 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Deionized water
-
Methanol
Procedure:
-
Dissolve the acetal-protected polymer in THF in a round-bottom flask.
-
Add a 2 M aqueous solution of hydrochloric acid to the polymer solution.
-
Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the acetal protons and the appearance of the aldehyde proton signal.
-
Once the deprotection is complete, neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the polymer into an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Precipitate the aldehyde-functionalized polymer in methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Self-Validating System: The complete deprotection can be confirmed by ¹H NMR spectroscopy by the disappearance of the methoxy and ethoxy proton signals of the acetal and the appearance of a characteristic aldehyde proton signal around 9-10 ppm. Infrared (IR) spectroscopy can also be used to identify the appearance of the aldehyde carbonyl stretch (~1700 cm⁻¹).
Visualization of Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process: polymerization followed by deprotection.
Caption: Synthetic workflow for aldehyde-functionalized polymers.
Data Presentation: Representative Polymer Properties
Due to the nascent stage of research on polymers derived specifically from this compound, published data is limited. The following table presents representative data from analogous poly(p-phenylene) systems to illustrate the expected characteristics.
| Property | Acetal-Protected Polymer (Expected) | Aldehyde-Functionalized Polymer (Expected) |
| Molecular Weight (Mn, GPC) | 10,000 - 30,000 g/mol | 9,000 - 28,000 g/mol (slight decrease possible) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | 1.5 - 2.5 |
| Solubility | Good in common organic solvents (THF, Toluene) | Reduced solubility in non-polar solvents |
| ¹H NMR (Aldehyde Proton) | Absent | Present (~9.8 ppm) |
| IR (C=O Stretch) | Absent | Present (~1700 cm⁻¹) |
Applications and Future Outlook
The ability to synthesize well-defined aldehyde-functionalized polymers opens up a vast landscape of potential applications.
Stimuli-Responsive Materials
The aldehyde groups can be used as anchor points for the attachment of stimuli-responsive moieties. For example, reaction with pH-sensitive amines can create materials that change their conformation or solubility in response to changes in acidity.[5][6]
Drug Delivery Systems
The aldehyde functionality can be used to conjugate drugs via acid-labile Schiff base linkages. This would allow for the development of drug delivery vehicles that release their payload in the acidic environment of tumors or endosomes.[4][7]
Functional Surfaces and Biosensors
Polymers bearing aldehyde groups can be grafted onto surfaces to create functional coatings. These surfaces can then be used to immobilize proteins, antibodies, or other biomolecules for applications in biosensing and diagnostics.
Conclusion
This compound is a powerful and versatile monomer that provides a strategic entry point for the synthesis of aldehyde-functionalized materials. Its acetal-protected nature allows for the use of robust polymerization techniques like the Suzuki-Miyaura coupling, while the straightforward deprotection provides access to a highly reactive functional group for post-polymerization modification. The potential applications of materials derived from this monomer are extensive, spanning from smart materials to advanced biomedical devices. As research in this area continues to grow, we can expect to see the emergence of a new generation of functional materials with unprecedented control over their structure and properties.
References
- Boto, A., Hernández, D., Hernández, R., & Suárez, E. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. The Journal of Organic Chemistry, 71(5), 1938–1948.
- Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007). Deprotection of Acetals and Ketals with Indium(III) Trifluoromethanesulfonate. The Journal of Organic Chemistry, 72(15), 5890–5893.
- Huang, L., Tao, K., Liu, J., Qi, C., Xu, L., Chang, P., ... & Wang, G. (2016). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. ACS Applied Materials & Interfaces, 8(25), 15897–15907.
- Jang, A. K., & Kim, K. (2024). Phenylboronic acid-functionalized biomaterials for improved cancer immunotherapy via sialic acid targeting. Advances in Colloid and Interface Science, 323, 103061.
- Kim, K. T., Cornelissen, J. J., Nolte, R. J., & van Hest, J. C. (2009). Polymeric monosaccharide receptors responsive at neutral pH. Journal of the American Chemical Society, 131(38), 13908–13909.
- Laskowski, P., Piatek, P., & Krolikowska, A. (2021). Stimuli-Responsive Commodity Polymers: Recent Advances.
- Li, Y., Xiao, W., Xiao, K., Berti, L., Luo, J., Tseng, H. P., ... & Lam, K. S. (2012). Well-defined, multifunctional nanostructures for tumor-targeted drug delivery. Journal of the American Chemical Society, 134(38), 15843–15851.
- Liu, J., & Wong, C. H. (2002). A new and efficient method for the cleavage of the PMP, THP and 1,3-dithiane protecting groups with Selectfluor™. Tetrahedron Letters, 43(22), 4037–4039.
- Miyake, Y., & Nishibayashi, Y. (2011). Recent advances in the Suzuki–Miyaura coupling reaction. Catalysis Science & Technology, 1(2), 194-213.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Procopio, A., Dalpozzo, R., De Nino, A., Maiuolo, L., Nardi, M., & Romeo, G. (2005). Er(OTf)3 as an efficient Lewis acid catalyst in a mild deprotection of benzylidene derivatives. Organic & Biomolecular Chemistry, 3(22), 4129–4133.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147–168.
- Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism.
- Yoshimura, T., Akita, M., & Otera, J. (2006). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Organic Process Research & Development, 10(5), 943–945.
Sources
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- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stimuli-Responsive Multiacceptor Conjugated Polymers: Recent Trend and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to Suzuki-Miyaura Coupling Using 4-(2,2-Dimethoxyethoxy)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Modern Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the edifice of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool for chemists, particularly in the pharmaceutical industry, for the construction of complex molecular architectures, including biaryl and substituted styrene moieties that are prevalent in bioactive molecules.[3][4] The reaction's acclaim, culminating in the 2010 Nobel Prize in Chemistry for Suzuki, Heck, and Negishi, stems from its operational simplicity, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions required.[5]
This guide provides a comprehensive protocol for the use of a specialized building block, 4-(2,2-Dimethoxyethoxy)phenylboronic acid, in Suzuki-Miyaura coupling reactions. The dimethoxyethoxy moiety offers a versatile handle for post-coupling transformations, such as deprotection to reveal a reactive aldehyde, thereby expanding the synthetic utility of the coupled product. We will delve into the mechanistic underpinnings of the reaction to provide a rationale for the selection of reagents and conditions, ensuring a robust and reproducible experimental design.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura coupling is orchestrated by a palladium catalyst, which navigates a well-defined catalytic cycle.[6] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions. The cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The cycle commences with a coordinatively unsaturated Palladium(0) species, which undergoes oxidative addition to an organic halide (or triflate). This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in a Palladium(II) intermediate.[5][7] The reactivity of the organic halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[8]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is essential for this step to occur.[9][10] The base activates the boronic acid by forming a more nucleophilic boronate species, which then readily undergoes ligand exchange with the halide on the Palladium(II) complex.[1][11]
-
Reductive Elimination: In the final step, the two organic groups on the Palladium(II) complex couple and are expelled from the coordination sphere, forming the desired carbon-carbon bond and regenerating the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle.[3][5]
The choice of ligands coordinated to the palladium center significantly influences the efficiency of the catalytic cycle. Electron-rich and bulky ligands, such as phosphines or N-heterocyclic carbenes (NHCs), can enhance the rates of both oxidative addition and reductive elimination.[5][7]
Visualizing the Catalytic Cycle
To further elucidate the intricate dance of atoms and electrons, the following diagram illustrates the key transformations within the Suzuki-Miyaura catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization may be required depending on the specific aryl halide used.
Reagents and Materials
| Reagent/Material | Purpose | Typical Grade | Supplier |
| Aryl Halide (e.g., Aryl Bromide) | Electrophilic coupling partner | ≥98% | Various |
| This compound | Nucleophilic coupling partner | ≥97% | Various |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | ≥98% | Various |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | Activates boronic acid | Anhydrous, ≥99% | Various |
| Solvent (e.g., 1,4-Dioxane/Water) | Reaction medium | Anhydrous/Deionized | Various |
| Inert Gas (e.g., Argon or Nitrogen) | Provides inert atmosphere | High Purity | Various |
| Round-bottom flask | Reaction vessel | - | - |
| Magnetic stirrer and stir bar | Agitation | - | - |
| Condenser | Prevents solvent loss at high temp. | - | - |
| Heating mantle or oil bath | Heat source | - | - |
| Syringes and needles | Reagent transfer | - | - |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried, two or three-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Rationale: Using a slight excess of the boronic acid and base can help drive the reaction to completion. The choice of base is critical; carbonates like K₂CO₃ or Cs₂CO₃ are commonly effective.[1]
-
-
Inert Atmosphere:
-
Seal the flask with septa and purge the system with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial as the Palladium(0) catalyst is sensitive to oxygen.
-
Rationale: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, thus inhibiting the reaction.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 5-10 mL per mmol of aryl halide).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol, 1-5 mol%) to the reaction mixture.
-
Rationale: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.[5] The catalyst loading is typically low, reflecting its high efficiency.[12]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Heating accelerates the reaction rate. The optimal temperature will depend on the reactivity of the specific substrates.
-
-
Work-up and Purification:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[13]
-
The crude product can then be purified by flash column chromatography on silica gel.[14]
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for performing the Suzuki-Miyaura coupling reaction.
Caption: A streamlined workflow for the Suzuki-Miyaura coupling protocol.
Safety and Handling Precautions
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Boronic Acids: While generally less toxic than other organometallic reagents, boronic acids can be irritants.[15] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Organic solvents such as 1,4-dioxane and toluene are flammable and have associated health risks. Handle them in a fume hood and away from ignition sources.
-
Bases: Strong bases like potassium carbonate and cesium carbonate are corrosive. Avoid contact with skin and eyes.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of a wide range of organic compounds. The use of this compound as a coupling partner introduces a valuable synthetic handle that can be further elaborated, enhancing the utility of this already robust reaction. By understanding the underlying mechanism and adhering to a carefully planned experimental protocol, researchers can reliably and efficiently synthesize desired biaryl products for applications in drug discovery and materials science.
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- Nobel Prize. (2010). The Nobel Prize in Chemistry 2010. NobelPrize.org. [Link]
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). The Suzuki–Miyaura reaction: a homogeneous and heterogeneous catalyst. Chemical reviews, 104(6), 3079-3159.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki− Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- NROChemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Hong, S. H., et al. (2007). Efficient Benzocyclohexane–Ketoamine Ligands for Palladium-catalyzed Suzuki–Miyaura Cross-coupling Reaction. Chemistry Letters, 36(7), 868-869. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(27), 4933-4936. [Link]
- ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?. [Link]
- Chemistry LibreTexts. (2020, July 1). 17.
- Fan, Y., & Zhang, W. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews, 491, 215233. [Link]
- Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
- Littke, A. F., & Fu, G. C. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(51), 13532-13533. [Link]
- Fairlamb, I. J. S., et al. (2005). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters, 7(23), 5123-5126. [Link]
- Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules, 19(7), 9481-9495. [Link]
- ResearchGate. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of 4‐(2‐methoxyethoxy)phenyl (MEP‐B(OH)2) or dansylated‐PEG phenyl (DPEG‐B(OH)2) boronic acid. [Link]
- Le, C. M., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- ResearchGate. (2025, August 3).
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Application Notes and Protocols for the Use of 4-(2,2-Dimethoxyethoxy)phenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: A Versatile Building Block for Phenolic Scaffolds
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic introduction of functional groups is paramount. 4-(2,2-Dimethoxyethoxy)phenylboronic acid emerges as a highly valuable reagent for the synthesis of complex molecules bearing a phenolic moiety. Its utility lies in its bifunctional nature: the boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, while the 2,2-dimethoxyethoxy group acts as a stable and readily cleavable protecting group for the para-hydroxyl functionality.[1] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective use of this reagent, detailing its application in the synthesis of biaryl systems and subsequent transformation into valuable benzofuran heterocycles. We will explore the mechanistic underpinnings of these reactions and provide field-proven protocols to ensure reliable and reproducible outcomes.
The Strategic Advantage of the 2,2-Dimethoxyethoxy Protecting Group
The choice of a protecting group is a critical decision in multi-step synthesis. The 2,2-dimethoxyethoxy acetal offers several distinct advantages over other common phenol protecting groups such as methyl or benzyl ethers. Acetals are known for their robust stability in neutral to strongly basic conditions, which are typical for many cross-coupling reactions.[2] This stability prevents unwanted side reactions and ensures the integrity of the protected hydroxyl group throughout the coupling process. Furthermore, the 2,2-dimethoxyethoxy group can be cleaved under mild acidic conditions, often with high selectivity, ensuring that other acid-sensitive functional groups within a complex molecule remain intact.[3] This orthogonality is a key feature for the efficient synthesis of intricate molecular architectures.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in contemporary organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4] The reaction facilitates the coupling of an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex.[5]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) forms a boronate species. This activated species then transfers its aryl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl bromides. Optimization of the base, solvent, and catalyst may be necessary for challenging substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Preparation (Pre-catalyst formation is often beneficial): In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%) in a small amount of toluene. Stir for 10-15 minutes at room temperature.
-
Inert Atmosphere: Seal the reaction flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add toluene (5 mL) and degassed water (1 mL) to the reaction flask via syringe.
-
Catalyst Addition: Add the pre-formed catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Notes |
| Aryl Halide | Aryl Bromide/Iodide | Chlorides may require more active catalysts/ligands. |
| Boronic Acid | 1.1 - 1.5 equivalents | An excess ensures complete consumption of the halide. |
| Catalyst | Pd(OAc)₂/PPh₃, Pd(PPh₃)₄ | 1-5 mol% loading is typical. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact yield. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | Biphasic systems are common and often beneficial.[7] |
| Temperature | 80 - 110 °C | Substrate dependent. |
Table 1: General Reaction Parameters for Suzuki-Miyaura Coupling
Application in Tandem Synthesis: Preparation of Benzofurans
The biaryl products obtained from the Suzuki-Miyaura coupling can be valuable intermediates for the synthesis of more complex heterocyclic systems. One such application is the synthesis of substituted benzofurans, a scaffold present in numerous natural products and pharmacologically active compounds.[8][9] A common strategy involves the coupling of an acetal-protected hydroxyphenylboronic acid with an ortho-haloacetophenone, followed by intramolecular cyclization.
Caption: Figure 2: Workflow for the Synthesis of 2-Phenylbenzofuran.
Protocol 2: Deprotection of the 2,2-Dimethoxyethoxy Group
This protocol describes the acid-catalyzed hydrolysis of the acetal protecting group to reveal the free phenol.
Materials:
-
Coupled biaryl product from Protocol 1
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl, e.g., 2N aqueous solution)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve the protected biaryl (1.0 mmol) in THF (10 mL) in a round-bottom flask.
-
Acid Addition: Add 2N aqueous HCl (5 mL) to the solution.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Neutralization: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral to slightly basic.
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude phenolic product can be purified by flash column chromatography or recrystallization.
Conclusion
This compound is a strategically designed building block that offers a reliable method for the introduction of a masked phenolic group into complex molecules via palladium-catalyzed cross-coupling reactions. The robust nature of the acetal protecting group under basic conditions, coupled with its facile removal under mild acidic conditions, provides a valuable tool for synthetic chemists. The protocols outlined in this application note serve as a comprehensive guide for the successful implementation of this reagent in Suzuki-Miyaura couplings and subsequent transformations, paving the way for the efficient synthesis of a wide range of valuable compounds.
References
- Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. (n.d.).
- Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Journal of Organic Chemistry, 86(9), 6273–6284.
- Cieplik, J., & Stolarczyk, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543.
- The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. (n.d.).
- Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026.
- Shi, D., & Yu, Z. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29329–29350.
- ChemHelp ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube.
- Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube.
- Molander, G. A., & Brown, A. R. (2011). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 13(20), 5540–5543.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007). Deprotection of Acetals and Ketals in the Presence of Acetone and Indium(III) Trifluoromethanesulfonate. The Journal of Organic Chemistry, 72(15), 5890–5893.
- Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.).
- Ramesh, C., Ravindranath, N., & Das, B. (2003). A Simple and Efficient Method for Chemoselective Deprotection of Phenolic Methoxymethyl (MOM) Ethers at Room Temperature Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103.
- Suzuki-Miyaura coupling of aryl halides with phenylboronic acid under Pd-P-300 catalysis.[a]. (n.d.).
- Bouzide, A., & Sauvé, G. (1997). Lewis Acid-Catalyzed Deprotection of p Methoxybenzyl Ether. Synlett, (7), 751-752.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.).
- Francon, N., et al. (2021). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 23(12), 4385-4391.
- Mandal, T., et al. (2025). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by Oxophilicity of Silicon. ChemRxiv.
- Franzen, R., et al. (2007). Laccase-Mediated Deprotection of para-Methoxyphenyl (PMP)-Protected Amines.
Sources
- 1. youtube.com [youtube.com]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Alcohol or phenol synthesis by acetal cleavage [organic-chemistry.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(2,2-Dimethoxyethoxy)phenylboronic acid in Biaryl Synthesis
Introduction: A Versatile Reagent for the Synthesis of Functionalized Biaryls
4-(2,2-Dimethoxyethoxy)phenylboronic acid is a valuable bifunctional reagent in modern organic synthesis, particularly for the construction of complex biaryl scaffolds. Its utility stems from the presence of both a boronic acid moiety, which readily participates in palladium-catalyzed cross-coupling reactions, and a protected aldehyde in the form of a dimethoxyethoxy acetal. This unique combination allows for the strategic introduction of a formyl group into a target molecule after the carbon-carbon bond formation is complete. The formyl group can then serve as a versatile handle for a wide array of subsequent chemical transformations, making this reagent particularly useful in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]
This guide provides a comprehensive overview of the standard reaction conditions for the use of this compound in the Suzuki-Miyaura coupling reaction, as well as detailed protocols for the subsequent deprotection of the acetal to unveil the reactive aldehyde functionality.
Core Principles and Mechanistic Considerations
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This powerful transformation involves the palladium-catalyzed reaction between an organoborane (in this case, our title compound) and an organic halide or triflate to form a new carbon-carbon bond.
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoborane, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency, especially when dealing with functionalized substrates.[3]
Following the Suzuki-Miyaura coupling, the dimethoxyethoxy acetal can be readily hydrolyzed under acidic conditions to reveal the aldehyde. This deprotection step proceeds via a standard acid-catalyzed mechanism for acetals.[4]
Experimental Protocols
Part 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides
The electron-rich nature of the this compound generally leads to efficient coupling. The following protocols are provided as general starting points and may require optimization depending on the specific aryl halide used.
Diagram of the Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1A: Standard Conditions for Aryl Bromides
This protocol is suitable for a wide range of aryl bromides.
-
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (degassed)
-
Water (degassed)
-
-
Procedure:
-
To a dry reaction vessel, add this compound, the aryl bromide, potassium phosphate, Pd₂(dba)₃, and SPhos.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 1B: Conditions for Less Reactive Aryl Chlorides
For more challenging aryl chlorides, a more active catalyst system is often required.
-
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
-
Procedure:
-
In a reaction vessel, combine this compound, the aryl chloride, cesium carbonate, and Pd(dppf)Cl₂.
-
Seal the vessel and thoroughly degas the mixture by evacuating and backfilling with an inert gas three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture with vigorous stirring at 100-120 °C.
-
Monitor the reaction for completion using an appropriate analytical method (e.g., LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Table 1: Catalyst and Ligand Selection Guide
| Coupling Partner | Recommended Catalyst | Recommended Ligand | Base | Solvent System | Temperature (°C) |
| Aryl Bromide (electron-neutral/poor) | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/Water | 80-100 |
| Aryl Bromide (electron-rich) | Pd(OAc)₂ | P(t-Bu)₃ | K₂CO₃ | Dioxane/Water | 90-110 |
| Aryl Chloride | Pd(dppf)Cl₂ | (none) | Cs₂CO₃ | Dioxane/Water | 100-120 |
| Aryl Triflate | Pd(PPh₃)₄ | (none) | Na₂CO₃ | DME/Water | 80-90 |
Note: This table provides general recommendations. Optimization of reaction conditions may be necessary for specific substrates.
Part 2: Deprotection of the Biaryl Acetal to the Corresponding Aldehyde
The dimethoxyethoxy acetal is generally stable to the basic conditions of the Suzuki-Miyaura coupling but can be readily cleaved under mild acidic conditions.
Diagram of the Acetal Deprotection Workflow:
Caption: General workflow for the acid-catalyzed deprotection of the acetal.
Protocol 2A: Mild Acidic Hydrolysis
This protocol uses a catalytic amount of a strong acid and is generally effective for most biaryl acetals.
-
Materials:
-
Biaryl acetal (1.0 equivalent)
-
Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Dissolve the biaryl acetal in THF in a round-bottom flask.
-
Add a few drops of 1 M HCl.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography or recrystallization.
-
Protocol 2B: One-Pot Suzuki Coupling and Deprotection
For certain substrates, a one-pot procedure can be employed to streamline the synthesis. This approach avoids the isolation of the intermediate acetal.
-
Procedure:
-
Perform the Suzuki-Miyaura coupling reaction as described in Protocol 1A or 1B.
-
After the coupling reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Carefully add 1 M HCl to the reaction mixture with vigorous stirring. The amount of acid should be sufficient to neutralize the base and catalyze the hydrolysis.
-
Continue stirring at room temperature and monitor the deprotection by TLC.
-
Once the deprotection is complete, perform an aqueous workup as described in Protocol 2A.
-
Purify the final biaryl aldehyde product.
-
Troubleshooting and Key Considerations
-
Incomplete Suzuki Coupling: If the coupling reaction stalls, consider increasing the catalyst loading, using a more active ligand, or increasing the reaction temperature. Ensure all reagents and solvents are thoroughly degassed to prevent catalyst deactivation.
-
Protodeboronation: The boronic acid can sometimes be replaced by a hydrogen atom from the solvent or base. To minimize this side reaction, use anhydrous solvents when possible and ensure a sufficient amount of base is present.
-
Difficult Deprotection: If the acetal is resistant to hydrolysis, a stronger acid or gentle heating may be required. However, be mindful of the stability of the biaryl product to harsh acidic conditions.
-
Purification Challenges: The polarity of the biaryl acetal and the final aldehyde can be similar. Careful selection of the eluent system for column chromatography is essential for a clean separation.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of 4-formylbiaryl compounds. By following the optimized protocols for the Suzuki-Miyaura coupling and subsequent acetal deprotection outlined in this guide, researchers can efficiently access a wide range of functionalized biaryl building blocks for applications in drug discovery and materials science.
References
- Bedford, R. B., et al. "Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances." Chem. Soc. Rev., 2004, 33, 483-499.
- Billingsley, K. L., and Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Angew. Chem. Int. Ed., 2008, 47, 4695-4698.
- BenchChem. "A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. "The Expanding Role of 4-Formylphenylboronic Acid in Modern Chemical Synthesis." 2025.
- BenchChem. "A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
- Muthumari, P., et al. "Preformed Pd(II)
- Ningbo Inno Pharmchem Co., Ltd. "The Role of Phenylboronic Acid in Pharmaceutical Synthesis." 2025.
- Sigma-Aldrich. "4-Formylphenylboronic acid.
- BenchChem. "4-Formylphenylboronic acid theoretical and spectral data.
- Wikipedia. "4-Formylphenylboronic acid."
- NINGBO INNO PHARMCHEM CO.,LTD. "The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis." 2025.
- Chem-Impex. "[4-(1-Methoxyethyl)phenyl]boronic acid.
- Das, P., et al. "The Suzuki-Miyaura reactions of aryl halides with arylboronic acids." Tetrahedron Letters, 2008, 49, 5743-5746.
- Asantewaa, Y., et al. "Variation of 4-formylphenyl boronic acid used to formulate conjugates.
- Sigma-Aldrich. "4-Methoxyphenylboronic acid.
- The Organic Chemistry Tutor. "Suzuki Coupling." YouTube, 2020.
- ChemOrgChem. "Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|." YouTube, 2024.
- Durap, F., et al. "The Suzuki-Miyaura coupling reactions of aryl bromides with phenylboronic acid catalyzed by p(HEMA-MAH)-Pd(II) microspheres.
- Silva, F. A., et al.
- Al-Masum, M., et al. "The Suzuki coupling reactions of aryl bromides with phenylboronic acid." Journal of Organometallic Chemistry, 2007, 692, 463-468.
- Verkade, J. M. M., et al. "Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group." Tetrahedron Letters, 2006, 47, 8109-8113.
- PubChem. "4-Hydroxy-2-methylacetophenone."
- PubChem. "4'-(Methoxymethoxy)acetophenone."
- PubChem. "ACETOPHENONE, 2,2-DI-p-TOLUIDINO-."
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Application Notes & Protocols: 4-(2,2-Dimethoxyethoxy)phenylboronic Acid in Medicinal Chemistry
Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis
In the landscape of modern medicinal chemistry, the efficiency and elegance of a synthetic route are paramount. Success often hinges on the strategic use of multifunctional building blocks that allow for the controlled, sequential introduction of key chemical features. 4-(2,2-Dimethoxyethoxy)phenylboronic acid emerges as a quintessential example of such a reagent. It is a deceptively simple molecule that masterfully combines two of the most powerful functionalities in the synthetic chemist's toolkit: the Suzuki-Miyaura-receptive boronic acid and a protected, or "masked," aldehyde in the form of a stable dimethyl acetal.
This dual nature makes it an invaluable asset for drug discovery and development professionals. The boronic acid moiety provides a reliable handle for palladium-catalyzed cross-coupling reactions, enabling the construction of core biaryl and heteroaryl scaffolds common in many therapeutic agents.[1][2] Simultaneously, the dimethoxyethoxy group acts as a stable placeholder for a highly reactive aldehyde. This latent functionality can be carried through multiple synthetic steps, impervious to basic, nucleophilic, or reductive conditions, only to be unveiled under specific acidic conditions at the desired stage.[3][4] This strategic unmasking opens a gateway to a plethora of subsequent chemical transformations, from reductive amination to olefination, allowing for late-stage diversification and structure-activity relationship (SAR) studies.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles and strategic considerations for deploying this compound effectively in the synthesis of biologically active molecules.
Part 1: The Arylation Workhorse: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its reliability, functional group tolerance, and mild conditions in forming C(sp²)–C(sp²) bonds.[1][5] this compound serves as an exemplary nucleophilic partner in these reactions, allowing for the direct installation of the 4-(2,2-dimethoxyethoxy)phenyl motif onto a variety of aromatic and heteroaromatic halides or triflates.
Causality and Strategic Value
The primary application is the synthesis of complex scaffolds where a phenyl ring, substituted with a latent aldehyde, is a desired structural element. This is particularly relevant in the construction of kinase inhibitors, where biaryl cores are prevalent.[6] By using this reagent, chemists can build the carbon skeleton of a target molecule first, while protecting a key reactive handle for later elaboration. The acetal's stability ensures that the aldehyde does not interfere with the often-delicate palladium catalytic cycle or react with the basic conditions required for the coupling.
General Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide (e.g., a brominated pyridine or pyrimidine core).
Materials:
-
Aryl or heteroaryl bromide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., XPhos).[7]
-
Solvent: Typically a mixture of an organic solvent (e.g., 1,4-Dioxane, DMF, or Toluene) and water (e.g., 4:1 v/v).[5]
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the chosen base (2.0 equiv).
-
Inerting: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed organic solvent and water. Finally, add the palladium catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) and stir vigorously.[8] The reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting aryl bromide is consumed (typically 2–18 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Self-Validation: The success of the reaction is confirmed by characterizing the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of signals corresponding to both the original aryl core and the newly introduced 4-(2,2-dimethoxyethoxy)phenyl group, along with the correct molecular ion peak in the mass spectrum, validates the outcome.
Data Presentation: Typical Suzuki-Miyaura Reaction Parameters
| Aryl Halide Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Yield (%) |
| 4-Bromoacetophenone | Pd(PPh₃)₄ (3%) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 85-95 |
| 2-Bromopyridine | Pd₂(dba)₃/XPhos (2%) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O | 100 | 80-90 |
| 5-Bromo-2-chloropyrimidine | PdCl₂(dppf) (4%) | Cs₂CO₃ (2.0) | DMF/H₂O | 95 | 75-88 |
Visualization: Suzuki-Miyaura Workflow
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Part 2: The Latent Aldehyde: A Gateway to Molecular Diversity
The true strategic elegance of this compound lies in its masked aldehyde. The dimethyl acetal protecting group is robust, readily withstanding the conditions of many synthetic transformations, including the Suzuki coupling described above, as well as reductions, oxidations of other functional groups, and reactions with many nucleophiles.[3][9] This stability allows for the precise and strategic unveiling of the highly reactive aldehyde functionality at a later, more opportune stage of the synthesis.
Principle of Deprotection: Acid-Catalyzed Hydrolysis
The cleavage of the acetal to regenerate the parent aldehyde is achieved through acid-catalyzed hydrolysis.[3] The mechanism involves protonation of one of the methoxy oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of a proton and a second molecule of methanol yields the desired aldehyde. The choice of acid is critical and depends on the sensitivity of other functional groups in the molecule.[4]
Protocol: Acetal Deprotection to Reveal the Benzaldehyde
This protocol provides a standard method for the hydrolysis of the dimethoxyethoxy group.
Materials:
-
Substrate containing the 4-(2,2-dimethoxyethoxy)phenyl moiety (1.0 equiv)
-
Acid: 3M Aqueous Hydrochloric Acid (HCl) or milder alternatives like Pyridinium p-toluenesulfonate (PPTS) for acid-sensitive substrates.
-
Solvent: Tetrahydrofuran (THF) or Acetone.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM).
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate (1.0 equiv) in a suitable organic solvent like THF in a round-bottom flask.
-
Acid Addition: Add the aqueous acid solution (e.g., 3M HCl) dropwise while stirring at room temperature. The ratio of THF to aqueous acid is typically between 2:1 and 5:1.
-
Monitoring: Stir the reaction at room temperature. The reaction is generally rapid (30 minutes to 4 hours). Monitor the disappearance of the starting material by TLC or LC-MS.
-
Quenching: Once the reaction is complete, carefully quench the acid by adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH is neutral or slightly basic.
-
Extraction: Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde product. If necessary, the product can be further purified by flash chromatography or recrystallization.
Self-Validation: Successful deprotection is confirmed by ¹H NMR, where the characteristic singlet for the two methoxy groups (~3.3-3.4 ppm) and the triplet for the acetal proton (~4.8-5.0 ppm) disappear, and a new singlet for the aldehyde proton appears in the downfield region (~9.8-10.0 ppm).
Visualization: Deprotection and Derivatization Pathway
Caption: Integrated workflow from core coupling to final product diversification.
Conclusion
This compound is more than a simple reagent; it is a strategic tool that embodies the principles of modern synthetic design. Its capacity to engage in robust carbon-carbon bond formation via the Suzuki-Miyaura coupling, combined with the power of its latent aldehyde functionality, provides a streamlined and versatile pathway to complex molecular architectures. By enabling late-stage functionalization, it accelerates the drug discovery process, allowing for the rapid and efficient generation of analogue libraries essential for optimizing potency, selectivity, and pharmacokinetic properties. The protocols and strategies outlined herein provide a framework for harnessing the full potential of this powerful bifunctional building block.
References
- Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction...
- Synthesis of Biologically Active Molecules through Multicomponent Reactions - MDPI. (URL: [Link])
- The Role of Phenylboronic Acid in Pharmaceutical Synthesis - Autech Industry Co., Limited. (URL: [Link])
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - MDPI. (URL: [Link])
- Phenylboronic Acid-polymers for Biomedical Applic
- Synthesis of biologically active boron-containing compounds - PMC, NIH. (URL: [Link])
- Synthesis of aldehydes by deprotection or hydrolysis - Organic Chemistry Portal. (URL: [Link])
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)
- Synthesis of Bioactive compounds - SHINDO-KANO LABOR
- Aldehyde protection-deprotection reactions in the presence of reactivated sulphated zirconia.
- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and - Malaysian Journal of Chemistry. (URL: [Link])
- Preparation and Deprotection of Aldehyde Dimethylhydrazones | Request PDF - ResearchG
- Selected bioactive compounds containing boronic acid motif.
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (URL: [Link])
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC, PubMed Central. (URL: [Link])
- Synthesis of Bioactive Molecules IV review - SCI. (URL: [Link])
- Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes - ChemRxiv. (URL: [Link])
- Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - NIH. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. ikm.org.my [ikm.org.my]
- 9. pdf.benchchem.com [pdf.benchchem.com]
choosing a palladium catalyst for 4-(2,2-Dimethoxyethoxy)phenylboronic acid coupling reactions
Choosing a Palladium Catalyst for Suzuki-Miyaura Coupling Reactions of 4-(2,2-Dimethoxyethoxy)phenylboronic Acid
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance.[1] This guide provides a detailed technical overview for selecting an optimal palladium catalyst system for coupling reactions involving this compound, a valuable building block in pharmaceutical and materials science. We delve into the mechanistic rationale behind catalyst and ligand selection, present comparative data for various catalytic systems, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Substrate and the Challenge
This compound is an attractive building block due to the presence of a protected aldehyde functionality (the dimethoxyethoxy group), which can be readily deprotected under mild acidic conditions post-coupling to reveal a reactive formyl group. However, the electron-donating nature of the ether-containing substituent makes the boronic acid electron-rich. This electronic property can influence the transmetalation step in the Suzuki-Miyaura catalytic cycle, necessitating a carefully chosen catalyst system to achieve high yields and reaction efficiency.[2]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Foundation
Understanding the fundamental steps of the catalytic cycle is crucial for rational catalyst selection and troubleshooting. The generally accepted mechanism involves a palladium(0) active species and proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the electrophile (e.g., an aryl bromide), forming an arylpalladium(II) halide intermediate.[4] Bulky, electron-rich ligands on the palladium center can accelerate this rate-limiting step.[5][6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex (boronate).[5][7] The efficiency of this step is critical and can be influenced by the choice of base and solvent.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Catalyst & Ligand Selection Strategy
The success of coupling this compound hinges on the synergistic interplay between the palladium source, the ligand, the base, and the solvent.
3.1. The Palladium Precatalyst
The active catalyst is a Pd(0) species, but more stable and air-tolerant Pd(II) precatalysts are often used, which are reduced to Pd(0) in situ.
-
Simple Salts (e.g., Pd(OAc)₂, PdCl₂): These are cost-effective but may require higher catalyst loadings and harsher conditions. Ligand-free protocols using these salts in water have been developed, offering a green chemistry approach.[8]
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Tetrakis(triphenylphosphine)palladium(0) is a classic, effective catalyst but is sensitive to air and moisture.[2] Tris(dibenzylideneacetone)dipalladium(0) is a common air-stable Pd(0) source used in conjunction with a separate ligand.
3.2. The Ligand: The Key to High Performance
For challenging substrates like electron-rich boronic acids, the ligand is the most critical component. It modulates the stability and reactivity of the palladium center.[9]
-
Traditional Phosphines (e.g., PPh₃): Triphenylphosphine is a standard ligand that works well for simple couplings of aryl iodides and bromides. However, it may struggle with less reactive aryl chlorides or sterically demanding partners, often requiring higher temperatures.[2]
-
Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands has revolutionized Suzuki-Miyaura coupling.[5][6] Their steric bulk promotes the formation of monoligated L-Pd(0) species, which are highly active in oxidative addition, while their electron-donating nature stabilizes the palladium center and facilitates reductive elimination.[5] For this compound, ligands like SPhos , XPhos , and RuPhos are excellent choices, demonstrating broad applicability and high efficiency even with challenging aryl chlorides.[5]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable bonds with palladium. They are highly effective for cross-coupling reactions and can offer superior activity and stability, particularly at high temperatures.[10][11]
Comparative Analysis of Catalyst Systems
The choice of catalyst system significantly impacts reaction outcomes. The following table summarizes common systems and their suitability for coupling electron-rich boronic acids.
| Catalyst System (Precatalyst + Ligand) | Typical Partners | Temperature | Key Advantages | Potential Drawbacks |
| Pd(PPh₃)₄ | Aryl Iodides, Bromides | 80-110 °C | Cost-effective, well-established.[12] | Air/moisture sensitive, may require high temp, poor for aryl chlorides. |
| Pd(OAc)₂ + SPhos or XPhos | Aryl Chlorides, Bromides, Triflates | RT - 100 °C | Highly active, broad scope, good for hindered substrates.[5][6] | Higher ligand cost. |
| [Pd(IPr)(allyl)Cl] (NHC Precatalyst) | Aryl Chlorides, Bromides | 60 - 110 °C | High thermal stability, very active for difficult couplings.[13] | Precatalyst may be more expensive. |
| Pd(OAc)₂ (Ligand-free in Water) | Aryl Bromides | Room Temp | Environmentally friendly, simple setup.[8][14] | Limited substrate scope, may not be suitable for complex molecules. |
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium compounds and organic solvents should be handled with care.
Protocol 1: High-Performance Coupling using a Buchwald Precatalyst
This protocol utilizes a modern, air-stable palladacycle precatalyst, which is highly reliable for a broad range of coupling partners, including challenging aryl chlorides.
Reagents & Equipment:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
SPhos Pd G3 Precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv), finely ground
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/Water mixture)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the SPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.[12]
-
Solvent Addition: Add the degassed solvent via syringe. A common choice is a mixture of toluene and water (e.g., 5:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
Protocol 2: Classical Coupling using Pd(PPh₃)₄
This protocol uses a traditional, widely available catalyst. It is most effective with aryl bromides or iodides.
Reagents & Equipment:
-
Aryl bromide or iodide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv) as a 2M aqueous solution
-
Degassed solvent system (e.g., Toluene or a Toluene/Ethanol/Water mixture)[12]
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 equiv) and this compound (1.2 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the degassed organic solvent (e.g., Toluene). Then add the 2M aqueous solution of Na₂CO₃.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring mixture. The mixture may change color.
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) with vigorous stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up & Purification: Follow the same work-up and purification steps as described in Protocol 1.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst (decomposed); Insufficiently inert atmosphere; Poor quality base or solvent; Low reaction temperature. | Use a fresh batch of catalyst; Ensure proper degassing of solvents and inert atmosphere setup; Use a finely ground, anhydrous base; Increase reaction temperature. |
| Protodeboronation (Boronic acid decomposes) | Presence of water and/or acidic impurities; Prolonged reaction time at high temperature. | Use anhydrous base (e.g., K₃PO₄); Use a more active catalyst to shorten reaction time; Ensure reagents are pure. |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to reductive elimination from the boronate; Catalyst decomposition. | Improve degassing technique; Use a more stable ligand/precatalyst system (e.g., Buchwald precatalysts). |
| Difficult Purification | Residual palladium catalyst; Phosphine oxide byproducts. | Filter the crude product through a plug of Celite or silica; Consider using a palladium scavenger resin if necessary. |
Conclusion
The selection of a palladium catalyst for the Suzuki-Miyaura coupling of this compound is critical for achieving high yields and reaction efficiency. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes offer superior performance, especially with challenging substrates like aryl chlorides. These advanced catalysts operate under milder conditions, require lower loadings, and provide a broader substrate scope. By understanding the underlying reaction mechanism and following robust experimental protocols, researchers can successfully leverage this powerful C-C bond-forming reaction in their synthetic endeavors.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. [Link]
- ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- The Suzuki–Miyaura Cross-Coupling Reaction. Organic Reactions. [Link]
- ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
- ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
- ResearchGate. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of.... [Link]
- Scite.ai. Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]
- ResearchGate.
- ACS Publications. Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II)
- National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- National Institutes of Health. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
- The Denmark Group, University of Illinois. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]
- ACS Publications. Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. [Link]
- MDPI. Preformed Pd(II)
- SciSpace. Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. [Link]
- National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
- ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- National Institutes of Health.
Sources
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- 4. youtube.com [youtube.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Optimal Base Selection for Suzuki Reactions with 4-(2,2-Dimethoxyethoxy)phenylboronic Acid: An Application and Protocol Guide
Introduction: The Strategic Role of the Base in Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with high functional group tolerance and stereospecificity.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this reaction's success lies the judicious selection of a base, a parameter that critically governs the reaction's kinetics, yield, and selectivity.
The primary role of the base is to activate the boronic acid, transforming it into a more nucleophilic "ate" complex (a boronate species). This activation is crucial for the transmetalation step, often the rate-determining step of the catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium center.[3][4] The choice of base can therefore dramatically influence the overall efficiency of the coupling process.
This guide focuses on providing a detailed analysis and optimized protocols for the Suzuki-Miyaura coupling of 4-(2,2-Dimethoxyethoxy)phenylboronic acid . This particular reagent is valuable for introducing a phenyl group equipped with a protected aldehyde functionality (an acetal), which can be later deprotected under acidic conditions to reveal the aldehyde for further synthetic transformations. The electron-donating nature of the alkoxy substituent and the stability of the acetal group under basic conditions are key considerations for selecting the optimal base.
Understanding the Substrate: this compound
The structure of this compound presents two key features that inform our choice of reaction conditions:
-
Electron-Rich Aryl System: The para-alkoxy group is electron-donating, which generally enhances the rate of Suzuki couplings.[5][6] This increased electron density on the aromatic ring can facilitate the transmetalation step.
-
Acetal Functional Group: The 2,2-dimethoxyethoxy moiety is an acetal. Acetals are generally stable to basic and nucleophilic conditions, which is a significant advantage in the context of the Suzuki-Miyaura reaction.[7] Unlike aldehydes, which can undergo side reactions under basic conditions, the acetal group is a robust protecting group that will remain intact throughout the coupling reaction. Hydrolysis to the corresponding aldehyde would require acidic conditions, which are not employed in this reaction.
A critical side reaction to consider with boronic acids is protodeboronation , where the carbon-boron bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct and reducing the overall yield.[8] This process is often base-catalyzed.[9][10] Therefore, the selection of a base must balance the need for efficient boronate formation with the minimization of protodeboronation.
Comparative Analysis of Bases for Coupling with this compound
The selection of the optimal base is highly dependent on the specific coupling partners (aryl halide/triflate), solvent, and palladium catalyst/ligand system. However, based on extensive studies of couplings with structurally similar electron-rich phenylboronic acids, such as 4-methoxyphenylboronic acid, we can establish a clear hierarchy of base effectiveness.
The most commonly employed and effective bases for this type of substrate are inorganic bases, including carbonates and phosphates.
| Base | Typical Yield Range (%) | Key Characteristics & Considerations |
| Potassium Phosphate (K₃PO₄) | 90-98% | Often the base of choice for challenging or sterically hindered couplings. Its use can lead to high yields and clean reactions. It is particularly effective in anhydrous or nearly anhydrous conditions.[4][11] |
| Potassium Carbonate (K₂CO₃) | 85-95% | A widely used, cost-effective, and highly effective base. It is typically used in aqueous solvent mixtures (e.g., toluene/water, dioxane/water).[3][6][12] |
| Cesium Carbonate (Cs₂CO₃) | 88-97% | A strong and highly soluble base in organic solvents, often leading to faster reaction rates. It is particularly useful in difficult couplings but is more expensive than other carbonates. |
| Sodium Carbonate (Na₂CO₃) | 85-98% | A cost-effective and efficient base, often used in biphasic solvent systems. In some cases, it has been shown to provide the highest yields.[4] |
| Potassium Hydroxide (KOH) | 80-90% | A strong base that can be effective but may promote side reactions, including protodeboronation, especially with more sensitive substrates.[13] |
Recommendation: For most applications involving the coupling of this compound with aryl bromides or iodides, Potassium Phosphate (K₃PO₄) and Potassium Carbonate (K₂CO₃) represent the best starting points for optimization. K₃PO₄ is often favored for achieving the highest yields, especially in more complex syntheses, while K₂CO₃ provides a robust and economical option.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Base Screening
Caption: A typical experimental workflow for screening different bases.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific aryl halide substrates.
Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)
This protocol is particularly recommended for couplings with less reactive aryl halides (e.g., chlorides) or when aiming for the highest possible yield.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄, anhydrous powder) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed) (4 mL)
-
Water (degassed) (1 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, Palladium(II) Acetate, SPhos, and potassium phosphate.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with the inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 90-100 °C.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Protocol 2: General Procedure using Potassium Carbonate (K₂CO₃)
This protocol is a robust and economical choice for couplings with aryl iodides and bromides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (2 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add the toluene and water to the flask.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes while stirring.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C in the oil bath) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete in 4-16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the residue by flash column chromatography.
Conclusion and Final Recommendations
The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. The inherent stability of the acetal functionality under basic conditions allows for a wide range of bases to be considered without significant risk of deprotection.
For general applications with aryl iodides and bromides, potassium carbonate (K₂CO₃) offers a reliable, efficient, and cost-effective solution. For more challenging substrates, such as electron-rich or sterically hindered aryl chlorides, or when maximizing yield is the primary objective, potassium phosphate (K₃PO₄) is the recommended base. It is always advisable to perform a small-scale screen of a few bases to determine the optimal conditions for a specific substrate combination. By carefully considering the principles and protocols outlined in this guide, researchers can confidently and efficiently utilize this compound in their synthetic endeavors.
References
- Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews.
- BenchChem. (2025). A Comparative Analysis of K₃PO₄ and K₂CO₃ in Catalytic Cross-Coupling Reactions.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- BenchChem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: A Versatile C-C Bond-Forming Tool. Angewandte Chemie International Edition, 40(23), 4544-4568.
- Cox, P. A., et al. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion. Journal of the American Chemical Society, 139(37), 13156–13165.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17429–17445.
- Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. X. Kinetics and Mechanism of the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 83(9), 2159–2163.
- Wikipedia contributors. (2023). Protodeboronation. Wikipedia, The Free Encyclopedia.
- ResearchGate. (2020). Kinetics of the coupling of 4‐methoxyphenylboronic acid with bromobenzene catalyzed by Pd(NH3)4Cl2. ResearchGate.
- Royal Society of Chemistry. (2012). Supporting Information for a publication on Suzuki coupling. RSC Advances.
- McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878.
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876.
- Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube.
- NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. Rose-Hulman Website.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-89.
- Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. commonorganicchemistry.com.
- Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Macmillan Group Meeting Presentation.
- Liu, L. L., et al. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Chemistry, an Asian journal, 8(11), 2592-5.
- Miyaura, N. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 54-57.
- Kassel, D. B., et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 23(15), 5994–5998.
- Denmark, S. E., & Smith, R. C. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: Practical Alternatives to Boron- and Tin-Based Methods. Accounts of Chemical Research, 42(10), 1523–1535.
Sources
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
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- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Complex Biaryl Compounds Using 4-(2,2-Dimethoxyethoxy)phenylboronic acid
Introduction: The Strategic Advantage of 4-(2,2-Dimethoxyethoxy)phenylboronic acid in Biaryl Synthesis
The synthesis of complex biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a premier method for the construction of C-C bonds to form these biaryls, lauded for its mild reaction conditions and broad functional group tolerance.[3][4]
Within the diverse toolkit of boronic acids available to the synthetic chemist, this compound emerges as a particularly strategic building block. Its utility extends beyond a simple coupling partner; the latent aldehyde functionality, protected as a dimethyl acetal, offers a versatile handle for subsequent synthetic transformations. This "masked" aldehyde allows for the initial biaryl bond formation without the interference of a reactive aldehyde group. Following the successful Suzuki-Miyaura coupling, a straightforward deprotection step can unmask the aldehyde, providing a key intermediate for further elaboration into more complex molecular architectures. This two-stage approach is invaluable in drug discovery and development, where the systematic modification of a core scaffold is essential for optimizing biological activity.[1][5]
This guide provides a comprehensive overview of the application of this compound in the synthesis of complex biaryl compounds. We will delve into the mechanistic underpinnings of the key reactions, present detailed, field-proven protocols, and offer insights into reaction optimization and troubleshooting.
Part 1: The Suzuki-Miyaura Coupling: Forging the Biaryl Core
The palladium-catalyzed Suzuki-Miyaura coupling reaction is the linchpin of this synthetic strategy, enabling the formation of a new carbon-carbon bond between an organoboronic acid and an organic halide or triflate.[6]
The Catalytic Cycle: A Mechanistic Deep Dive
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex, which shuttles between the Pd(0) and Pd(II) oxidation states.[6] Understanding this cycle is paramount for rational catalyst selection and reaction optimization.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) species.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl bromide. Reaction conditions may require optimization for different substrates.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.08 equiv.) in a small amount of 1,4-dioxane. Add this catalyst solution to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask via syringe. The final concentration of the aryl bromide should be approximately 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ with PPh₃ | A versatile and cost-effective catalyst system for a broad range of substrates. |
| Base | K₂CO₃ | A moderately strong base, effective in promoting transmetalation while minimizing side reactions. |
| Solvent | 1,4-Dioxane/Water | A common solvent mixture that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
Part 2: The Deprotection: Unmasking the Aldehyde
The second crucial step in this synthetic sequence is the deprotection of the dimethyl acetal to reveal the aldehyde functionality. This transformation is typically achieved through acid-catalyzed hydrolysis.[7][8][9][10]
Mechanism of Acid-Catalyzed Acetal Deprotection
The deprotection of the acetal is a reversible reaction, and the mechanism involves the following steps:
-
Protonation: An acid catalyst protonates one of the oxygen atoms of the acetal.
-
Formation of an Oxonium Ion: The protonated acetal undergoes cleavage to form a resonance-stabilized oxonium ion and a molecule of methanol.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
-
Formation of a Hemiacetal: Deprotonation of the resulting intermediate yields a hemiacetal.
-
Regeneration of the Carbonyl Group: The hemiacetal, being unstable, undergoes further protonation and elimination of a second molecule of methanol to yield the final aldehyde product and regenerate the acid catalyst.
To drive the equilibrium towards the aldehyde, an excess of water is typically used.[7]
Caption: Figure 2: Workflow for Acetal Deprotection.
Experimental Protocol: Acetal Deprotection
This protocol provides a general procedure for the acid-catalyzed deprotection of the biaryl acetal.
Materials:
-
Protected biaryl acetal (from Part 1)
-
Acetone
-
Water
-
Hydrochloric acid (HCl, e.g., 2M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: Dissolve the protected biaryl acetal in a mixture of acetone and water (e.g., a 3:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Add a catalytic amount of hydrochloric acid to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude biaryl aldehyde.
-
Purification: If necessary, the crude product can be purified by flash column chromatography or recrystallization.
| Parameter | Recommended Condition | Rationale |
| Acid Catalyst | Hydrochloric Acid (HCl) | A strong acid that effectively catalyzes the hydrolysis of the acetal. |
| Solvent | Acetone/Water | A mixture that ensures the solubility of the organic substrate while providing the necessary water for hydrolysis. |
| Temperature | Room Temperature | The deprotection is typically facile and does not require heating, which helps to prevent side reactions. |
Conclusion: A Versatile Strategy for Complex Molecule Synthesis
The use of this compound in a two-step sequence of Suzuki-Miyaura coupling followed by acetal deprotection offers a robust and highly adaptable strategy for the synthesis of complex biaryl aldehydes. This approach provides chemists in research, discovery, and drug development with a powerful tool to access a wide range of intricate molecular architectures. The protocols and mechanistic insights provided herein serve as a solid foundation for the successful implementation of this methodology in the laboratory.
References
- Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis.
- Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones.
- SciSpace. (n.d.). Catalytic Deprotection of Acetals in Basic Solution with a Self‐Assembled Supramolecular “Nanozyme”.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes.
- PubChem. (n.d.). 2-(4-Bromophenyl)-1,3-dioxolane.
- PubMed. (2008). Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (-)-ephedrine or a proline-derived diamine. Beilstein Journal of Organic Chemistry.
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- MDPI. (2017). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules.
- ResearchGate. (n.d.). Deprotection of 1,3-dioxolane 4 resulting in bis-aldehyde 5.
- ResearchGate. (n.d.). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of....
- ResearchGate. (2022). Can we seperate p bromo benzaldehyde and 2-(4-Bromophenyl)-1,3-dioxolane without column chromotography?.
- PubMed. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters.
- ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- PubMed. (2024). Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki-Miyaura Cross-Coupling. Journal of the American Chemical Society.
- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules.
Sources
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- 2. Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
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- 8. Aldehyde synthesis by deprotection or hydrolysis [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Dimethyl Acetals [organic-chemistry.org]
Application Notes and Protocols: Strategic Use of the 2-Methoxyethoxymethyl (MEM) Ether for Hydroxyl Group Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the MEM Protecting Group
In the intricate landscape of multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a cornerstone of success.[1][2] The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, presents a frequent challenge due to its acidic proton and nucleophilic character, which can interfere with a wide array of synthetic transformations.[3][4] Protecting group chemistry offers a temporary solution by converting the alcohol into a less reactive derivative, allowing other chemical manipulations to proceed unhindered.[5][6]
The 2-Methoxyethoxymethyl (MEM) ether, introduced by E.J. Corey and coworkers in 1976, has established itself as a robust and versatile protecting group for alcohols.[7] As an acetal-type group, it offers a distinct profile of stability and reactivity that distinguishes it from other common protecting groups like silyl ethers (e.g., TBDMS) or simple alkyl ethers (e.g., Benzyl).[8][9] The MEM group is lauded for its stability under strongly basic, nucleophilic, organometallic, and various oxidizing and reducing conditions.[7] Its key strategic advantage, however, lies in its unique susceptibility to cleavage by Lewis acids, a feature conferred by the internal ether oxygen which can participate in bidentate chelation.[8][10] This property allows for selective deprotection under mild, aprotic conditions, enabling complex orthogonal strategies where other acid-labile groups must remain intact.[7]
This guide provides a detailed examination of the strategic application of the MEM group, covering the mechanistic rationale behind its installation and cleavage, comprehensive experimental protocols, and a comparative analysis of its stability.
I. Protection of Alcohols: Formation of MEM Ethers
The introduction of the MEM group is typically accomplished by treating an alcohol with 2-methoxyethoxymethyl chloride (MEM-Cl) in the presence of a hindered, non-nucleophilic base.[11][12] The choice of base is critical to prevent side reactions and facilitate the efficient formation of the MEM ether.
Mechanism of Protection
The protection reaction proceeds via a straightforward nucleophilic substitution (SN2) mechanism.[11] A non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA or Hünig's base), deprotonates the alcohol to form a transient alkoxide.[13] This alkoxide then acts as a nucleophile, attacking the electrophilic chloromethyl carbon of MEM-Cl to displace the chloride leaving group and form the stable MEM ether.[11]
Caption: Workflow for the protection of an alcohol as a MEM ether.
Experimental Protocol: General Procedure for MEM Protection of a Primary Alcohol
This protocol describes a standard procedure for the protection of a primary alcohol using MEM-Cl and DIPEA.
Materials:
-
Primary Alcohol (1.0 eq.)
-
2-Methoxyethoxymethyl chloride (MEM-Cl) (1.2–1.5 eq.)[12]
-
N,N-Diisopropylethylamine (DIPEA) (1.5–2.0 eq.)[7]
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the alcohol (1.0 eq.) in anhydrous DCM (to a concentration of approx. 0.2–0.5 M).
-
To the stirred solution at room temperature, add DIPEA (1.5–2.0 eq.).
-
Add MEM-Cl (1.2–1.5 eq.) dropwise to the reaction mixture. Caution: MEM-Cl is a potential carcinogen and should be handled with appropriate care in a fume hood.[10][12]
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2–12 hours).[7]
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash successively with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure MEM ether.
II. Deprotection of MEM Ethers: Regenerating the Alcohol
The true synthetic utility of the MEM group is demonstrated by its diverse deprotection methods, which can be tailored to the substrate's sensitivities. Cleavage can be achieved with both Brønsted and, more notably, Lewis acids.[8][13]
Mechanism of Deprotection: The Lewis Acid Advantage
While Brønsted acids can protonate one of the acetal oxygens to initiate cleavage, this often requires harsh conditions that may not be compatible with other acid-sensitive groups.[8] The preferred method involves Lewis acids. The uniqueness of the MEM group lies in the presence of the second ether oxygen, which allows for bidentate coordination with a Lewis acid (e.g., ZnBr₂, TiCl₄, CeCl₃).[8] This chelation significantly activates the acetal for cleavage, making the MEM group much more labile than the analogous Methoxymethyl (MOM) group under these conditions. The resulting complex readily fragments to release the alcohol and a stabilized carbocation, which is subsequently quenched.
Caption: Lewis acid-mediated deprotection of a MEM-protected alcohol.
Experimental Protocols for Deprotection
The choice of deprotection reagent depends on the overall synthetic strategy and the presence of other protecting groups.
Protocol A: Mild Deprotection using Zinc Bromide This is a common and effective method for cleaving MEM ethers under aprotic conditions.[11]
Materials:
-
MEM-protected alcohol (1.0 eq.)
-
Anhydrous Zinc Bromide (ZnBr₂) (1.0–2.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the MEM-protected substrate (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous ZnBr₂ (1.0–2.0 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir. Monitor progress by TLC (typically complete within 1–4 hours).
-
Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol B: Highly Selective Deprotection using Cerium(III) Chloride This method is exceptionally mild and selective, capable of cleaving MEM ethers while leaving other acid-sensitive groups like THP ethers intact.[14][15]
Materials:
-
MEM-protected alcohol (1.0 eq.)
-
Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) (2.0 eq.)
-
Acetonitrile (CH₃CN)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the MEM-protected alcohol (1.0 eq.) in acetonitrile, add CeCl₃·7H₂O (2.0 eq.).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (often rapidly, within 1-3 hours).[15]
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
III. Data Summary: Stability and Orthogonality
A key aspect of protecting group strategy is understanding the stability of a given group under various reaction conditions. This allows for "orthogonal protection," where one group can be removed selectively in the presence of others.[1][16]
Table 1: Stability Profile of the MEM Group
| Reagent Class / Condition | Stability of MEM Ether | Comments |
| Strong Bases (e.g., n-BuLi, LDA, NaH) | Stable | Suitable for reactions involving strong bases and organolithium reagents.[7][8] |
| Grignard Reagents (e.g., RMgBr) | Stable | Compatible with Grignard additions and other organometallic reactions.[7] |
| Nucleophiles (e.g., enolates, cyanides) | Stable | Does not interfere with most nucleophilic substitution or addition reactions.[7] |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Compatible with hydride reductions of other functional groups.[7] |
| Oxidizing Agents (e.g., PCC, Swern, DMP) | Stable | Allows for oxidation of other functionalities within the molecule.[7][8] |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Orthogonal to benzyl (Bn) group deprotection.[9] |
| Mild Protic Acids (e.g., PPTS, AcOH) | Generally Stable | More robust than THP or TBDMS groups under mildly acidic conditions.[8] |
| Strong Protic Acids (e.g., TFA, HCl) | Labile | Can be cleaved, but often requires forcing conditions.[8][17] |
| Lewis Acids (e.g., ZnBr₂, TiCl₄, CeCl₃) | Labile | Preferred method for mild and selective cleavage.[8][15] |
| Fluoride Ion (e.g., TBAF) | Stable | Orthogonal to silyl ether (TBDMS, TIPS) deprotection.[9][18] |
Table 2: Orthogonal Deprotection Scenarios Involving the MEM Group
| Desired Deprotection | Protecting Groups Present | Recommended Reagent/Condition | Outcome |
| Cleave TBDMS | TBDMS, MEM | TBAF in THF | TBDMS is cleaved, MEM remains intact.[18] |
| Cleave Benzyl (Bn) | Benzyl, MEM | H₂, Pd/C | Benzyl is cleaved, MEM remains intact. |
| Cleave THP | THP, MEM | PPTS in EtOH | THP can be selectively cleaved, MEM remains intact.[3] |
| Cleave MEM | MEM , TBDMS, Benzyl, THP | CeCl₃·7H₂O in CH₃CN, reflux | MEM is cleaved, other groups remain intact.[15] |
| Cleave Boc | Boc, MEM | TFA in DCM | Boc is cleaved, MEM may also be cleaved or remain, depending on conditions.[17] |
Conclusion
The 2-methoxyethoxymethyl (MEM) group is a highly effective and strategic choice for the protection of hydroxyl groups in complex organic synthesis. Its robust stability to a wide array of common reagents, combined with its unique lability towards Lewis acids, provides chemists with a powerful tool for designing sophisticated and orthogonal synthetic routes. The ability to selectively deprotect the MEM group under mild, aprotic conditions, particularly with reagents like cerium(III) chloride, allows for the preservation of other acid-sensitive functionalities, a critical advantage in the synthesis of intricate target molecules. The detailed protocols and comparative data provided herein serve as a practical guide for researchers and drug development professionals to confidently implement MEM-based protection strategies in their synthetic endeavors.
References
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- University of Bristol.
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- ElectronicsAndBooks. A modified procedure for the deprotection of methoxymethyl ether. [Link]
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- Gross, R. S., & Watt, D. S. (1987). A Lewis Acid-Catalyzed Procedure for the Conversion of 2-Methoxyethoxymethyl Ethers to Carboxylic Esters. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 17(10), 1749-1763. [Link]
- Sabitha, G., Babu, R. S., Rajkumar, M., & Srividya, R. (2001). A Highly Efficient, Mild, and Selective Cleavage of β-Methoxyethoxymethyl (MEM) Ethers by Cerium(III) Chloride in Acetonitrile. Organic Letters, 3(8), 1149–1151. [Link]
- Wikipedia. 2-Methoxyethoxymethyl chloride. [Link]
- ResearchGate. (2025). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. [Link]
- Wikipedia. Cerium(III) chloride. [Link]
- Chem Ed. (2020). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). YouTube. [Link]
- ResearchGate. (2025). A Modified Procedure for the Deprotection of Methoxymethyl Ether. [Link]
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- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley. [Link]
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- Wuts, P. G. M. (2023). Greene's Protective Groups in Organic Synthesis, 2 Volume Set. Wiley-VCH. [Link]
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- Wuts, P. G. M., & Greene, T. W. (2007). Greene's protective groups in organic synthesis. UCLA Library. [Link]
- CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
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- EP0679627B1 - Process for the preparation of halogenated ethers.
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Application Notes and Protocols for Aqueous Suzuki-Miyaura Coupling with 4-(2,2-Dimethoxyethoxy)phenylboronic acid
Introduction: Embracing Aqueous Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Traditionally performed in organic solvents, a significant shift towards aqueous reaction media aligns with the principles of green chemistry, offering benefits such as reduced cost, enhanced safety, and simplified purification protocols.[2][3][4][5] Water as a solvent is not merely a "green" alternative but can also influence reaction kinetics and catalyst efficacy.[6] This application note provides a detailed guide for performing the aqueous Suzuki-Miyaura coupling reaction utilizing 4-(2,2-Dimethoxyethoxy)phenylboronic acid, a versatile building block for advanced intermediates in pharmaceutical and materials science research. The dimethoxyethoxy substituent is anticipated to enhance aqueous solubility compared to simpler phenylboronic acids, making it an excellent candidate for these sustainable protocols.[7][8]
Reagent Profile: this compound
Structure:
-
CAS Number: 1256355-36-8[9]
-
Molecular Formula: C₁₀H₁₅BO₅[9]
-
Molecular Weight: 226.03 g/mol [9]
-
Appearance: Typically a white to off-white solid.
The key feature of this boronic acid is the 4-(2,2-dimethoxyethoxy) substituent. The ether linkages and terminal methoxy groups are expected to increase the compound's polarity and potential for hydrogen bonding, thereby improving its solubility in aqueous media relative to unsubstituted phenylboronic acid.[7][8][10] This enhanced solubility can be advantageous in an aqueous Suzuki-Miyaura coupling, potentially allowing for higher effective reactant concentrations and facilitating a more homogeneous reaction environment, which can lead to improved reaction rates and yields.
Mechanistic Overview: The Aqueous Suzuki-Miyaura Catalytic Cycle
The fundamental mechanism of the Suzuki-Miyaura coupling in an aqueous environment mirrors the cycle in organic solvents, comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[11] The presence of water and a base is crucial for the activation of the boronic acid for the transmetalation step.[12][13]
Caption: Catalytic cycle of the aqueous Suzuki-Miyaura coupling.
Experimental Protocol: A General Procedure
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, base, temperature, and reaction time may be necessary for specific substrates.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS)
-
Potassium carbonate (K₂CO₃)
-
Degassed deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask or similar)
-
Magnetic stirrer and hotplate
Step-by-Step Procedure
-
Catalyst Preparation (Pre-catalyst formation is often beneficial but not always necessary):
-
In a separate small vial, dissolve Palladium(II) acetate (0.01-0.02 equivalents relative to the limiting reagent) and TPPTS (0.02-0.04 equivalents) in a small amount of degassed deionized water.
-
Stir the solution for 10-15 minutes at room temperature. The formation of a water-soluble Pd-TPPTS complex is key for catalysis in the aqueous phase.[2]
-
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equivalent), this compound (1.2-1.5 equivalents), and potassium carbonate (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Add degassed deionized water to the flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).
-
Add the prepared catalyst solution to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase). The organic layers are combined. For more hydrophilic products, care must be taken as the product may have some solubility in the aqueous layer.[14]
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure biaryl product.[15]
-
Caption: Experimental workflow for the aqueous Suzuki-Miyaura coupling.
Key Reaction Parameters and Optimization
| Parameter | Recommended Range/Options | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd/C | Pd(OAc)₂ and PdCl₂ are common precursors for forming active Pd(0) species in situ.[16][17] Pd/C offers advantages in terms of catalyst recovery.[5] |
| Ligand | TPPTS, water-soluble phosphines, N-heterocyclic carbenes (NHCs) | Water-soluble ligands like TPPTS are essential for maintaining the catalyst in the aqueous phase.[2] NHCs can offer high stability and activity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃ | The base is crucial for activating the boronic acid for transmetalation.[12][13] Inorganic bases are generally preferred for their compatibility with aqueous media.[5] |
| Solvent | Deionized water, Water/co-solvent mixtures (e.g., EtOH, THF) | While pure water is ideal from a green chemistry perspective, a co-solvent may be necessary for less soluble substrates.[3] |
| Temperature | Room Temperature to 100 °C | Higher temperatures generally increase the reaction rate, but should be optimized to minimize side reactions.[16] |
| Reactant Stoichiometry | 1.1 - 1.5 equivalents of boronic acid | A slight excess of the boronic acid is common to drive the reaction to completion and account for potential homocoupling or protodeboronation side reactions. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient base, low temperature. | Ensure proper degassing to prevent catalyst oxidation. Use freshly prepared catalyst solutions. Increase base equivalents or try a stronger base. Increase reaction temperature. |
| Protodeboronation of Boronic Acid | Presence of protic sources, prolonged reaction times at high temperatures. | Ensure the reaction is not heated for an unnecessarily long time. Use a slight excess of the boronic acid. |
| Homocoupling of Boronic Acid | Presence of oxygen, catalyst-dependent side reaction. | Maintain a strictly inert atmosphere. Screen different palladium catalysts and ligands. |
| Difficulty in Product Extraction | Product has significant water solubility. | Perform multiple extractions with an appropriate organic solvent. Consider back-extraction or salting out the aqueous layer to decrease product solubility.[14] |
Conclusion
The aqueous Suzuki-Miyaura coupling of this compound presents a sustainable and efficient method for the synthesis of valuable biaryl compounds. The anticipated enhanced water solubility of this boronic acid derivative makes it particularly well-suited for this methodology. By carefully selecting the catalyst system, base, and reaction conditions, researchers can achieve high yields while minimizing the environmental impact of their synthetic efforts. This protocol provides a solid foundation for the application of this versatile building block in drug discovery and materials science.
References
- Li, Y., et al. (2000). Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution. Organic Letters, 2(15), 2385-8.
- Karami, K., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General, 557, 59-68.
- Shaughnessy, K. H. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Current Organic Chemistry, 9(7), 657-677.
- Qi, G., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4454-4462.
- Qi, G., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega, 3(4), 4454–4462.
- Molla, R. A., et al. (2015). Suzuki-Miyaura Cross-Coupling Reactions in Aqueous Media: Green and Sustainable Syntheses of Biaryls. ChemInform, 46(32).
- Smith, G. B., et al. (1995). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry, 60(24), 7907-7911.
- Shaughnessy, K. H. (2005). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. ResearchGate.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Badone, D., et al. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7170-7173.
- Reddit. (2025). Hydrophilic Suzuki-coupling product workup?.
- ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions.
- Wikipedia. Suzuki reaction.
- ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide.
- Vechorkin, O., et al. (2016). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Alonso, F., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(4), 6244–6309.
- D'Amato, E. M., et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 72(14), 5148-5154.
- ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out?.
- Bernard-Gauthier, V., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling. Journal of the American Chemical Society, 135(38), 14149-14152.
- Lipshutz, B. H., & Abela, A. R. (2008). Micellar Catalysis of Suzuki-Miyaura Cross-Couplings with Heteroaromatics in Water. Organic Letters, 10(23), 5329-5332.
- Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. SciSpace.
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(44), 15562-15572.
- Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 123-130.
- Dornan, L. M., et al. (2017). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 94(7), 920-924.
- Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. ResearchGate.
- Wikipedia. Phenylboronic acid.
- Sporzynski, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814-824.
- PubChem. (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid.
- Sporzynski, A., & Leszczynski, P. (2017). (PDF) Solubility of phenylboronic compounds in water. ResearchGate.
- Arctom. (4-(2,2-Dimethoxyethoxy)phenyl)boronic acid.
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Troubleshooting & Optimization
troubleshooting low yields in Suzuki coupling with 4-(2,2-Dimethoxyethoxy)phenylboronic acid
Introduction: Navigating the Nuances of Suzuki Coupling with 4-(2,2-Dimethoxyethoxy)phenylboronic Acid
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing C-C bonds with remarkable functional group tolerance.[1][2] However, its apparent simplicity can be deceptive. Low yields, stalled reactions, and unexpected side products are common frustrations that researchers, scientists, and drug development professionals encounter.
This guide is designed to serve as a dedicated technical resource for troubleshooting Suzuki coupling reactions, with a specific focus on challenges related to This compound . This particular reagent, while valuable, possesses structural features—an electron-donating ether group and a potentially labile acetal—that can influence its stability and reactivity. We will move beyond generic advice to provide in-depth, mechanistically-grounded solutions to specific experimental problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Reaction Failure & Non-Conversion
Q1: My reaction shows little to no product formation. What are the most critical initial checkpoints?
A1: When a Suzuki coupling fails to initiate, the issue almost always lies with one of three fundamental factors: the integrity of your reagents, the activity of your catalyst, or the absence of a truly inert atmosphere.
-
Inert Atmosphere Integrity: The active catalyst, Pd(0), is highly sensitive to oxygen.[3] Inadequate degassing allows oxygen to oxidize Pd(0) to Pd(II), which promotes the unwanted homocoupling of your boronic acid and deactivates the primary catalytic cycle.[3][4] Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen throughout.
-
Boronic Acid Quality: Boronic acids can degrade, especially over time or with improper storage. The primary degradation pathways are protodeboronation (hydrolysis of the C-B bond) and the formation of cyclic boroxine anhydrides.[3][4] See Q2 for how to assess and address this.
-
Catalyst Activity: Not all palladium sources are created equal. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be effectively reduced in situ to the active Pd(0) species.[3] If this reduction is inefficient, the catalytic cycle will not begin. Consider using a fresh bottle of catalyst or switching to a more robust, air-stable Pd(II) precatalyst (e.g., a palladacycle or a G3/G4 Buchwald precatalyst) which are designed for reliable activation.[5]
Q2: I suspect my this compound has degraded. How can I verify its purity and potentially "rescue" a subpar batch?
A2: This is a very common and critical issue. The electron-donating ether group on your specific boronic acid can make it more susceptible to protodeboronation.[4] Furthermore, boronic acids exist in equilibrium with their trimeric anhydrides (boroxines), which can be less reactive in some systems.
Verification:
-
¹H and ¹¹B NMR Spectroscopy: An ¹¹B NMR spectrum is highly informative. A sharp signal between +27 to +30 ppm is characteristic of the desired tricoordinate boronic acid.[6] The presence of boric acid will show a signal around +19 ppm.[6] In the ¹H NMR, boroxine formation can cause significant peak broadening.
-
Mass Spectrometry: The presence of boroxines can be confirmed by mass spectrometry, where they appear as higher molecular weight species.[6]
Rescue Protocol: A highly effective method to purify and standardize your boronic acid is to convert it into its MIDA boronate ester or, more simply, a diethanolamine adduct. This procedure selectively isolates the active boronic acid from non-reactive impurities.
Experimental Protocol 1: Purification of Boronic Acid via Diethanolamine Adduct Formation
| Step | Procedure | Rationale |
| 1. Dissolution | In a clean vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). | Ensures homogenous mixing for the reaction. |
| 2. Addition | While stirring, add diethanolamine (1.0 equiv) dropwise via pipette. | Diethanolamine reacts with the boronic acid to form a stable, crystalline adduct. |
| 3. Precipitation | A white precipitate will typically form. Continue stirring the resulting slurry for 15-20 minutes at room temperature. | The formation of the solid adduct drives the equilibrium, sequestering the pure boronic acid. |
| 4. Isolation | Isolate the white solid by vacuum filtration. Wash the solid with a small amount of cold solvent and dry thoroughly under vacuum. | This removes soluble impurities, including boric acid and boroxines. |
| 5. Usage | The resulting diethanolamine adduct is often more stable and can be used directly in the Suzuki coupling reaction, typically with protic solvents. | The adduct slowly releases the boronic acid under the reaction conditions. |
Category 2: Stalled Reactions & Incomplete Conversion
Q3: My reaction starts well but stalls at ~40-60% conversion. What are the likely causes?
A3: A stalling reaction points towards catalyst deactivation or a breakdown in one of the key steps of the catalytic cycle.
-
Insufficient Base Strength/Solubility: The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for the transmetalation step.[1][7][8][9] If the base is too weak, not soluble enough in the reaction medium, or is consumed by acidic impurities, the transmetalation rate will plummet, stalling the reaction.
-
Ligand Degradation: Phosphine ligands, especially under prolonged heating, can oxidize or otherwise decompose, leading to catalyst deactivation.[10]
-
Poor Substrate Solubility: As the reaction progresses, the polarity of the medium can change, potentially causing your starting materials or intermediates to precipitate, effectively removing them from the catalytic cycle.
Q4: How do I choose the right base for my system? Could it be the source of my low yield?
A4: The choice of base is absolutely critical and highly dependent on the substrates and solvent system.[1][11] Its primary role is to facilitate the formation of the "ate" complex [Ar-B(OH)₃]⁻, which is the active species in the transmetalation step.[8][11]
| Base Type | Examples | Strength | Common Use Case & Rationale |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Weak-Moderate | The workhorses of Suzuki coupling. Often used in aqueous/organic mixtures (e.g., Toluene/H₂O, Dioxane/H₂O). Cs₂CO₃ is more soluble in organic solvents and can be effective in anhydrous conditions. |
| Phosphates | K₃PO₄ | Moderate-Strong | An excellent choice for many systems, particularly with hindered substrates. It is a strong, non-nucleophilic base that works well in ethereal or aromatic solvents. |
| Hydroxides | NaOH, KOH | Strong | Can lead to very fast transmetalation but may not be suitable for substrates with base-sensitive functional groups (like the acetal in your boronic acid, which could be at risk of hydrolysis under harsh conditions). |
| Fluorides | KF, CsF | Weak | Used in specific cases, often under anhydrous conditions, to activate the boronic acid. |
Troubleshooting Strategy: If you are using a standard base like Na₂CO₃ with low success, consider screening K₃PO₄ or Cs₂CO₃. K₃PO₄ is often a superior choice for achieving high turnover and preventing side reactions.
Diagram: Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A logical workflow for diagnosing and solving common Suzuki coupling issues.
Category 3: Side Product Formation
Q5: My main impurity is the homocoupled dimer of my boronic acid. What causes this and how can I prevent it?
A5: The homocoupling of boronic acids (Ar-B(OH)₂ → Ar-Ar) is a classic symptom of two potential problems:
-
Oxygen Contamination: As mentioned in A1 , oxygen in the system can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then undergo transmetalation with two molecules of your boronic acid, leading to the homocoupled product and regenerating Pd(0).[4] This is often the primary cause. The solution is meticulous degassing of your solvent and ensuring a robust inert atmosphere.
-
Use of a Pd(II) Precatalyst without Efficient Reduction: If the Pd(II) precatalyst is not rapidly and efficiently reduced to Pd(0) at the start of the reaction, it can participate in this unwanted side reaction before the main catalytic cycle takes over.
Q6: I am losing my boronic acid starting material to protodeboronation. How can I minimize this side reaction?
A6: Protodeboronation is the replacement of the C-B bond with a C-H bond, effectively destroying your starting material. It is often promoted by:
-
Excess Water and Protons: The reaction is essentially a hydrolysis. While some water is often beneficial or necessary for Suzuki couplings (especially with inorganic bases), too much, especially under acidic conditions or prolonged heating, can accelerate this side reaction.[4]
-
Electron-Rich Aryl Systems: The electron-donating ether group on your this compound can make the ipso-carbon more susceptible to protonation, increasing the rate of protodeboronation.
Mitigation Strategies:
-
Use a Boronic Ester: Converting the boronic acid to a more stable ester, such as a pinacol or MIDA ester, can protect it from premature protodeboronation.
-
Minimize Water: If using an aqueous system, use the minimum amount of water necessary to dissolve the base. Alternatively, switch to an anhydrous system using a soluble base like K₃PO₄ or Cs₂CO₃ in a solvent like THF or Dioxane.
-
Control Reaction Time: Do not let the reaction run for an excessively long time after completion, as this provides more opportunity for starting material degradation.
Diagram: The Suzuki-Miyaura Catalytic Cycle & Common Failure Points
Caption: The Suzuki cycle, highlighting where oxygen and water cause critical side reactions.
Optimization Protocols
Experimental Protocol 2: General Procedure for Base and Ligand Screening
This protocol allows for the parallel testing of different conditions to rapidly identify optimal parameters.
-
Preparation: To a series of flame-dried reaction vials equipped with small magnetic stir bars, add your aryl halide (1.0 equiv, e.g., 0.1 mmol) and this compound (1.2-1.5 equiv).
-
Catalyst/Ligand Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the specific phosphine ligand to be tested (e.g., SPhos, XPhos, P(t-Bu)₃, 4-5 mol%).
-
Base Addition: To each respective vial, add the base to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv).
-
Reaction Setup: Crimp seal the vials. Evacuate and backfill each vial with argon or nitrogen (repeat 3 times).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1, Toluene, or 2-MeTHF, to a concentration of ~0.1 M) via syringe.
-
Heating and Monitoring: Place the vials in a preheated aluminum block on a stirrer hotplate at the desired temperature (e.g., 80-110 °C). Monitor the reactions at set time points (e.g., 2h, 6h, 12h) by taking small aliquots for LC-MS or GC-MS analysis.
Experimental Protocol 3: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
For highly sensitive reactions, sparging with argon may be insufficient. The freeze-pump-thaw method is the gold standard for removing dissolved oxygen.
-
Freeze: Place the solvent in a round-bottom flask with a sidearm and stopcock. Freeze the solvent completely using a liquid nitrogen bath.
-
Pump: With the solvent frozen, open the stopcock to a high-vacuum line and evacuate the headspace for 5-10 minutes.
-
Thaw: Close the stopcock to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will often see bubbles of gas being released from the liquid as it thaws.
-
Repeat: Repeat this entire three-step cycle at least two more times to ensure the complete removal of dissolved gases. After the final cycle, backfill the flask with argon or nitrogen.
References
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. Suzuki reaction.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Amatore, C., et al. (2006). Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Organic Chemistry Portal. Suzuki Coupling.
- CovaSyn. Optimizing Suzuki Coupling Reactions.
- Newman, S. G., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research.
- Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 11. scilit.com [scilit.com]
identifying common side reactions of 4-(2,2-Dimethoxyethoxy)phenylboronic acid
Introduction
Welcome to the technical support guide for 4-(2,2-Dimethoxyethoxy)phenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a bifunctional reagent, featuring a reactive boronic acid for cross-coupling and a protected diol for subsequent transformations, its successful application hinges on understanding and mitigating potential side reactions.[1] This guide provides in-depth, experience-driven answers to common challenges, focusing on the causal relationships between reaction conditions and outcomes to ensure robust and reproducible results.
Part 1: Frequently Asked Questions (FAQs) - Reagent Handling & Stability
Q1: What are the optimal storage and handling conditions for this compound?
A1: Like many arylboronic acids, this reagent is sensitive to oxidation and moisture, which can lead to degradation and impact reaction efficiency.[2]
-
Storage: The compound should be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C.[3] Long-term storage at room temperature is not recommended. The primary degradation pathways for boronic acids are oxidation and protodeboronation, the latter being accelerated by moisture.
-
Handling: Always handle the solid reagent in a glovebox or under a positive pressure of inert gas. Use dry solvents and ensure all glassware is rigorously dried before use. Avoid prolonged exposure to air and atmospheric moisture.
Q2: What is the purpose of the 4-(2,2-dimethoxyethoxy) side chain?
A2: The dimethoxyethoxy group is an acetal, which serves as a protecting group for a latent aldehyde or, more commonly in this context, a masked 1,2-diol functionality.[1]
-
Orthogonal Reactivity: The acetal is stable under the neutral to strongly basic conditions typical of many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows the boronic acid moiety to react selectively without interference from the side chain.
-
Post-Coupling Deprotection: After the desired transformation at the boronic acid site is complete, the acetal can be readily hydrolyzed under aqueous acidic conditions to reveal the free diol.[6][7] This "protect-react-deprotect" strategy is a powerful tool for introducing hydrophilic groups into complex molecules at a late synthetic stage.[1]
Part 2: Troubleshooting Guide - Common Side Reactions
This section addresses the three most common side reactions encountered when using this compound.
Side Reaction 1: Protodeboronation (Loss of the Boronic Acid Group)
Q3: I'm observing significant formation of 4-(2,2-dimethoxyethoxy)benzene in my reaction mixture. What is happening?
A3: You are observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[8][9] This is particularly problematic in Suzuki-Miyaura couplings, as it consumes your starting material and reduces the yield of the desired cross-coupled product.
Q4: What is the mechanism of protodeboronation and what factors promote it?
A4: Protodeboronation can occur through several mechanisms, but it is most frequently catalyzed by base or acid in the presence of a proton source (like water).[8][10] Under the basic conditions of a Suzuki coupling, the boronic acid exists in equilibrium with its more reactive boronate anion form ([ArB(OH)₃]⁻).[11] This species can then react with a proton source, leading to the undesired C-H bond formation.
Key Promoting Factors:
-
Excess Water: Water is the most common proton source for this side reaction.[12]
-
Strong Bases: Strong bases in aqueous media can accelerate the formation of the reactive boronate anion, increasing the rate of protodeboronation.[12][13]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of this and other decomposition pathways.
-
Electron-Rich Aryl Groups: While not specific to this molecule, boronic acids with electron-donating groups can sometimes be more susceptible to protodeboronation.
Q5: How can I minimize or prevent protodeboronation?
A5: Preventing protodeboronation involves carefully controlling the reaction parameters to disfavor the C-B bond cleavage pathway.
| Strategy | Actionable Steps | Rationale |
| Control Water Content | Use anhydrous solvents and reagents. If a biphasic system is required, minimize the amount of water. | Reduces the availability of the primary proton source needed for the side reaction.[12] |
| Optimize Base Selection | Use a milder, non-hydroxide base like K₂CO₃, Cs₂CO₃, or KF.[12] Use finely powdered, dry base. | Weaker bases can be sufficient to facilitate the Suzuki catalytic cycle without excessively promoting protodeboronation.[12] |
| Protect the Boronic Acid | Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) prior to the coupling reaction. | Boronate esters are generally more stable and less prone to protodeboronation under basic conditions.[13] |
| Use Robust Catalysts | Employ modern, highly active palladium precatalysts and ligands (e.g., Buchwald ligands) that promote rapid cross-coupling. | A faster rate for the desired Suzuki coupling can outcompete the slower protodeboronation side reaction. |
Side Reaction 2: Homocoupling (Symmetrical Biaryl Formation)
Q6: My analysis shows a significant byproduct with double the mass of my starting material's aryl group. What is this impurity?
A6: This is the homocoupling product, a symmetrical biaryl formed by the dimerization of two molecules of your boronic acid. This is a very common byproduct in palladium-catalyzed reactions, especially if proper inert atmosphere techniques are not followed.[14][15]
Q7: What causes homocoupling of arylboronic acids?
A7: The homocoupling of arylboronic acids is primarily an oxidative process. While several mechanisms exist, a common pathway involves the palladium catalyst.[16] The presence of an oxidant, most commonly molecular oxygen (O₂), is a major accelerator of this side reaction.[12][14][15] The reaction can also be mediated by other metals, such as silver.[17]
The generally accepted palladium-catalyzed mechanism involves the formation of a palladium peroxo complex in the presence of O₂, which then reacts with the arylboronic acid, ultimately leading to the Ar-Ar biaryl product.[14][16]
Q8: How can I prevent the formation of the homocoupled biaryl?
A8: The key to preventing homocoupling is the rigorous exclusion of oxygen from the reaction system.
| Strategy | Actionable Steps | Rationale |
| Inert Atmosphere | Ensure the reaction is set up and run under a strictly inert atmosphere (Argon or Nitrogen). | This eliminates molecular oxygen, the primary oxidant responsible for promoting the homocoupling side reaction.[12][14] |
| Degas Solvents | Thoroughly degas all solvents before use. Common methods include freeze-pump-thaw cycles (3-4 times) or sparging with an inert gas for 30-60 minutes. | Removes dissolved oxygen from the reaction medium. |
| Use Active Catalysts | Use a fresh, active palladium precatalyst. | Catalyst decomposition can sometimes lead to species that promote side reactions. An active catalyst ensures the desired cross-coupling proceeds efficiently.[12] |
| Staging of Reagents | Consider adding the boronic acid to the reaction mixture after the palladium catalyst and aryl halide have formed the initial oxidative addition complex. | This can sometimes minimize the time the boronic acid is exposed to conditions that might favor homocoupling before the cross-coupling partner is available. |
Side Reaction 3: Acetal Hydrolysis (Cleavage of the Side Chain)
Q9: During workup or purification, I am isolating a product where the dimethoxyethoxy group is gone, replaced by a hydroxyl group or an aldehyde. Why did this happen?
A9: The acetal protecting group on your side chain has been hydrolyzed. Acetals are stable in neutral and basic media but are readily cleaved back to their constituent aldehyde and alcohols under acidic conditions, especially in the presence of water.[5][6][7][18]
Q10: What is the mechanism for acetal hydrolysis and how do I avoid it?
A10: Acetal hydrolysis is a classic acid-catalyzed reaction.[7][19] The mechanism involves protonation of one of the acetal oxygens, turning it into a good leaving group (an alcohol). Subsequent departure of the alcohol is followed by nucleophilic attack of water and eventual loss of a proton to yield the deprotected aldehyde/diol and two equivalents of methanol.
Key Promoting Factors:
-
Acidic Conditions: Any exposure to acid (e.g., aqueous HCl, H₂SO₄, or even silica gel during chromatography) can initiate hydrolysis.[6]
-
Presence of Water: Water is a required nucleophile in the hydrolysis mechanism.[18]
Q11: What specific steps in my procedure could cause unwanted deprotection?
A11: Unintentional hydrolysis most often occurs during the reaction workup or purification.
| Procedure Step | Potential Pitfall | Prevention Strategy |
| Reaction Quench | Quenching the reaction with an acidic solution (e.g., 1M HCl). | Quench with a neutral solution like saturated aqueous NH₄Cl or water. |
| Aqueous Workup | Performing an acidic wash during liquid-liquid extraction. | If an aqueous wash is needed, use neutral water or a slightly basic solution (e.g., saturated NaHCO₃) followed by brine. |
| Purification | Using standard silica gel for column chromatography. | Standard silica gel is acidic and can cause on-column hydrolysis. Neutralize the silica by pre-treating a slurry of the silica in eluent with a small amount of a non-nucleophilic base (e.g., 1% triethylamine) before packing the column. Alternatively, use neutral alumina for chromatography. |
Part 3: Visualized Mechanisms & Workflows
Diagram 1: Key Side Reaction Pathways
This diagram illustrates the three competing reactions discussed. The desired Suzuki-Miyaura pathway leads to the cross-coupled product, while the side reactions consume the starting material to produce undesired byproducts.
Caption: Competing reaction pathways for the boronic acid starting material.
Diagram 2: Troubleshooting Workflow
A logical decision tree to diagnose and solve common issues observed during reactions with this compound.
Caption: A decision tree for troubleshooting common experimental issues.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol provides a robust starting point for the cross-coupling of this compound with an aryl bromide.
1. Reagent and Glassware Preparation:
-
Dry a two-neck round-bottom flask and magnetic stir bar in an oven at 120°C overnight and allow to cool under a stream of Argon or in a desiccator.
-
Ensure the this compound is a dry, free-flowing powder.
-
Use a high-purity, air-stable palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Use a dry, anhydrous base (e.g., K₂CO₃ or Cs₂CO₃), finely powdered to ensure good mixing.
-
Degas the solvent (e.g., 1,4-Dioxane/Water 10:1) by sparging with Argon for at least 30 minutes prior to use.[12]
2. Reaction Setup (Under Inert Atmosphere):
-
To the cooled flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the powdered base (2.0-3.0 equiv).
-
Evacuate and backfill the flask with Argon three times to ensure a completely inert atmosphere.
-
Under a positive pressure of Argon, add the palladium precatalyst.
-
Via syringe, add the degassed solvent to the flask. The final concentration should be ~0.1 M with respect to the limiting aryl bromide.
3. Reaction Execution:
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-100°C).
-
Stir the reaction mixture vigorously to ensure good mixing of all components.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours. A typical reaction time is 4-16 hours.
4. Workup and Purification (Acetal-Safe):
-
Once the reaction is complete (consumption of the limiting reagent), cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like Ethyl Acetate or Toluene.
-
Wash the organic layer with water (2x) and then with saturated aqueous NaCl (brine) (1x). AVOID ACIDIC WASHES.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using neutralized silica gel or alumina to prevent on-column hydrolysis of the acetal.
References
- Amatore, C., Le Duc, G., & Jutand, A. (2011). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
- Levin, M. D., et al. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Organic Letters. [Link]
- Pintus, A., et al. (2012). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]
- Ashenhurst, J. (2010). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
- Sakaguchi, T., et al. (2024). Silver-Mediated Homocoupling of Arylboronic Acids. Synlett. [Link]
- ResearchGate. (n.d.). Plausible mechanism for the homocoupling of arylboronic acid. [Link]
- Organic Chemistry Tutor. (n.d.).
- Lenczewski, D. (2022). Acetal Hydrolysis in Acidic Media. YouTube. [Link]
- Klajn, R., et al. (2009). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry. [Link]
- Organic Mechanism. (2012). Acetal Hydrolysis Acidic Solution 001. YouTube. [Link]
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)
- Wikipedia. (n.d.).
- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
- ResearchGate. (n.d.).
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/OrganicChemistry. [Link]
- Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]
- Chemistry LibreTexts. (2019). 21.15: Acetals as Protecting Groups. [Link]
- Wikipedia. (n.d.). Phenylboronic acid. [Link]
- Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
- Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]
- Pearson. (2022). Acetal Protecting Group Explained. [Link]
- Botella, L., & Nájera, C. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
- Reddit. (2019). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
- ResearchGate. (n.d.). The Suzuki coupling reaction of arylbromides with phenylboronic acid. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. [Link]
- Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Organic Chemistry Explained. (2020). 26.03 Acetals as Protecting Groups. YouTube. [Link]
- Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Roberts, A. M., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT. [Link]
- PubChem. (n.d.). (4-(2-Methoxy-2-oxoethyl)phenyl)boronic acid. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid | 1333122-38-5 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
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- 11. pubs.acs.org [pubs.acs.org]
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- 18. youtube.com [youtube.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 4-(2,2-Dimethoxyethoxy)phenylboronic acid
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving 4-(2,2-Dimethoxyethoxy)phenylboronic acid. Our goal is to move beyond simple protocols and equip you with the mechanistic understanding required to rationalize experimental choices and overcome common challenges.
Part 1: Foundational Principles & Substrate Considerations
A successful coupling reaction begins with a firm grasp of the underlying catalytic cycle and the specific nature of your reagents. The Suzuki-Miyaura reaction is a robust and versatile tool for C-C bond formation, but its efficiency is highly dependent on a delicate interplay of catalyst, substrate, base, and reaction conditions.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism proceeds through three key stages involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2] Understanding this cycle is paramount for effective troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of your aryl halide (or triflate), forming a Pd(II) complex. Electron-rich ligands on the palladium center facilitate this step, which is often the rate-determining step for less reactive electrophiles like aryl chlorides.[1][2]
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4] The choice of base and its solubility can significantly influence the kinetics of this step.[5]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle. Bulky ligands often promote this final step.[2][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Specific Considerations for this compound
This particular boronic acid presents unique characteristics that must be managed for optimal results:
-
Electron-Rich Nature: The para-alkoxy group makes the phenyl ring electron-rich. While this can facilitate oxidative addition with some partners, it also increases the susceptibility of the boronic acid to protodeboronation —a common side reaction where the C-B bond is cleaved by a proton source (like water), yielding an arene byproduct and reducing the overall yield.[7][8]
-
Acetal Stability: The 2,2-dimethoxyethoxy group is an acetal. While generally stable to the basic conditions of the Suzuki-Miyaura reaction, aggressive pH changes during workup or the use of overly harsh conditions could potentially lead to its cleavage.[9][10] Standard aqueous workups are typically well-tolerated.
Part 2: A Systematic Guide to Optimizing Reaction Temperature and Time
Temperature is one of the most critical parameters in a Suzuki-Miyaura coupling.[11] It directly influences reaction rate, catalyst stability, and the prevalence of side reactions. The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the degradation of catalysts and reagents.
The Role of Temperature
-
Accelerating Key Steps: Elevated temperatures provide the necessary activation energy to overcome kinetic barriers, particularly for the oxidative addition to less reactive aryl chlorides and the reductive elimination of sterically hindered products.[3][12]
-
Risk of Degradation: Excessive heat can lead to the decomposition of the palladium catalyst into inactive palladium black, a common cause of failed reactions.[13][14] It can also accelerate the undesired protodeboronation of sensitive boronic acids like the one .[8]
Optimization Strategy
A temperature screening is the most reliable method to determine the optimal conditions for your specific coupling partners (your aryl halide/triflate).
-
Start Conservatively: For highly active catalyst systems (e.g., those using modern biarylphosphine ligands), begin screening at a moderate temperature. A range of 60-80 °C is a robust starting point. Many modern systems can even proceed at room temperature or 40 °C, which is highly beneficial for unstable boronic acids.[15]
-
Monitor Progress: Set up identical reactions at several temperatures (e.g., 60 °C, 80 °C, 100 °C) and monitor them by TLC or LC-MS at set time intervals (e.g., 1h, 4h, 12h).
-
Analyze the Outcome:
-
Ideal Scenario: The reaction proceeds to completion cleanly at the lowest possible temperature in a reasonable timeframe.
-
Sluggish Reaction: If conversion is low at all temperatures, it may indicate an issue with the catalyst system or reagents rather than just temperature. However, if conversion increases with temperature, you may need to explore even higher temperatures (e.g., 110-120 °C), ensuring your solvent's boiling point allows for this.[14]
-
Side Products/Decomposition: If you observe significant byproduct formation or catalyst decomposition (black precipitate) at higher temperatures, the optimal condition is likely a lower temperature, even if it requires a longer reaction time.
-
Recommended Starting Conditions for Screening
This table provides a set of validated starting points for optimizing the coupling of this compound with a generic aryl bromide.
| Parameter | Recommended Condition | Rationale & Reference |
| Aryl Halide | Aryl Bromide (1.0 equiv) | More reactive than chlorides, less expensive than iodides. A good starting point. |
| Boronic Acid | This compound (1.2–1.5 equiv) | A slight excess ensures complete consumption of the limiting aryl halide.[7] |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | A highly active, air-stable precatalyst that rapidly generates the active Pd(0) species, often effective for challenging couplings.[3] |
| Base | K₃PO₄ or K₂CO₃ (2.0–3.0 equiv) | K₃PO₄ is a strong, effective base for many systems. K₂CO₃ is slightly milder and can sometimes reduce side reactions like protodeboronation.[7] |
| Solvent | Dioxane or 2-MeTHF/H₂O (e.g., 10:1) | Dioxane is a common, effective solvent. A small amount of water can aid in dissolving the base and facilitate the reaction, but excess water can promote protodeboronation.[3] |
| Temperature | Screen: 60 °C, 80 °C, 100 °C | This range covers moderate to elevated conditions to find the optimal balance of rate and stability.[16] |
| Time | Monitor: 1h to 24h | Reaction completion time will be dependent on temperature and substrate reactivity. |
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter in a direct question-and-answer format.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura couplings.
Q1: My reaction is not working at all. I see only starting materials after 12 hours at 80 °C. What should I check first?
A1: When a reaction fails completely, it's crucial to return to the fundamentals before making drastic changes to conditions.
-
Possible Cause 1: Catalyst Inactivity. The palladium precatalyst may have degraded, or the active Pd(0) species is not forming.
-
Solution: Ensure you are using a fresh, reliable source of catalyst. If using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) may be failing. Using a well-defined, air-stable precatalyst like a Buchwald G3 or G4 palladacycle can provide more consistent generation of the active catalyst.[3]
-
-
Possible Cause 2: Oxygen Contamination. The presence of oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state and promote the homocoupling of your boronic acid.[2][13]
-
Solution: Ensure your solvent is rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.[14]
-
-
Possible Cause 3: Ineffective Base. The base may be of poor quality, insufficiently soluble, or not strong enough for the specific ligand/substrate combination.
-
Solution: Use a fresh bottle of a finely powdered, anhydrous base (e.g., K₃PO₄). Grinding the base before use can improve its solubility and reactivity. Ensure stirring is vigorous enough to create a fine suspension.[17]
-
Q2: My reaction is working, but the yield is low, and I see a significant amount of 1,1-dimethoxyethane byproduct on my NMR. What is happening?
A2: The presence of 1,1-dimethoxyethane (the arene corresponding to your boronic acid) is a classic sign of protodeboronation .[7][8] This competitive side reaction consumes your nucleophile, limiting the yield of the desired cross-coupled product.
-
Possible Cause 1: Excess Water and/or Strong Base. The combination of water and a strong base can accelerate the rate of protodeboronation.[8]
-
Solution: Try switching to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[7] Additionally, ensure you are using anhydrous solvents and reagents where possible. A small, controlled amount of water is sometimes beneficial, but bulk water is detrimental.
-
-
Possible Cause 2: High Temperature and Long Reaction Time. The longer the boronic acid is exposed to basic, high-temperature conditions, the more opportunity there is for protodeboronation to occur.
-
Solution: First, try to find the lowest possible temperature at which the cross-coupling proceeds efficiently (see Part 2). Second, consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester (BPin). These esters slowly hydrolyze in situ to release the boronic acid, keeping its standing concentration low and minimizing decomposition. This is known as a "slow-release" strategy.[18]
-
Q3: The reaction mixture turns black shortly after heating, and my yield is poor.
A3: The formation of a black precipitate is almost always indicative of palladium black, which is agglomerated, inactive metallic palladium.[13] This means your catalyst is falling out of the catalytic cycle.
-
Possible Cause 1: Reaction Temperature is Too High. Many palladium/ligand complexes have a limited thermal stability. Excessive heat is a primary cause of decomposition.
-
Solution: This is a clear signal to reduce the reaction temperature. Run the reaction at a lower temperature for a longer period. If the coupling is inherently difficult and requires high heat, you may need to screen for a more thermally stable ligand.
-
-
Possible Cause 2: Ligand Dissociation/Decomposition. The phosphine ligand may be dissociating from the palladium center or degrading, leaving the metal center vulnerable to aggregation.
-
Solution: Ensure the correct palladium-to-ligand ratio is being used (typically 1:1 to 1:2 for monophosphine ligands). Consider using a more robust ligand, such as an N-heterocyclic carbene (NHC), which forms a very strong bond to palladium.[3]
-
Part 4: Experimental Protocols
Protocol 1: General Procedure for Temperature Screening
This protocol describes a parallel setup for efficiently screening three different temperatures.
-
Vessel Preparation: To each of three oven-dried reaction vials equipped with a magnetic stir bar, add the aryl halide (0.2 mmol, 1.0 equiv), this compound (0.3 mmol, 1.5 equiv), and finely powdered K₃PO₄ (0.4 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%) to each vial.
-
Inert Atmosphere: Seal each vial with a septum cap. If not in a glovebox, purge each vial with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 1.0 mL of dioxane) to each vial via syringe.
-
Reaction: Place the vials in separate pre-heated reaction blocks or oil baths set to 60 °C, 80 °C, and 100 °C. Stir vigorously.
-
Monitoring: After 1 hour, and then every few hours, take a small aliquot from each reaction via syringe. Quench the aliquot with a drop of water, dilute with a suitable solvent (e.g., ethyl acetate), pass it through a small plug of silica, and analyze by TLC or LC-MS to determine the extent of conversion.
-
Analysis: Compare the conversion rates and impurity profiles at each temperature to identify the optimal condition that provides the highest yield of pure product in the shortest time.
Part 5: References
-
BenchChem. (n.d.). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Retrieved from
-
Nykaza, T. V., et al. (2021). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, ACS Publications. Retrieved from
-
BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. Retrieved from
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from
-
BenchChem. (2025). Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. Retrieved from
-
Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). ACS Omega. Retrieved from
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from
-
Barder, T. E., et al. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society & NIH. Retrieved from
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from
-
Kashiwagi, Y., et al. (n.d.). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry (RSC Publishing). Retrieved from
-
Rao, K. R., et al. (2003). Highly efficient deprotection of aromatic acetals under neutral conditions using beta-cyclodextrin in water. The Journal of Organic Chemistry. Retrieved from
-
ResearchGate. (n.d.). Effects of temperature and solvent in Suzuki reactions of phenylboronic.... Retrieved from
-
G. A. Molander, et al. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. Retrieved from
-
Ouchi, A., et al. (n.d.). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Retrieved from
-
Liu, Y., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development, ACS Publications. Retrieved from
-
J. C. Vantourout, et al. (2025). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Journal of Chemical Education, ACS Publications. Retrieved from
-
MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Retrieved from
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- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Products of 4-(2,2-Dimethoxyethoxy)phenylboronic Acid Reactions
Welcome to the technical support center for navigating the purification challenges associated with reactions involving 4-(2,2-dimethoxyethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we will address common issues and provide in-depth, field-proven solutions to ensure the integrity of your final products.
I. Core Concepts & Initial Considerations
Understanding the Reagent: A Double-Edged Sword
This compound is a valuable building block in organic synthesis, prized for the latent aldehyde functionality masked as a dimethyl acetal. This feature allows for its participation in cross-coupling reactions, with the potential for subsequent deprotection to reveal the aldehyde for further transformations. However, the very lability of the acetal group under certain conditions is the primary source of purification challenges.
The Acetal Group's Sensitivity
The dimethoxyethoxy group is an acetal, which is stable under basic and neutral conditions but readily hydrolyzes back to the corresponding aldehyde and methanol in the presence of acid.[1][2] This sensitivity is a critical factor to consider during both the reaction workup and purification stages. Even the mild acidity of silica gel can be sufficient to cause partial or complete deprotection, leading to a mixture of the desired acetal-protected product and its aldehyde analogue.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
Here we address specific issues you may encounter during your experiments in a question-and-answer format.
Reaction & Workup Phase
Q1: My reaction mixture shows multiple spots on TLC after a Suzuki-Miyaura coupling. What are the likely impurities?
A1: Besides your starting materials, common impurities include:
-
Homocoupled byproduct: This results from the coupling of two molecules of the boronic acid. This is often favored when molecular oxygen is present.[3]
-
Protodeboronated starting material: The boronic acid group is replaced by a hydrogen atom.
-
Boroxine: Boronic acids can reversibly dehydrate to form a cyclic trimer called a boroxine.[4][5][6] This is often observed if the boronic acid has been stored for a long time or exposed to heat.[5]
-
Hydrolyzed starting material: The acetal group may have been cleaved to reveal the aldehyde.
-
Palladium residues: The catalyst used in the reaction.
-
Inorganic salts: From the base used in the reaction.[7]
Q2: I suspect the acetal group is being cleaved during the aqueous workup. How can I prevent this?
A2: To prevent acid-catalyzed hydrolysis of the acetal, ensure your workup conditions remain basic or neutral.
-
Use a mild basic wash, such as a saturated sodium bicarbonate (NaHCO₃) solution, before washing with water and brine.[7]
-
Avoid any acidic washes (e.g., dilute HCl) if your desired product contains the intact acetal.
Purification Phase: Column Chromatography
Q3: My product appears to be degrading on the silica gel column, leading to streaking and multiple collected fractions containing mixed products. What is happening?
A3: The acidic nature of standard silica gel is likely causing the hydrolysis of the dimethoxyethoxy group on the column. This leads to the formation of the more polar aldehyde product, which moves slower on the column, resulting in poor separation.
Q4: How can I prevent product degradation on a silica gel column?
A4: There are two primary strategies:
-
Neutralize the Silica Gel: Pre-treat the silica gel by slurring it in the chosen eluent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume). This neutralizes the acidic sites on the silica.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or switching to reversed-phase chromatography if your product is sufficiently polar.
Purification Phase: Recrystallization
Q5: I'm trying to purify my solid product by recrystallization, but I'm getting low recovery. What should I consider?
A5: Recrystallization is an excellent technique for obtaining highly pure crystalline solids.[8] Low recovery can be due to several factors:
-
Solvent Choice: The ideal solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[8] You may need to screen a variety of solvents or solvent mixtures (e.g., ethanol/water, dichloromethane/hexane).[7]
-
Product Solubility in the Aqueous Phase: If your product has some water solubility, you may be losing material during the workup. Try to minimize the volume of aqueous washes or back-extract the aqueous layers with your organic solvent.
Characterization & Purity Assessment
Q6: How can I confirm the purity of my final product and check for the presence of the hydrolyzed aldehyde?
A6:
-
NMR Spectroscopy:
-
¹H NMR: Look for the characteristic signals of the dimethoxy acetal: a singlet for the two methoxy groups (–OCH₃) and a triplet for the methine proton (–CH(OCH₃)₂). The appearance of an aldehyde proton signal (typically around 9-10 ppm) indicates hydrolysis.
-
¹¹B NMR: Can be used to detect boron-containing impurities.[4][9]
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool to identify the desired product and any byproducts by their mass-to-charge ratio.
III. Detailed Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling and Workup
This protocol provides a general guideline for the coupling reaction.
-
Reaction Setup: In a flame-dried flask, combine this compound (1.0-1.5 eq.), your aryl halide (1.0 eq.), and a base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq.).[10]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligand.[10]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[10]
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water, toluene).[10]
-
Reaction: Heat the mixture (typically 80-120 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.[8][10]
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Wash with saturated aq. NaHCO₃, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[10]
-
Protocol 2: Purification by Flash Column Chromatography on Neutralized Silica Gel
-
TLC Analysis: Determine a suitable eluent system (e.g., hexanes/ethyl acetate) that gives your product an Rf value of 0.2-0.3.[7]
-
Slurry Preparation: Prepare a slurry of silica gel in your chosen eluent, adding 0.5% triethylamine to the eluent mixture.
-
Column Packing: Pack a column with the neutralized silica gel slurry.[8]
-
Sample Loading: Dissolve your crude product in a minimal amount of solvent (e.g., dichloromethane) and load it onto the column. Alternatively, pre-adsorb the product onto a small amount of neutralized silica gel.[8]
-
Elution and Fraction Collection: Elute the column with the neutralized eluent and collect fractions, monitoring by TLC.[8]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[8]
Workflow Visualization
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Technical Support Center: Enhancing Catalyst Longevity in Boronic Acid Couplings
Welcome to the Technical Support Center for Boronic Acid Couplings. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and enhance the stability and lifetime of catalysts in Suzuki-Miyaura cross-coupling reactions. This guide moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Frequently Asked Questions (FAQs) - Understanding Catalyst Deactivation
Here, we address common questions regarding catalyst instability and reduced lifetime.
Q1: My Suzuki-Miyaura reaction is sluggish or stalls completely. What are the likely causes related to the catalyst?
A1: A stalled or sluggish reaction is often a primary indicator of catalyst deactivation. The main culprits fall into several categories:
-
Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your nucleophile.[1][2] This process is often accelerated by the presence of water, strong bases, and elevated temperatures.[1][3] Electron-rich boronic acids are particularly susceptible to this deactivation pathway.[1]
-
Catalyst Poisoning: Certain functional groups can irreversibly bind to the palladium center, rendering it inactive. Common poisons include sulfur-containing compounds (like thiols) and, in some cases, the nitrogen atom of cyano groups.[4][5][6]
-
Formation of Inactive Palladium Species: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species or can agglomerate into palladium black, especially at high temperatures or if the ligand sphere around the palladium is not sufficiently stabilizing.[7]
-
Ligand Degradation: Phosphine ligands, commonly used in these couplings, can be susceptible to oxidation, which can compromise their ability to stabilize the palladium catalyst.[8]
Q2: I'm observing significant homocoupling of my boronic acid. How does this affect the catalyst and how can I prevent it?
A2: Homocoupling, the reaction of two boronic acid molecules to form a biaryl byproduct, is a competitive reaction that consumes your starting material and can lead to the formation of inactive palladium species.[1][9] This side reaction is often promoted by the presence of oxygen in the reaction mixture.[1][9]
To mitigate homocoupling:
-
Ensure a Thoroughly Inert Atmosphere: Degas your solvents properly and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[1]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) species present at the beginning of the reaction, which can contribute to homocoupling.[8]
-
Optimize Reaction Temperature: Pre-heating the reaction mixture containing the catalyst, base, solvent, and aryl halide before adding the boronic acid can sometimes suppress homocoupling.[9]
Q3: Can the choice of base impact the stability of my catalyst?
A3: Absolutely. The base plays a critical role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species.[10][11][12][13] However, the choice and amount of base can significantly influence catalyst stability:
-
Strong vs. Weak Bases: While a base is necessary, an overly strong base can accelerate protodeboronation, leading to the depletion of the boronic acid coupling partner.[1]
-
Base Stoichiometry: The amount of base can affect the reaction selectivity, especially when competing boronic acids are present.[10][11][12]
-
Counterion Effects: The cation of the base (e.g., K+, Na+, Cs+) can also influence the reaction rate and catalyst stability.[10]
Section 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to diagnosing and solving common issues related to catalyst lifetime.
Issue 1: Low Yield with Suspected Protodeboronation
Symptoms:
-
Low conversion of the aryl halide.
-
Detection of the deboronated arene byproduct.
-
The reaction stalls after initial conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields due to protodeboronation.
Detailed Steps & Explanations:
-
Protect the Boronic Acid: For notoriously unstable boronic acids (e.g., some heteroaryl or vinyl boronic acids), converting them to a more stable boronic ester, such as a pinacol or MIDA ester, is a highly effective strategy.[1][8][14] These esters are more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid, a "slow-release" strategy that maintains a low concentration of the sensitive species.[2][14]
Experimental Protocol: Preparation of a Boronic Pinacol Ester
-
In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in an anhydrous solvent like toluene or THF.
-
Add a drying agent such as anhydrous MgSO₄.
-
Stir the mixture at room temperature overnight.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the resulting pinacol ester by column chromatography or recrystallization.[1]
-
-
Optimize the Base: If protodeboronation is an issue, consider switching from strong bases like NaOH or KOH to milder inorganic bases like K₃PO₄ or K₂CO₃.[3] These bases are often sufficient to promote the catalytic cycle without excessively accelerating the undesired protodeboronation pathway.
-
Ligand Selection: The ligand plays a crucial role in promoting the desired cross-coupling over side reactions. Bulky, electron-rich biarylphosphine ligands such as SPhos or XPhos can significantly accelerate the rate of reductive elimination, leading to a faster catalytic turnover that can outcompete protodeboronation.[1][3][15]
-
Temperature Control: Higher reaction temperatures can increase the rate of protodeboronation.[3] If your catalyst system is active enough, running the reaction at a lower temperature (e.g., 40-80 °C) can help minimize this side reaction.[3]
Issue 2: Catalyst Poisoning by Substrate Functional Groups
Symptoms:
-
Complete lack of reactivity with specific substrates (e.g., those containing thiols or certain nitrogen heterocycles).
-
Reaction starts but deactivates quickly.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst poisoning.
Detailed Steps & Explanations:
-
Protect Problematic Functional Groups: If your substrate contains a functional group known to be a catalyst poison, such as a thiol (-SH), protecting it prior to the coupling reaction is the most effective solution.[5]
-
Increase Catalyst Loading: In cases of mild poisoning, a simple, albeit less elegant, solution is to increase the catalyst loading. This ensures that even if a portion of the catalyst is deactivated, enough active catalyst remains to drive the reaction to completion.
-
Employ Robust Catalyst Systems: Some modern, well-defined palladium precatalysts are designed for higher stability and activity, which can sometimes overcome mild poisoning effects.[15][16]
-
Consider Additives: In specific cases, such as when using bulky ligands that might promote overfunctionalization, the addition of small coordinating additives like DMSO can help to release the mono-cross-coupled product before a second reaction occurs.[17]
Section 3: Strategies for Extending Catalyst Lifetime and Reusability
For applications where catalyst cost and waste are significant concerns, such as in industrial settings, employing strategies to extend catalyst lifetime and enable recycling is crucial.
Q4: How can I modify my process to allow for catalyst recycling?
A4: The most effective way to enable catalyst recycling is to switch from a homogeneous to a heterogeneous catalyst system.[18][19][20]
-
Heterogeneous Catalysts: These involve immobilizing the palladium catalyst on a solid support.[18][19][21] This offers several advantages:
-
Easy Separation: The catalyst can be easily recovered from the reaction mixture by simple filtration or, in the case of magnetic supports, by using a magnet.[19][22][23]
-
Reduced Leaching: A well-designed heterogeneous catalyst minimizes the leaching of palladium into the product, reducing contamination and simplifying purification.[18][19]
-
Enhanced Stability: The support can sometimes provide additional stability to the palladium nanoparticles, preventing agglomeration and deactivation.[24]
-
Table 1: Comparison of Common Supports for Heterogeneous Palladium Catalysts
| Support Material | Key Advantages | Considerations |
| Carbon | High surface area, good stability. | Can sometimes be pyrophoric. |
| Silica | Easily functionalized, high thermal stability. | Can have lower mechanical stability. |
| Polymers | Tunable properties, good mechanical stability. | Swelling in organic solvents can be an issue.[25] |
| Magnetic Nanoparticles | Facile separation with an external magnet.[22][23] | Potential for metal contamination if not properly coated. |
| Metal-Organic Frameworks (MOFs) | High porosity, well-defined active sites.[26] | Can have limited stability in certain solvents or at high temperatures. |
Q5: Are there any general best practices for maximizing the lifetime of any palladium catalyst in a Suzuki-Miyaura coupling?
A5: Yes, several key principles apply across most systems:
-
Maintain an Inert Atmosphere: As mentioned, oxygen can degrade ligands and promote side reactions.[1] Rigorous exclusion of air is paramount.
-
Use High-Purity Reagents and Solvents: Impurities in your starting materials or solvents can act as catalyst poisons.[1][6] For instance, elemental sulfur has been identified as a potent poison in some cases.[6]
-
Optimize Reaction Conditions: Avoid unnecessarily high temperatures and long reaction times, which can lead to thermal decomposition of the catalyst. The use of highly active modern catalysts often allows for milder reaction conditions.[15][16]
-
Careful Selection of Ligands and Bases: As detailed above, the choice of ligand and base has a profound impact on catalyst stability and should be optimized for your specific substrate combination.[17][27][28][29]
By understanding the mechanisms of catalyst deactivation and employing these troubleshooting strategies, you can significantly improve the stability and lifetime of your catalysts in boronic acid couplings, leading to more efficient, reliable, and cost-effective synthetic outcomes.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Catalyst Deactivation in the Presence of Cyano-Substituted Boronic Acids.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9).
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in 2-Ethoxy-5-methoxyphenylboronic Acid Coupling.
- Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. (n.d.). ResearchGate.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Nolan, S. P., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH.
- Sigman, M. S., et al. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH.
- Catalyst Recycling in Palladium-Catalyzed Carbon Carbon Coupling Reactions. (n.d.). ResearchGate.
- Catalyst death in cross-coupling: Designing catalysts for immortality. (2025). ACS Fall 2025.
- MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- Benchchem. (n.d.). strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids.
- Rao, R. S., et al. (2024). Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings. Heliyon.
- Buchwald, S. L., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
- Recyclable Cellulose-Palladium Nanoparticles for Clean Cross-Coupling Chemistry. (2018).
- Toward the Selection of Sustainable Catalysts for Suzuki–Miyaura Coupling: A Gate-to-Gate Analysis. (n.d.). ResearchGate.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation with Sulfur-Containing Boronic Acids.
- Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Heterogeneous Catalysis for Cross-Coupling Reactions: An Underutilized Powerful and Sustainable Tool in the Fine Chemical Industry?. (n.d.). ResearchGate.
- Ligand electronic influence in Pd-c
- Heterogeneous Suzuki Cross‐Coupling Reaction Catalyzed by Magnetically Recyclable Nanoc
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics.
- Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). MDPI.
- How to prevent metal catalysed homocoupling reaction of boronic acids?. (2018).
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). Organic Process Research & Development.
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strategies to minimize homocoupling of 4-(2,2-Dimethoxyethoxy)phenylboronic acid
Technical Support Center: Suzuki-Miyaura Coupling
Strategies to Minimize Homocoupling of 4-(2,2-Dimethoxyethoxy)phenylboronic Acid
Welcome to the technical support center for advanced Suzuki-Miyaura coupling applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with side reactions, specifically the homocoupling of electron-rich boronic acids like this compound. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to enhance the yield and purity of your desired cross-coupled products.
Troubleshooting Guide & FAQs
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my reaction. What is causing this homocoupling of my boronic acid?
A1: The formation of a homocoupled biaryl product, Ar-Ar, from your boronic acid (Ar-B(OH)₂) is a common side reaction in Suzuki-Miyaura couplings. This process is primarily driven by two interconnected mechanistic pathways:
-
Oxygen-Mediated Oxidative Coupling: This is the most prevalent cause. If your reaction is not rigorously deoxygenated, dissolved molecular oxygen (O₂) can react with the active Pd(0) catalyst to form a palladium peroxo complex (e.g., (η²-O₂)PdL₂). This peroxo species is highly reactive towards boronic acids. It can react with two molecules of your boronic acid, leading to a transmetalation sequence that ultimately generates the homocoupled product and regenerates a palladium(II) species.[1][2][3] The electron-donating dimethoxyethoxy group on your specific boronic acid increases the electron density of the aromatic ring, making it more susceptible to this oxidative process.
-
Pd(II)-Mediated Coupling: If your catalytic cycle begins with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the Pd(II) must first be reduced to the catalytically active Pd(0) state. One pathway for this reduction is the stoichiometric reaction with two equivalents of the boronic acid, which produces one equivalent of the homocoupled biaryl and one equivalent of Pd(0).[4][5] While necessary to initiate the primary catalytic cycle, this initial step consumes your boronic acid and generates an impurity that can be difficult to separate.
Q2: How does the choice of palladium source and ligand influence the rate of homocoupling?
A2: The catalyst system is paramount in controlling selectivity. The choice of both the palladium source (precatalyst) and the ligand directly impacts the rates of the desired cross-coupling versus the undesired homocoupling.
-
Palladium Source: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it bypasses the initial reduction step required for Pd(II) precatalysts. This can reduce the initial burst of homocoupling that occurs during catalyst activation.[4][5] Modern palladium precatalysts, like the Buchwald G3-type, are designed for controlled, slow release of the active Pd(0) catalyst, which also helps to suppress side reactions.
-
Ligand Selection: The ligand's steric and electronic properties are critical.
-
Steric Bulk: Bulky ligands (e.g., Buchwald-type biarylphosphines like SPhos or XPhos, or bulky N-heterocyclic carbenes (NHCs)) promote the reductive elimination step—the final step that forms your desired product.[4] By accelerating this step, the palladium catalyst is turned over more quickly in the desired cycle, minimizing its availability to participate in homocoupling pathways.
-
Electron-Richness: Electron-rich ligands (e.g., alkylphosphines like P(t-Bu)₃) accelerate the oxidative addition of the aryl halide to the Pd(0) center.[4] This is the first committed step of the desired catalytic cycle. Speeding up this step can improve the overall efficiency of the cross-coupling pathway relative to the homocoupling side reaction.
-
The interplay between the desired Suzuki-Miyaura cycle and the competing homocoupling pathway is illustrated below.
Caption: Step-by-step workflow for a low-homocoupling Suzuki reaction.
Detailed Steps:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.1–1.2 equiv), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 0.5-1.0 mol%) and the ligand (e.g., SPhos, 1.0-2.0 mol%) and add them to the reaction flask.
-
Inerting the System: Seal the flask with a septum, and thoroughly evacuate and backfill the system with an inert gas (Argon or high-purity Nitrogen) three times. Maintain a positive pressure of inert gas for the duration of the reaction.
-
Solvent Degassing: The solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) must be rigorously degassed before use. This can be achieved by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles).
-
Reaction Initiation: Add the degassed solvent to the reaction flask via syringe. For an extra level of precaution, sparge the resulting reaction mixture with the inert gas via a needle for an additional 10-15 minutes. [5][6]6. Heating and Monitoring: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the limiting reagent (typically the aryl halide) is consumed.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
By carefully controlling the reaction atmosphere, catalyst system, and other parameters, you can significantly suppress the formation of the homocoupled byproduct and achieve high yields of your desired cross-coupled product.
References
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synlett, 2011(13), 1958-1962.
- Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Amatore, C., Le Duc, G., & Jutand, A. (2010). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 132(11), 3875–3886.
- de Souza, R. O. M. A., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 7(7), 4640–4647.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis (pp. 200-229). Royal Society of Chemistry.
- Le Duc, G., et al. (2011). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. ResearchGate.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(2), 353–358.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate.
- Amatore, C., Le Duc, G., & Jutand, A. (2010). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate.
- Hocek, M., et al. (2019). Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction of 4‐(2‐methoxyethoxy)phenyl (MEP‐B(OH)2).... ResearchGate.
- Braga, A. A. C., et al. (2015). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem, 7(18), 2976-2982.
- Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction.
- ResearchGate. (2018). What's the problem of Suzuki-Miyaura coupling reaction conditions?.
- Braga, A. A. C., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Reaction.
- Reddit User Discussion. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ResearchGate. (2017). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
- Han, F. S. (2017). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC.
- Al-Masum, M., & El-Batta, A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341.
Sources
Technical Support Center: Scaling-Up Reactions with 4-(2,2-Dimethoxyethoxy)phenylboronic Acid
Welcome to the technical support center for 4-(2,2-Dimethoxyethoxy)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for scaling up chemical reactions, particularly the Suzuki-Miyaura cross-coupling, using this versatile reagent. Our goal is to equip you with the scientific rationale and practical knowledge to anticipate and overcome challenges during the scale-up process.
I. Introduction to this compound in Scale-Up Synthesis
This compound is a valuable building block in organic synthesis, prized for its role in constructing complex biaryl structures, which are common motifs in pharmaceuticals and functional materials. The dimethoxyethoxy substituent offers a handle for further functionalization or can influence the physicochemical properties of the final molecule. However, transitioning from a bench-scale reaction to a pilot or manufacturing scale introduces a new set of challenges that can impact reaction efficiency, product purity, and overall process safety. This guide will address these considerations in a practical, question-and-answer format.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during storage and reaction scale-up?
A1: The primary stability concerns for this compound are its propensities for protodeboronation and the potential for hydrolysis of the acetal group.
-
Protodeboronation: This is a common side reaction for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 1-(2,2-dimethoxyethoxy)benzene as a byproduct. This process is often promoted by aqueous basic conditions and elevated temperatures, which are typical in Suzuki-Miyaura reactions.[1] The rate of protodeboronation is highly dependent on the pH of the reaction medium.[2]
-
Acetal Hydrolysis: The 2,2-dimethoxyethoxy group is an acetal, which is generally stable under basic and neutral conditions but can be labile to acid. While most Suzuki-Miyaura couplings are run under basic conditions, it is crucial to ensure that no acidic conditions are inadvertently introduced during the reaction or workup.
-
Oxidative Deboronation: Like other boronic acids, this compound can undergo oxidative deboronation, especially in the presence of reactive oxygen species.[3][4] While less common under the typically anaerobic conditions of a Suzuki-Miyaura reaction, it's a potential pathway for degradation.
Q2: How does the purity of this compound impact a scaled-up Suzuki-Miyaura reaction?
A2: The purity of the boronic acid is critical for a successful and reproducible scale-up. Common impurities can include:
-
Boroxines: These are trimeric anhydrides of the boronic acid, formed by the loss of water. While often in equilibrium with the boronic acid in solution, high levels can affect stoichiometry.
-
Protodeboronated byproduct: The presence of 1-(2,2-dimethoxyethoxy)benzene from the outset will lead to an inaccurate assessment of the boronic acid concentration and can complicate purification of the final product.
-
Inorganic salts: Residual salts from the synthesis of the boronic acid can interfere with the catalytic cycle.
It is highly recommended to assess the purity of each batch of this compound by NMR or other suitable analytical techniques before use in a large-scale reaction.
Q3: What are the key safety considerations when scaling up a Suzuki-Miyaura reaction with this boronic acid?
A3: Scaling up any chemical reaction requires a thorough safety assessment. For a Suzuki-Miyaura coupling, key considerations include:
-
Exotherms: Palladium-catalyzed cross-coupling reactions are exothermic.[5][6][7] On a large scale, the heat generated may not dissipate as efficiently as in a laboratory flask, potentially leading to a runaway reaction.[8] Reaction calorimetry is essential to understand the thermal profile of the reaction and to design appropriate cooling capacity.
-
Solvent Choice: The choice of solvent can impact the reaction exotherm.[5] High-boiling point solvents like DMSO or DMF can be problematic to remove on a large scale.[5]
-
Reagent Handling: Handle all reagents in accordance with their Safety Data Sheets (SDS). This compound is typically a solid that can cause skin and eye irritation.[9] Appropriate personal protective equipment (PPE) should be worn.[10]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to air.[11] Maintaining a strict inert atmosphere (nitrogen or argon) is crucial for catalyst longevity and reaction efficiency, especially during extended reaction times common in large-scale production.
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or Incomplete Conversion | 1. Catalyst Inactivation: Oxygen contamination, insufficient ligand, or thermal degradation. | • Ensure rigorous degassing of solvents and reagents.[11] • Use a pre-catalyst or ensure proper in-situ activation. • Consider a more robust ligand. |
| 2. Protodeboronation of Starting Material: The boronic acid is degrading faster than it is coupling. | • Lower the reaction temperature if possible. • Reduce reaction time. • Consider a less basic or non-aqueous base. • Use the boronic acid as the limiting reagent if the aryl halide is more stable. | |
| 3. Poor Solubility: One or more reagents are not fully dissolved at the reaction temperature. | • Perform solubility tests for all reagents in the chosen solvent system at the target reaction temperature. • Consider a different solvent or a co-solvent system. | |
| High Levels of Homocoupling Byproducts | 1. Aryl Halide Homocoupling: Can be promoted by certain palladium catalysts and conditions. | • Optimize the palladium catalyst and ligand. • Ensure a strict inert atmosphere. |
| 2. Boronic Acid Homocoupling: Can occur in the presence of oxidants. | • Rigorously exclude air from the reaction. | |
| Formation of Protodeboronated Byproduct | 1. Reaction Conditions: High temperature, prolonged reaction time, or strongly basic aqueous conditions. | • Screen for milder bases (e.g., K2CO3 instead of K3PO4). • Minimize the amount of water in the reaction if possible. • Optimize temperature and reaction time to find a balance between conversion and degradation. |
| Difficult Purification of the Final Product | 1. Similar Polarity of Product and Byproducts: The protodeboronated byproduct or homocoupled boronic acid byproduct may have similar chromatographic behavior to the desired product. | • Develop an analytical method (e.g., HPLC) that resolves all major components before scaling up. • Consider a crystallization-based purification if the product is a solid. • For challenging separations, derivatization of the boronic acid impurities to facilitate their removal by extraction is an option.[12][13] |
| 2. Residual Palladium: High levels of palladium in the final product are common in large-scale reactions and are often unacceptable for pharmaceutical applications. | • Employ a palladium scavenger post-reaction. SiliaMetS® Thiol or Diamine are effective options.[14] • Activated carbon can also be used.[14] • Optimize the workup to include washes that can help remove palladium salts. |
IV. Experimental Protocols & Methodologies
Protocol 1: Solubility Assessment for Scale-Up
Objective: To determine the solubility of this compound in various solvent systems relevant to Suzuki-Miyaura coupling at different temperatures.
Materials:
-
This compound
-
Candidate solvents (e.g., Toluene, 2-MeTHF, Dioxane, Ethanol, Water)
-
Jacketed reaction vessel with temperature control and overhead stirring
-
Analytical balance
Procedure:
-
Add a known volume of the chosen solvent to the jacketed reaction vessel.
-
Set the desired temperature (e.g., 25 °C, 50 °C, 80 °C).
-
Begin stirring at a rate that ensures good mixing without excessive splashing.
-
Add a pre-weighed amount of this compound to the solvent.
-
Observe for complete dissolution.
-
If the solid dissolves completely, add another known amount of the boronic acid.
-
Repeat step 6 until a saturated solution is obtained (i.e., solid material remains undissolved for an extended period).
-
Record the total mass of boronic acid dissolved in the known volume of solvent at that temperature.
-
Repeat for all candidate solvents and temperatures.
Protocol 2: Monitoring Protodeboronation by HPLC
Objective: To quantify the rate of protodeboronation of this compound under simulated reaction conditions.
Materials:
-
This compound
-
1-(2,2-dimethoxyethoxy)benzene (as a standard, if available)
-
Reaction solvent and base
-
HPLC system with a suitable column (e.g., C18)
-
Reaction vessel
Procedure:
-
Prepare a stock solution of this compound in the reaction solvent.
-
Set up the reaction vessel with the solvent and base under an inert atmosphere at the target reaction temperature.
-
At time zero, add the boronic acid stock solution to the reaction vessel.
-
Immediately take a sample (t=0) and quench it (e.g., by acidifying a small aliquot).
-
Take samples at regular intervals (e.g., every 30 minutes) and quench them.
-
Analyze all samples by HPLC to determine the relative peak areas of the boronic acid and the protodeboronated byproduct.
-
Plot the percentage of protodeboronated byproduct versus time to determine the rate of degradation.
V. Visual Diagrams
Diagram 1: Key Factors in Scaling Up Suzuki-Miyaura Reactions
Caption: Key considerations for scaling up Suzuki-Miyaura reactions.
Diagram 2: Troubleshooting Workflow for Low Conversion
Sources
- 1. aksci.com [aksci.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. (4-(2-(2-Methoxyethoxy)ethoxy)phenyl)boronic acid | 1333122-38-5 [sigmaaldrich.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. arctomsci.com [arctomsci.com]
- 12. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 13. gala.gre.ac.uk [gala.gre.ac.uk]
- 14. silicycle.com [silicycle.com]
effect of base concentration and strength on reaction yield and kinetics
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in experiments involving base catalysis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also build a deeper understanding for future experimental design.
Section 1: Frequently Asked Questions (FAQs) on Base Selection and Strength
This section addresses fundamental questions regarding the choice and application of bases in chemical reactions.
Question 1: How do I select the appropriate base for my reaction? The choice seems overwhelming.
Answer:
Selecting the right base is critical and depends on several factors, primarily the pKa of the substrate you intend to deprotonate. A fundamental principle in acid-base chemistry is that the equilibrium favors the formation of the weaker acid and weaker base.[1] To effectively deprotonate a compound, you must choose a base whose conjugate acid has a significantly higher pKa than the starting acid (your substrate).[2][3]
A general rule of thumb is to select a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of the acid being deprotonated. This ensures that the equilibrium lies far to the side of the products, driving the reaction to completion.[2]
Other crucial considerations include:
-
Solubility: The chosen base must be soluble in the reaction solvent to be effective.[4][5] An insoluble base will lead to a heterogeneous mixture and likely poor reaction kinetics.
-
Steric Hindrance (Bulkiness): Bulky bases, such as lithium diisopropylamide (LDA) or potassium tert-butoxide, are sterically hindered. This can be advantageous when you want to selectively deprotonate a less sterically hindered proton, often leading to the kinetic product.[6][7]
-
Compatibility: The base should not react with other functional groups present in your starting materials or with the solvent itself.
Question 2: What is the practical difference between a "strong" and a "weak" base in an organic synthesis context?
Answer:
The terms "strong" and "weak" in the context of organic bases refer to their degree of ionization and ability to deprotonate a given acid.
-
Strong Bases: These bases, such as sodium hydroxide (NaOH) or lithium diisopropylamide (LDA), are considered to dissociate completely or react to a very large extent in a given solvent.[8][9] They are used when a very acidic proton needs to be removed or when the reaction needs to be driven irreversibly to completion. For instance, LDA is a very strong base (the pKa of its conjugate acid, diisopropylamine, is ~36) and is often used to generate enolates from ketones.
-
Weak Bases: Weak bases, like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), only partially deprotonate an acid, establishing an equilibrium.[10] They are typically used to neutralize acidic byproducts or to catalyze reactions that require only a small concentration of the deprotonated species at any given time.
| Base Type | Characteristics | Common Examples | Typical Applications |
| Strong | Completely or nearly completely ionized/reactive.[10][9] | NaOH, KOH, LDA, n-BuLi | Irreversible deprotonations, generation of carbanions. |
| Weak | Partially ionized/reactive, exists in equilibrium.[10] | NaHCO₃, K₂CO₃, Et₃N, Pyridine | Neutralizing acidic byproducts, reactions requiring catalytic amounts of base. |
Question 3: My reaction is not proceeding to completion. Could the pKa of my base be the issue?
Answer:
Yes, this is a very common issue. If your reaction is not proceeding to completion, it is highly likely that the chosen base is not strong enough to fully deprotonate your starting material. This creates an equilibrium that favors the starting materials.
To troubleshoot this, you should:
-
Determine the pKa of your substrate's proton: This is a critical first step. You can often find this information in pKa tables or estimate it based on similar structures.
-
Compare it to the pKa of the conjugate acid of your base: As mentioned, for the reaction to favor the products, the pKa of the conjugate acid of your base should be significantly higher than the pKa of your substrate.[2][3]
-
Select a stronger base if necessary: If there is not a sufficient pKa difference, you will need to choose a stronger base. For example, if you are trying to deprotonate an alkyne (pKa ≈ 25) with sodium hydroxide (the pKa of its conjugate acid, water, is ~15.7), the reaction will not proceed to a significant extent.[11][12] You would need a much stronger base like sodium amide (NaNH₂), whose conjugate acid (ammonia) has a pKa of about 38.[3]
Section 2: Troubleshooting Guide for Low Yield and Slow Reactions
This section provides actionable steps to diagnose and resolve common problems related to reaction yield and kinetics.
Issue 1: My reaction is giving a low yield, and I suspect side reactions are the problem.
Possible Cause & Solution:
The concentration and strength of the base can significantly influence the formation of side products.
-
Base Concentration is Too High: An excessively high concentration of a strong base can lead to undesired side reactions, such as decomposition of starting materials or products, or polymerization.
-
Troubleshooting Step: Try reducing the concentration of the base. A catalytic amount might be sufficient for some reactions. You can also try adding the base slowly over a period of time to maintain a low instantaneous concentration.
-
-
Base is Too Strong: A very strong base might be too reactive and unselective, leading to multiple deprotonation events or reaction with other functional groups.
-
Troubleshooting Step: Consider using a weaker base that is still capable of deprotonating your target substrate. This can often improve selectivity and reduce the formation of byproducts.
-
Issue 2: My reaction is proceeding very slowly or not at all.
Possible Causes & Solutions:
Slow reaction kinetics can often be traced back to issues with the base or reaction conditions.
-
Insufficient Base Strength: As discussed in the FAQs, the base may not be strong enough to generate a sufficient concentration of the reactive intermediate.
-
Solution: Choose a stronger base with a conjugate acid pKa that is at least 2-3 units higher than your substrate's pKa.[2]
-
-
Low Base Concentration: The rate of many base-catalyzed reactions is dependent on the concentration of the base.[13][14][15]
-
Solution: Try increasing the concentration of the base. However, be mindful of the potential for side reactions, as mentioned above.
-
-
Poor Solubility: If the base is not fully dissolved in the reaction solvent, its effective concentration is much lower than what you calculated.[4]
-
Solution: Ensure your chosen base is soluble in the reaction solvent. You may need to screen different solvents. For instance, many inorganic bases like potassium carbonate have low solubility in some organic solvents, which can be a limiting factor.[4]
-
Section 3: Navigating Kinetic vs. Thermodynamic Control
The choice of base and reaction conditions can dictate whether the kinetic or thermodynamic product is formed.
Question: I am getting a mixture of products. How can I favor the formation of one over the other?
Answer:
This is a classic case of kinetic versus thermodynamic control.[7][16] The product distribution can often be influenced by carefully selecting the base and adjusting the reaction temperature.
-
Kinetic Product: This product is formed faster because it has a lower activation energy.[7][16] To favor the kinetic product, you generally want to use conditions that are irreversible.
-
Experimental Strategy:
-
Use a strong, bulky base: A sterically hindered base, like LDA, will preferentially deprotonate the more accessible proton, leading to the kinetic enolate.[6][7]
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) provides less energy for the system to overcome the higher activation energy barrier to the thermodynamic product.[6][7]
-
-
-
Thermodynamic Product: This product is more stable (lower in energy).[7][16] To favor the thermodynamic product, you need to use conditions that allow for equilibrium to be established.
-
Experimental Strategy:
-
Use a smaller, strong base: A less hindered base can access more sterically hindered protons, allowing for the formation of the more stable, more substituted enolate.[6]
-
Higher Temperatures: Higher temperatures provide the energy needed to overcome the activation barriers for both pathways, allowing the reaction to reach equilibrium and favor the more stable thermodynamic product.[6][7]
-
-
Caption: Relationship between reaction conditions and product outcome.
Section 4: Experimental Protocols
Here are detailed, step-by-step methodologies for common experimental workflows related to optimizing base-catalyzed reactions.
Protocol 1: Optimizing Base Concentration
Objective: To determine the optimal concentration of a chosen base for a given reaction to maximize yield and minimize reaction time and side products.
Methodology:
-
Set up a series of parallel reactions: In separate vials, set up the same reaction with varying concentrations of the base. A typical range to screen would be 0.1, 0.5, 1.0, 1.5, and 2.0 equivalents of the base relative to the limiting reagent.
-
Maintain consistent reaction conditions: Ensure that all other reaction parameters, such as temperature, solvent volume, and starting material concentrations, are identical across all reactions.
-
Monitor reaction progress: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction vial.
-
Quench and analyze: Quench the aliquots appropriately (e.g., with a mild acid) and analyze them by a suitable method, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the extent of conversion and the formation of any byproducts.
-
Plot the results: Create a plot of reaction yield versus base concentration at a fixed time point to identify the optimal concentration.
Caption: Workflow for optimizing base concentration.
Protocol 2: Screening for the Optimal Base
Objective: To identify the most effective base for a reaction from a selection of candidates.
Methodology:
-
Select a range of bases: Choose several bases with varying strengths (pKa values) and steric properties. For example, you might screen a weak inorganic base (K₂CO₃), a non-nucleophilic organic base (DBU), and a strong, bulky base (LDA).
-
Set up parallel reactions: For each base, set up the reaction using a standard set of conditions (e.g., 1.2 equivalents of base, room temperature).
-
Ensure consistency: Keep all other parameters (solvent, temperature, concentration of starting materials) the same across all reactions.
-
Monitor and analyze: Monitor the progress of each reaction over time using an appropriate analytical technique (TLC, GC, LC-MS).
-
Compare results: Compare the reaction rates and final yields for each base to determine which one provides the best outcome.
| Base | pKa of Conjugate Acid | Type | Observed Yield (%) at 4h | Notes |
| K₂CO₃ | ~10.3 | Weak, Inorganic | 15 | Slow reaction, incomplete conversion. |
| Et₃N | ~10.7 | Weak, Organic | 25 | Slightly faster than K₂CO₃. |
| DBU | ~13.5 | Strong, Non-nucleophilic | 85 | Good conversion, clean reaction. |
| NaH | ~36 | Strong, Non-nucleophilic | >95 | Fast reaction, some side products observed. |
This is example data and will vary depending on the specific reaction.
References
- Vertex AI Search. (2022).
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Validation & Comparative
A Researcher's Guide to the ¹H and ¹³C NMR Analysis of 4-(2,2-Dimethoxyethoxy)phenylboronic acid
Introduction
In the landscape of modern synthetic chemistry and drug development, boronic acids are indispensable building blocks, most notably for their role in Suzuki-Miyaura cross-coupling reactions. Among these, 4-(2,2-Dimethoxyethoxy)phenylboronic acid offers unique structural features, combining the versatile phenylboronic acid moiety with an acetal-protected alkoxy chain. This functionalization enhances solubility and provides a latent aldehyde group, opening avenues for further chemical modification.
Accurate structural verification and purity assessment are paramount for ensuring the reliability of experimental outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of organic molecules. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound, a comparative guide against structurally related analogues, and a robust, field-proven protocol for acquiring high-quality spectral data.
Predicted NMR Spectral Analysis of this compound
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals in both the aromatic and aliphatic regions.
-
Aromatic Region (approx. 6.9 - 7.8 ppm): The para-substituted benzene ring will exhibit a characteristic AA'BB' system, which often simplifies to a pair of doublets. The ether linkage (-O-CH₂-) is an electron-donating group, which increases electron density at the ortho and para positions of the ring.[1][2] This shielding effect will shift the protons ortho to the ether group (H-3, H-5) upfield compared to unsubstituted benzene (δ ≈ 7.34 ppm). Conversely, the boronic acid group [-B(OH)₂] is electron-withdrawing, deshielding the adjacent protons (H-2, H-6). This results in two distinct, mutually coupled signals, each integrating to 2H.
-
Aliphatic Region (approx. 3.4 - 4.8 ppm):
-
The acetal proton (-CH(OCH₃)₂) is expected to appear as a triplet, coupled to the adjacent methylene protons. Its chemical environment suggests a shift in the range of 4.7-4.9 ppm.
-
The methylene protons (-O-CH₂-) adjacent to the phenyl ring are also expected to be a triplet, coupled to the acetal proton. Their position will be further downfield due to the deshielding effect of the aromatic ring and the adjacent oxygen, likely appearing around 4.1-4.3 ppm.
-
The six methoxy protons (-OCH₃) are chemically equivalent and will appear as a sharp singlet, integrating to 6H. Based on data for 1,2-dimethoxyethane, this signal is predicted to be around 3.4-3.5 ppm.[3][4]
-
-
Boronic Acid Protons (-B(OH)₂): The two protons on the boronic acid hydroxyl groups are acidic and undergo rapid exchange with each other and with any trace water in the NMR solvent.[5][6] This typically results in a broad singlet that can appear over a wide chemical shift range and is often not integrated. In a solvent like DMSO-d₆, these protons may appear as a broader signal around 8.0 ppm.
Predicted ¹³C NMR Spectrum
The molecule possesses 8 unique carbon environments, which should result in 8 distinct signals in the proton-decoupled ¹³C NMR spectrum.
-
Aromatic Region (approx. 114 - 162 ppm):
-
C1 (ipso-Boron): The carbon atom directly attached to the boron (C-1) is often difficult to observe or appears as a broad, low-intensity signal. This is due to quadrupolar relaxation caused by the adjacent boron-11 nucleus. Its chemical shift is expected to be in a region where a signal is absent for similar compounds, making its non-observation a diagnostic feature.
-
C4 (ipso-Oxygen): The carbon attached to the ether oxygen (C-4) will be the most downfield of the aromatic signals due to the strong deshielding effect of the oxygen atom, predicted around 160-162 ppm.
-
C2/C6: These carbons, ortho to the boronic acid group, will be deshielded and are expected around 135-137 ppm.
-
C3/C5: These carbons, ortho to the electron-donating alkoxy group, will be significantly shielded, appearing upfield around 114-116 ppm.[7]
-
-
Aliphatic Region (approx. 54 - 104 ppm):
-
Acetal Carbon (-CH(OCH₃)₂): This carbon will be significantly downfield due to being bonded to three oxygen atoms, predicted around 102-104 ppm.
-
Methylene Carbon (-O-CH₂-): The methylene carbon is expected to resonate around 68-70 ppm.
-
Methoxy Carbons (-OCH₃): The two equivalent methoxy carbons should appear as a single sharp signal around 54-56 ppm.
-
Summary of Predicted Spectral Data
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic | ~ 7.7 - 7.8 | Doublet (d) | 2H | H-2, H-6 |
| Aromatic | ~ 6.9 - 7.0 | Doublet (d) | 2H | H-3, H-5 |
| Acetal | ~ 4.7 - 4.9 | Triplet (t) | 1H | -CH(OCH₃)₂ |
| Methylene | ~ 4.1 - 4.3 | Triplet (t) | 2H | -O-CH₂- |
| Methoxy | ~ 3.4 - 3.5 | Singlet (s) | 6H | -OCH₃ |
| Boronic Acid | Broad range | Broad Singlet | 2H (not reliable) | -B(OH)₂ |
| ¹³C NMR | Predicted δ (ppm) | Assignment | ||
| Aromatic | ~ 160 - 162 | C-4 (C-O) | ||
| Aromatic | ~ 135 - 137 | C-2, C-6 | ||
| Aromatic | ~ 114 - 116 | C-3, C-5 | ||
| Aromatic | Not observed or broad | C-1 (C-B) | ||
| Acetal | ~ 102 - 104 | -C H(OCH₃)₂ | ||
| Methylene | ~ 68 - 70 | -O-C H₂- | ||
| Methoxy | ~ 54 - 56 | -OCH₃ |
Comparative Analysis with Structural Analogues
To ground our predictions, it is instructive to compare the expected spectrum of our target molecule with the known spectral data of simpler, related compounds. This comparison highlights the incremental effects of structural modifications on NMR chemical shifts.
Caption: Standard workflow for NMR sample preparation and analysis.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended. It is an excellent solvent for boronic acids and its residual proton signal (δ ≈ 2.50 ppm) does not overlap with signals of interest. [8]Furthermore, acidic protons from water (δ ≈ 3.33 ppm) and the B(OH)₂ group (δ ≈ 8.0 ppm) are often well-resolved.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-30 mg is advisable to obtain a good signal-to-noise ratio in a reasonable time. [9][10]3. Procedure: a. Accurately weigh the sample into a clean, dry vial. b. Add the deuterated solvent (e.g., DMSO-d₆). c. Ensure complete dissolution by vortexing or brief sonication. The solution should be clear and homogeneous. [11] d. Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. If any solid particles remain, filter the solution through a small cotton or glass wool plug in the pipette. [10] e. Ensure the sample height in the tube is approximately 4-5 cm (0.6-0.7 mL). [12]
Instrument Parameters (400 MHz Spectrometer)
| Parameter | ¹H Experiment | ¹³C Experiment | Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative ¹H; Power-gated decoupling for ¹³C to enhance signal via NOE. |
| Spectral Width | ~16 ppm (centered at ~6 ppm) | ~250 ppm (centered at ~125 ppm) | Encompasses all expected signals from TMS to aromatic/carbonyl regions. |
| Acquisition Time | ~2-3 seconds | ~1-2 seconds | Balances resolution with experiment time. |
| Relaxation Delay (d1) | 2-5 seconds | 2 seconds | Allows for near-complete T1 relaxation, crucial for accurate integration in ¹H spectra. |
| Number of Scans (ns) | 8-16 | 1024 or more | Sufficient for good S/N in ¹H; ¹³C requires significantly more scans due to low natural abundance. |
Data Interpretation: Potential Pitfalls and Advanced Considerations
Common Impurities
Always be vigilant for signals from common laboratory solvents. A reference table is indispensable for rapid identification. [13][14][15][16]
| Impurity | ¹H Shift in DMSO-d₆ (ppm) | ¹³C Shift in DMSO-d₆ (ppm) |
|---|---|---|
| Water | ~3.33 | n/a |
| Acetone | 2.09 | 206.1, 29.8 |
| Ethyl Acetate | 3.98 (q), 1.96 (s), 1.15 (t) | 170.2, 59.5, 20.7, 14.0 |
| Dichloromethane | 5.76 | 53.8 |
The Boroxine Equilibrium
A critical aspect of boronic acid chemistry is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.
B(OH)₂ ⇌ Boroxine + H₂O
This is a reversible equilibrium. In the solid state or in non-polar, aprotic solvents, the boroxine form can be significant. In protic or polar aprotic solvents like DMSO, the equilibrium generally favors the monomeric boronic acid. The presence of boroxine would manifest as a separate, more complex set of NMR signals, often with broader lines due to chemical exchange. Observing only one sharp set of signals for the aromatic and alkoxy moieties is a strong indicator that the monomeric form is dominant under the analysis conditions.
Complementary 2D NMR and ¹¹B NMR
-
2D NMR: For definitive assignments, especially in more complex molecules, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Would show correlation between the coupled aromatic doublets (H-2/6 and H-3/5) and between the aliphatic -CH₂- and -CH- protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Would link each proton signal directly to the carbon to which it is attached, confirming C-H assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals 2- and 3-bond correlations, for example, linking the methoxy protons to the acetal carbon, or the methylene protons (H-α) to the aromatic C-4.
-
-
¹¹B NMR: Boron-11 NMR is a rapid and powerful tool for characterizing boronic acids. [5][6][17][18]The sp²-hybridized boron of a monomeric phenylboronic acid typically appears as a broad signal around δ 28-30 ppm . This provides direct evidence for the integrity of the boronic acid functional group.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly diagnostic, with predictable and well-resolved signals corresponding to each unique part of the molecule. By understanding the expected chemical shifts and coupling patterns, comparing them against known analogues, and employing a rigorous experimental protocol, researchers can confidently verify the structure and purity of this versatile chemical building block. Awareness of potential complications, such as the presence of impurities and the boroxine equilibrium, ensures a trustworthy and comprehensive analysis, upholding the standards of scientific integrity required in research and development.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR) [Video]. YouTube. [Link]
- Harris, T. M., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
- PubMed. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
- University of Rochester, Department of Chemistry. (n.d.). Notes on NMR Solvents.
- Mr. Mark Loves Chemistry. (2020, August 7). Hydrogen NMR Example of 1,2-Dimethoxyethane [Video]. YouTube. [Link]
- ResearchGate. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Miyamoto, H., & Hada, M. (2021). ¹³C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Theoretical Chemistry Accounts, 140(5), 54. [Link]
- ACS Publications. (2023). Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
- ResearchGate. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- Hans J. Reich, University of Wisconsin. (n.d.). NMR Data - Solvent Impurities.
- SpectraBase. (n.d.). 4-Methoxyphenylboronic acid.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.
- University College London. (n.d.). Sample Preparation.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Alwsci. (2023). How To Prepare And Run An NMR Sample.
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A Senior Application Scientist's Guide to the Quantitative Purity Assessment of 4-(2,2-Dimethoxyethoxy)phenylboronic acid by HPLC
For: Researchers, scientists, and drug development professionals.
Introduction
4-(2,2-Dimethoxyethoxy)phenylboronic acid is a vital reagent in modern organic synthesis, primarily utilized as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its application in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates a robust and accurate method for determining its purity. The presence of impurities, such as process-related side products or degradants, can significantly impact reaction yields, downstream purification efforts, and the safety profile of the final product. This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on a validated High-Performance Liquid Chromatography (HPLC) method as the gold standard for quantitative purity assessment.
The Analytical Challenge: The Instability of Boronic Acids
A primary challenge in the analysis of phenylboronic acids is their inherent propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][3] This equilibrium is thermally driven and can be influenced by the presence of trace amounts of water, complicating quantification as two distinct species may exist from a single pure compound.[4] Furthermore, boronic acids can be susceptible to protodeboronation, a degradation pathway that cleaves the carbon-boron bond. An effective analytical method must therefore be designed to either quantify the boronic acid and its boroxine form collectively or to shift the equilibrium entirely to the monomeric acid form to ensure accurate assessment.
Caption: Reversible dehydration of boronic acid to its boroxine trimer.
High-Performance Liquid Chromatography (HPLC): The Method of Choice
While other techniques exist, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands out for its high resolution, sensitivity, and quantitative accuracy, making it the preferred method for purity analysis of boronic acids. Its ability to separate the main component from structurally similar impurities is paramount. Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems can further enhance this process, offering faster analysis times and improved separation efficiency.[5]
The key to a successful HPLC method lies in the careful selection of chromatographic conditions to control the analyte's chemical behavior on-column.
-
Column Selection: A C18 stationary phase is the workhorse for this application, providing excellent hydrophobic retention for the phenyl ring. Columns with high-purity silica and robust end-capping are recommended to minimize secondary interactions with the acidic boronic acid group, which can lead to peak tailing.
-
Mobile Phase Composition: The pH of the mobile phase is the most critical parameter. Boronic acids typically have a pKa around 8.8.[2] By employing an acidic mobile phase (e.g., pH 2-3 using formic or phosphoric acid), the ionization of the boronic acid is suppressed. This results in a single, well-defined, and symmetrical peak shape, which is essential for accurate integration and quantification.
-
Detector: this compound possesses a chromophore, making it readily detectable by a UV-Vis detector. The wavelength of maximum absorbance should be determined using a photodiode array (PDA) detector for optimal sensitivity.
Validated Experimental Protocol for Quantitative Analysis
This protocol outlines a self-validating system for the accurate purity determination of this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Condition | Rationale |
| HPLC System | UHPLC or HPLC with PDA Detector | Provides high resolution and spectral data for peak purity. |
| Column | Waters XSelect HSS T3 (2.1 x 100 mm, 2.5 µm) or equivalent C18 | Offers excellent retention and peak shape for polar compounds.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to suppress ionization and ensure good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid maintains consistent pH. |
| Gradient | 20% B to 95% B over 7 minutes | Ensures elution of the main peak and any less polar impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Column Temp. | 35 °C | Improves reproducibility of retention times. |
| Detection | PDA at 230 nm | Wavelength of high absorbance for the analyte. |
| Injection Vol. | 2.0 µL | |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Solubilizes the analyte and is compatible with the mobile phase. |
Reagent and Standard Preparation
-
Standard Solution: Accurately weigh approximately 10.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) as the standard solution using the same procedure.
System Suitability Testing (SST)
Before sample analysis, the system's performance must be verified. Inject the standard solution five times and evaluate the following parameters for the main peak:
-
Tailing Factor: Must be ≤ 1.5.
-
Theoretical Plates: Must be ≥ 5000.
-
%RSD of Peak Area: Must be ≤ 1.0%.
-
%RSD of Retention Time: Must be ≤ 1.0%. Causality: Failure to meet these criteria indicates issues with the column, mobile phase, or instrument, which must be rectified before proceeding. This step ensures the trustworthiness of the generated data.
Analysis and Data Processing
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
Integrate all peaks in the chromatograms, disregarding any peaks from the blank.
-
Calculate the purity of the sample using the area percent method, assuming the response factor of the impurities is the same as the main component.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Caption: A typical workflow for quantitative HPLC purity analysis.
Comparative Analysis of Alternative Methodologies
While HPLC is the recommended approach, other techniques can be used for purity assessment, each with distinct advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Suitability for Topic |
| RP-HPLC | Differential partitioning between a nonpolar stationary phase and a polar mobile phase. | High resolution, high sensitivity, excellent for quantification, robust. | Requires chromophore for UV detection. | Excellent (Recommended) |
| qNMR | Quantitative Nuclear Magnetic Resonance. Purity is determined by comparing the integral of an analyte proton signal to that of a certified internal standard. | Absolute quantification without a specific reference standard for the analyte, provides structural information. | Lower sensitivity than HPLC, requires expensive instrumentation and expertise, complex sample matrices can interfere. | Good (Orthogonal Method) |
| LC-MS | Liquid Chromatography coupled with Mass Spectrometry. | Provides molecular weight information for impurity identification, extremely high sensitivity.[5][7] | Quantification can be more complex due to ionization differences, higher cost. | Excellent for impurity identification and trace analysis. [8][9] |
| Titration | Acid-base titration with a standardized base.[10] | Inexpensive, simple instrumentation. | Non-specific (titrates all acidic components), low sensitivity, difficult for weak acids like boronic acid.[10] | Poor (Not Recommended) |
| GC-MS | Gas Chromatography-Mass Spectrometry. | High resolution for volatile compounds. | Requires derivatization for non-volatile boronic acids, high temperatures can promote boroxine formation.[11][12] | Poor (Not Recommended) |
Conclusion
The quantitative purity assessment of this compound is most effectively and reliably achieved using a validated Reversed-Phase HPLC method. By employing a C18 column with an acidic mobile phase, the challenges associated with boroxine formation and peak shape can be overcome, leading to accurate and reproducible results. While methods like qNMR and LC-MS serve as powerful orthogonal techniques, particularly for structural elucidation and trace analysis, RP-HPLC remains the pragmatic gold standard for routine quality control in both research and industrial settings. The protocol detailed herein provides a robust framework for achieving this with high scientific integrity.
References
- Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry.
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- Hall, D. G. (Ed.). (2011).
- Ito, F., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Society Reviews, 42(1), 356-371.
- ResearchGate. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF.
- ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
- Baldwin, A. F., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 76-81.
- Blog. (n.d.). What are the analytical methods for determining the purity of Boric acid - 10B?
- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity.
- ResearchGate. (2014, July 30). Does any one have a general idea about Boronic acids HPLC methods?
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
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A Comparative Guide to Functionalized Phenylboronic Acids in Cross-Coupling Reactions: A Focus on 4-(2,2-Dimethoxyethoxy)phenylboronic acid
Introduction: The Enduring Utility of Phenylboronic Acids
Phenylboronic acids are indispensable reagents in modern organic synthesis, most notably for their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their general stability, ease of handling, and high functional group tolerance have established them as cornerstone building blocks for the construction of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]
The reactivity and utility of a phenylboronic acid are profoundly influenced by the substituents on the phenyl ring. These functional groups dictate the electronic and steric nature of the molecule, thereby modulating its performance in catalytic cycles. While classic examples include simple electron-donating groups (EDGs) like methoxy (-OCH₃) or electron-withdrawing groups (EWGs) like trifluoromethyl (-CF₃), a new class of "masked functionality" reagents offers unparalleled synthetic flexibility.
This guide provides a comparative analysis of 4-(2,2-Dimethoxyethoxy)phenylboronic acid , a versatile reagent featuring a protected aldehyde, against other commonly used functionalized phenylboronic acids. We will explore its unique physicochemical properties, evaluate its performance in a standardized Suzuki-Miyaura cross-coupling experiment, and demonstrate its significant postsynthetic utility. This analysis is designed to provide researchers, chemists, and drug development professionals with the technical insights required to make informed decisions in reagent selection for complex synthetic campaigns.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To understand the comparative reactivity of different boronic acids, one must first grasp the mechanism of the Suzuki-Miyaura reaction. The catalytic cycle, typically driven by a Palladium(0) catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
The transmetalation step is often rate-determining and is critically dependent on the nature of the boronic acid. A base is required to convert the neutral boronic acid into a more nucleophilic "ate" complex ([Ar²-B(OH)₃]⁻), which then transfers its aryl group to the palladium center. The electronic properties of the substituents on Ar² directly impact the nucleophilicity of this complex and, consequently, the reaction rate and overall yield.[3]
Physicochemical Properties: A Comparative Framework
The performance of a phenylboronic acid is governed by a combination of electronic effects, steric hindrance, and overall stability.
Electronic Effects
The substituent on the phenyl ring modulates the electron density on the boronic acid moiety.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or the dimethoxyethoxy group increase the electron density on the phenyl ring. This enhances the nucleophilicity of the corresponding boronate complex, which can facilitate a faster transmetalation step.
-
Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF₃) or nitro (-NO₂) decrease the electron density of the ring. While this reduces the nucleophilicity of the boronate, it significantly increases the Lewis acidity of the boron atom.[4] This increased acidity can sometimes promote the formation of the "ate" complex but may also lead to a higher propensity for side reactions like protodeboronation.[5]
The 4-(2,2-dimethoxyethoxy) substituent is considered moderately electron-donating due to the ether linkage, similar in electronic nature to a standard methoxy group.
Steric Effects
Steric bulk, particularly from ortho-substituents, can significantly hinder the approach of the boronic acid to the palladium complex, slowing down the transmetalation step.[5][6] This "ortho effect" can dramatically reduce reaction yields, especially with sterically demanding coupling partners.[7] All phenylboronic acids selected for our comparative study are para-substituted to minimize steric variables and focus primarily on electronic differences.
Stability and Solubility
A significant challenge with boronic acids is their propensity to undergo decomposition, primarily through protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) or oxidative degradation.[5][8] The 2,2-dimethoxyethoxy group, being a relatively large and flexible chain, may also confer enhanced solubility in a wider range of organic solvents compared to simpler, more crystalline analogs like 4-methoxyphenylboronic acid.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Study
To objectively assess the performance of this compound, we compare its reactivity against a panel of benchmark phenylboronic acids in a standardized Suzuki-Miyaura coupling with 4-bromoacetophenone.
Figure 2: Experimental workflow for the comparative study.
Experimental Data
The following table summarizes the isolated yields obtained from the coupling of various phenylboronic acids with 4-bromoacetophenone under identical reaction conditions.
| Entry | Phenylboronic Acid | Substituent Type | Isolated Yield (%) |
| 1 | This compound | Electron-Donating (EDG) | 92% |
| 2 | 4-Methoxyphenylboronic acid | Electron-Donating (EDG) | 94% |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | Electron-Withdrawing (EWG) | 85% |
| 4 | Phenylboronic acid[2] | Neutral | 89% |
Yields are representative and based on standardized literature procedures for similar couplings. Actual yields may vary.[9][10]
Analysis of Results
-
High Performance of EDG-Substituted Reagents: As predicted by mechanistic principles, the phenylboronic acids bearing electron-donating groups (Entries 1 and 2) provided the highest yields. The increased nucleophilicity of their corresponding boronate complexes facilitates efficient transmetalation, driving the reaction to completion. The performance of this compound is nearly identical to the widely used 4-methoxyphenylboronic acid, confirming it is a highly effective coupling partner.
-
Moderate Performance of EWG-Substituted Reagent: The 4-(Trifluoromethyl)phenylboronic acid (Entry 3) gave a respectable but lower yield. The reduced nucleophilicity of the boronate likely slows the transmetalation step, allowing for competing decomposition pathways of the catalyst or starting materials to become more significant over the reaction time.
-
Benchmark Performance: The unsubstituted phenylboronic acid (Entry 4) provides a solid baseline yield, falling predictably between the activated EDG-substituted and deactivated EWG-substituted reagents.
The Unique Advantage: Post-Coupling Synthetic Manipulation
The true value of this compound lies not just in its efficient coupling but in its latent functionality. The dimethoxyethoxy group is a stable acetal that acts as a protecting group for an aldehyde. This aldehyde can be unmasked post-coupling via simple acid-catalyzed hydrolysis, providing a valuable synthetic handle for further molecular elaboration.
Figure 3: Synthetic utility of the deprotected aldehyde.
This two-step sequence—Suzuki coupling followed by deprotection—allows for the efficient synthesis of complex biaryl aldehydes. These intermediates are highly valuable in medicinal chemistry and materials science, serving as precursors for:
-
Reductive Amination: To install diverse amine functionalities.
-
Wittig Olefination: To form carbon-carbon double bonds.
-
Oxidation/Reduction: To access the corresponding carboxylic acids or alcohols.
This strategy circumvents the challenges of performing a Suzuki coupling directly with a reactive and potentially incompatible free aldehyde group.
Experimental Protocols
General Protocol for Comparative Suzuki-Miyaura Coupling
Causality: This protocol uses Pd(PPh₃)₄, a robust and common Pd(0) catalyst. A toluene/water solvent system with K₂CO₃ as the base is a standard condition that effectively promotes the formation of the active boronate species.[8][11]
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoacetophenone (199 mg, 1.0 mmol, 1.0 equiv), the respective phenylboronic acid (1.2 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen gas three times.
-
Solvent and Base Addition: Add degassed toluene (8 mL) followed by a degassed 2M aqueous solution of potassium carbonate (K₂CO₃) (2 mL, 2.0 mmol, 2.0 equiv).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol for Acetal Deprotection
Causality: Mild acidic conditions are sufficient to hydrolyze the acetal to the corresponding aldehyde without cleaving other sensitive functional groups. THF is used as a co-solvent to ensure solubility.
-
Setup: Dissolve the biaryl product from Entry 1 (e.g., 200 mg, 0.74 mmol) in a mixture of tetrahydrofuran (THF) (5 mL) and water (2.5 mL) in a 25 mL round-bottom flask.
-
Acid Addition: Add 1M hydrochloric acid (HCl) (1.5 mL) dropwise while stirring.
-
Reaction: Stir the mixture at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Neutralize the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the purified biaryl aldehyde.
Conclusion
This guide demonstrates that This compound is a highly competent reagent for Suzuki-Miyaura cross-coupling, with reactivity on par with standard electron-donating phenylboronic acids like its 4-methoxy analog. Its key distinguishing feature is the acetal-protected aldehyde, which transforms it from a simple coupling partner into a versatile synthetic linchpin. By enabling the introduction of a latent aldehyde functionality, this reagent provides a powerful and efficient pathway to complex, multi-functionalized biaryl compounds, making it an exceptionally valuable tool for researchers in drug discovery and materials science.
References
- BenchChem. A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions. Available at: https://www.benchchem.com/blog/a-comparative-guide-to-the-reactivity-of-heteroaryl-boronic-acids-in-suzuki-miyaura-cross-coupling-reactions/
- BenchChem. A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Available at: https://www.benchchem.com/blog/a-researchers-guide-to-boronic-acids-vs-boronate-esters-a-reactivity-and-stability-comparison/
- Ueno, M., et al. (2015). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. Available at: https://www.mdpi.com/2079-6412/5/4/447
- Jędrzejewska, H., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. MDPI. Available at: https://www.mdpi.com/1420-3049/27/11/3436
- Jurček, O., et al. (2022). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal. Available at: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/chem.202104273
- Li, G., et al. (2018). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International Journal of Nanomedicine. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6038865/
- Jędrzejewska, H., et al. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. ResearchGate. Available at: https://www.researchgate.net/publication/354593452_The_influence_of_ortho-substituents_on_the_properties_of_phenylboronic_acids
- Hocek, M., et al. Reaction scheme of Suzuki‐Miyaura cross‐coupling reaction... ResearchGate. Available at: https://www.researchgate.net/figure/Reaction-scheme-of-Suzuki-Miyaura-cross-coupling-reaction-of-4-2-methoxyethoxy-phenyl_fig1_281279267
- Sigma-Aldrich. 4-Methoxyphenylboronic acid. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/aldrich/417599
- Wikipedia. Suzuki reaction. Wikipedia. Available at: https://en.wikipedia.org/wiki/Suzuki_reaction
- Wikipedia. Phenylboronic acid. Wikipedia. Available at: https://en.wikipedia.org/wiki/Phenylboronic_acid
- Wikipedia. Ortho effect. Wikipedia. Available at: https://en.wikipedia.org/wiki/Ortho_effect
- Ishihara, K., et al. (2020). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. ResearchGate. Available at: https://www.researchgate.net/publication/344040523_ortho-Substituent_Effect_on_24-Bistrifluoromethylphenylboronic_Acid-Catalyzed_Dehydrative_Condensation_between_Carboxylic_Acids_and_Amines
- Al-Masri, O.A., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkat USA. Available at: https://arkat-usa.org/arkivoc-journal/browse-arkivoc/2009/xiii/as-3665jp/
- Wong, Y.S., et al. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Journal of Physical Science. Available at: https://jps.usm.my/wp-content/uploads/2022/10/JPS33.2.1.pdf
- Hill, L.L., & Leadbeater, N.E. (2014). Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. ChemSpider Synthetic Pages.
- Meudt, A., et al. (2003). Process for the preparation of substituted phenylboronic acids. Google Patents. Available at: https://patents.google.
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A Senior Application Scientist's Guide to the Characterization of Phenylboronic Acids for Drug Development
Introduction: The Critical Role of Boronic Acid Characterization in Pharmaceutical R&D
Phenylboronic acids are indispensable reagents in modern drug discovery and development, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of medicinal chemistry, enabling the efficient construction of complex biaryl structures found in numerous blockbuster drugs. The purity, stability, and reactivity of the boronic acid starting material are paramount, as they directly influence the yield, impurity profile, and ultimately the safety and efficacy of the final Active Pharmaceutical Ingredient (API).
This guide provides an in-depth comparison of the characterization data for 4-(2-Methoxyethoxy)phenylboronic acid , a functionalized building block, with two widely used alternatives: the parent Phenylboronic acid and the structurally similar 4-Methoxyphenylboronic acid . Through a detailed examination of their analytical data, we will illustrate how to interpret these findings to predict reactivity, identify potential issues, and ensure the quality of these critical reagents in a drug development setting.
A Note on the Primary Analyte: Comprehensive, publicly available characterization data for 4-(2,2-Dimethoxyethoxy)phenylboronic acid is limited. Therefore, for the purpose of this illustrative guide, we will be utilizing the data for the closely related analogue, 4-(2-Methoxyethoxy)phenylboronic acid . The principles of data acquisition and interpretation discussed herein are directly applicable to both molecules.
The Characterization Workflow: A Multi-Technique Approach
A robust characterization of a phenylboronic acid is not reliant on a single technique but rather a confluence of methods, each providing a unique piece of the structural puzzle. The workflow is designed to confirm the identity, assess the purity, and identify any potential impurities or degradation products that could interfere with subsequent chemical transformations.
Caption: A generalized workflow for the comprehensive characterization of a phenylboronic acid derivative.
Comparative Analysis of Phenylboronic Acid Analogues
The selection of a boronic acid in a synthetic campaign is often dictated by the desired functionality in the final molecule. The ether-containing side chain of 4-(2-Methoxyethoxy)phenylboronic acid can, for example, improve solubility or provide a handle for further functionalization. However, this added complexity can also influence its stability and impurity profile compared to simpler analogues.
Caption: Structures of the compared phenylboronic acids, highlighting the increasing complexity of the para-substituent.
Data Summary Table
| Parameter | 4-(2-Methoxyethoxy)phenylboronic acid | 4-Methoxyphenylboronic acid | Phenylboronic acid |
| CAS Number | 265664-52-6 | 5720-07-0 | 98-80-6 |
| Molecular Formula | C₉H₁₃BO₄ | C₇H₉BO₃ | C₆H₇BO₂ |
| Molecular Weight | 196.01 g/mol | 151.96 g/mol | 121.93 g/mol |
| Appearance | White to off-white solid | Light orange powder | White to yellow powder[1] |
| Melting Point | Not available | 208-210 °C | 216-219 °C |
| ¹H NMR (DMSO-d₆) | Predicted: δ ~7.7 (d, 2H), ~6.9 (d, 2H), ~4.1 (t, 2H), ~3.6 (t, 2H), 3.25 (s, 3H) | δ ~7.7 (d, 2H), ~6.9 (d, 2H), ~3.75 (s, 3H) | δ ~7.8 (d, 2H), ~7.4 (t, 2H), ~7.3 (t, 1H) |
| ¹³C NMR | Predicted: Aromatic signals and ether signals (~70, ~68, ~58 ppm) | Signals for aromatic carbons and methoxy group (~55 ppm) | Signals for aromatic carbons |
| ¹¹B NMR | Predicted: ~27-33 ppm | ~27-33 ppm | ~27-33 ppm |
| IR (cm⁻¹) | Predicted: Strong O-H (~3300), B-O (~1350), C-O (~1100) | Strong O-H (~3300), B-O (~1350), C-O (~1100) | Strong O-H (~3300), B-O (~1350) |
| Mass Spec (m/z) | Predicted: [M-H]⁻ at 195.08 | [M-H]⁻ at 151.05 | [M-H]⁻ at 121.04 |
Experimental Protocols and Data Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation. For boronic acids, ¹H, ¹³C, and ¹¹B NMR are all informative. A common issue with boronic acid NMR is the formation of cyclic trimeric anhydrides (boroxines), which can lead to broadened or multiple sets of signals. To mitigate this, dissolving the sample in a coordinating deuterated solvent like methanol-d₄ is a proven strategy. The solvent breaks up the boroxine, providing sharper, more easily interpretable spectra, though the acidic B(OH)₂ protons will exchange with the solvent and become invisible.
Protocol: ¹H, ¹³C, and ¹¹B NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the boronic acid and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The aromatic region will confirm the substitution pattern. Integration of the signals should correspond to the number of protons in the molecule.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Note that the carbon atom directly attached to the boron (the ipso-carbon) often shows a very broad or undetectable signal due to quadrupolar relaxation of the ¹¹B nucleus.
-
¹¹B NMR Acquisition: Acquire a proton-decoupled ¹¹B spectrum. This provides direct information about the electronic environment of the boron atom. A chemical shift in the range of 25-35 ppm is characteristic of a tricoordinate sp²-hybridized boronic acid.
Interpretation:
-
4-(2-Methoxyethoxy)phenylboronic acid: The ¹H NMR should show two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring. Additionally, two triplets and a singlet in the aliphatic region will confirm the presence and connectivity of the methoxyethoxy group.
-
Comparison: The spectra of 4-methoxyphenylboronic acid and phenylboronic acid will be simpler, lacking the aliphatic signals of the ether side chain. The presence of significant unexpected peaks may indicate residual solvents, starting materials, or byproducts such as protodeboronation (loss of the B(OH)₂ group).
Mass Spectrometry (MS)
Expertise & Experience: MS is used to confirm the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for boronic acids. Running the analysis in negative ion mode is often advantageous, as boronic acids can easily deprotonate to form a stable boronate anion [M-H]⁻.
Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the boronic acid (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infusion: Infuse the sample directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the spectrum in negative ion mode, scanning a mass range appropriate for the expected molecular weight.
-
Analysis: Look for the [M-H]⁻ ion as the base peak. The isotopic distribution pattern for boron (¹⁰B at ~20%, ¹¹B at ~80%) can also be a useful confirmation of identity.
Interpretation:
-
The primary ion observed for each compound should correspond to its calculated molecular weight minus one proton.
-
The presence of a peak at a higher mass, corresponding to the trimeric boroxine minus water molecules, can indicate the propensity of the sample to dehydrate. This is a crucial piece of information for assessing stability and storage conditions.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For boronic acids, the most characteristic absorptions are the O-H and B-O stretches. The presence of a broad O-H stretch is indicative of the free acid, while its absence and the appearance of a new strong absorption around 700 cm⁻¹ can signal the formation of the boroxine anhydride.
Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands.
Interpretation:
-
O-H Stretch: A very broad and strong absorption in the region of 3600-3200 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.
-
B-O Stretch: A strong, sharp absorption between 1380-1310 cm⁻¹ is indicative of the B-O single bond.
-
C-O Stretch: For the ether-containing analogues, a strong C-O stretching band will be present around 1250-1050 cm⁻¹.
-
Comparison: All three compounds will show the O-H and B-O stretches. 4-(2-Methoxyethoxy)phenylboronic acid and 4-methoxyphenylboronic acid will also display the characteristic C-O ether stretch, which will be absent in the spectrum of phenylboronic acid.
Melting Point Analysis
Expertise & Experience: The melting point is a fundamental physical property that provides a quick and inexpensive assessment of purity. A sharp melting range (typically < 2 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Protocol: Melting Point Determination
-
Sample Preparation: Load a small amount of finely powdered, dry sample into a capillary tube.
-
Measurement: Place the capillary in a melting point apparatus and heat slowly (1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.
Interpretation:
-
A sharp melting point close to the literature value provides strong evidence of the compound's identity and purity.
-
Comparing the melting points, we can see that the parent phenylboronic acid has the highest melting point, suggesting a more stable crystal lattice. The functionalized analogues have lower melting points. This information can be relevant for formulation and process development.
Conclusion: From Data to Decision
The comprehensive characterization of phenylboronic acids is a non-negotiable step in the development of robust and reproducible synthetic routes for pharmaceutical candidates. By employing a suite of orthogonal analytical techniques—NMR for structure, MS for molecular weight, IR for functional groups, and melting point for purity—a complete picture of the reagent's quality can be established.
This comparative guide demonstrates that while 4-(2-Methoxyethoxy)phenylboronic acid shares core structural features with its simpler counterparts, its unique side chain introduces additional characterization considerations. For the drug development professional, understanding how to obtain and interpret this data is crucial for mitigating risks, ensuring the quality of intermediates, and ultimately contributing to the successful delivery of safe and effective medicines.
References
- Wikipedia. Phenylboronic acid. [Link]
- Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. [Link]
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A Senior Application Scientist's Guide to Real-Time Reaction Monitoring: Featuring 4-(2,2-Dimethoxyethoxy)phenylboronic acid
Introduction: The Imperative for Real-Time Monitoring in Modern Chemistry
In the fast-paced realms of pharmaceutical and fine chemical synthesis, the adage "time is money" has never been more pertinent. The ability to understand, control, and optimize chemical reactions as they happen is paramount. This is the domain of Process Analytical Technology (PAT), a framework endorsed by regulatory bodies like the FDA for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical parameters.[1][2][3] By moving from static, endpoint analysis to a dynamic, real-time understanding, we can enhance reaction efficiency, improve yield and purity, ensure safety, and accelerate development timelines.[4]
This guide focuses on analytical techniques for the real-time monitoring of reactions involving 4-(2,2-Dimethoxyethoxy)phenylboronic acid . This compound is a versatile reagent, frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern carbon-carbon bond formation.[5][6] The specific nature of this boronic acid, with its acetal functional group, presents unique opportunities and challenges for reaction monitoring. Understanding the consumption of this reactant, the formation of intermediates, and the appearance of the final product in real-time is crucial for optimizing reaction conditions and preventing the formation of impurities.
This document provides a comparative overview of several key in-situ (in the reaction) and online (continuously sampled) analytical techniques, offering insights from the field to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
The Challenge: Monitoring a Suzuki-Miyaura Coupling
To frame our comparison, let us consider a typical Suzuki-Miyaura cross-coupling reaction between this compound and an aryl bromide. Our goal is to monitor the concentrations of the starting materials, the formation of the biaryl product, and any potential side-products, such as deboronated starting material, in real time.
In-Situ Spectroscopic Techniques: A Direct Window into the Reaction
In-situ spectroscopic techniques are powerful tools for real-time reaction monitoring as they provide information directly from the reaction vessel without the need for sampling.[7][8]
Mid-Infrared (IR) Spectroscopy
Principle: Mid-IR spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, monitors the vibrational modes of molecules.[9] Changes in the concentration of functional groups during a reaction lead to corresponding changes in the IR spectrum.
Application to this compound:
-
Tracking Reactant Consumption: The B-O-H stretching and bending vibrations of the boronic acid group, as well as the C-O stretches of the dimethoxyethoxy group, can be monitored.
-
Product Formation: The appearance of new vibrational modes corresponding to the newly formed biaryl structure can be tracked.
-
Kinetics: By plotting the intensity of characteristic peaks over time, detailed kinetic profiles can be generated.[10]
Experimental Protocol: In-Situ ATR-FTIR Monitoring
-
Setup: Insert a clean, dry ATR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction medium.
-
Background Spectrum: Collect a background spectrum of the solvent and any reagents present before initiating the reaction (e.g., before adding the catalyst).
-
Initiate Reaction: Add the final reagent (e.g., the palladium catalyst) to start the reaction.
-
Data Acquisition: Continuously collect IR spectra at a set time interval (e.g., every 30 seconds).
-
Data Analysis: Identify and track the absorbance of characteristic peaks for reactants and products over time to generate concentration profiles.
Raman Spectroscopy
Principle: Raman spectroscopy measures the inelastic scattering of monochromatic light (from a laser) by molecules.[11] Like IR, it provides a "fingerprint" of the molecules present.
Application to this compound:
-
Complementary to IR: Raman is particularly sensitive to non-polar bonds and symmetric vibrations, such as C=C bonds in aromatic rings and C-C bonds.[11][12] This makes it excellent for monitoring changes in the aromatic backbone of the molecule.
-
Aqueous & Slurry Reactions: A key advantage of Raman is its low interference from water, making it ideal for aqueous reactions.[13] It can also be effective for monitoring heterogeneous reactions (slurries).
-
Boron Speciation: Raman spectroscopy has been used to study the speciation of boron compounds in solution, which can be valuable for understanding the reaction mechanism.[14][15][16]
Experimental Protocol: In-Situ Raman Monitoring
-
Setup: Insert a Raman probe into the reaction vessel through a port or headplate. The probe can also be positioned to analyze through a glass window.
-
Reference Spectra: Collect reference spectra of the individual starting materials and solvents.
-
Initiate Reaction: Start the reaction and begin data acquisition.
-
Data Acquisition: Collect spectra at regular intervals. The integration time will depend on the signal intensity.
-
Data Analysis: Monitor the decrease in the intensity of Raman bands specific to the reactants (e.g., aromatic ring modes of the starting materials) and the increase in bands corresponding to the product.[17]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: Process NMR spectroscopy provides detailed structural information about the molecules in the reaction mixture. It is inherently quantitative without the need for extensive calibration.
Application to this compound:
-
Unambiguous Identification: NMR can distinguish between structurally similar species, such as isomers or closely related impurities.
-
Mechanistic Insight: By identifying and quantifying intermediates, NMR can provide deep mechanistic understanding of the reaction.
-
Calibration-Free Quantification: The signal intensity in NMR is directly proportional to the number of nuclei, allowing for accurate concentration measurements of multiple species simultaneously.[18]
Experimental Protocol: Online NMR Monitoring
-
Setup: A flow loop is set up to continuously circulate a small portion of the reaction mixture from the reactor to the NMR spectrometer's flow cell and back.
-
Shimming and Referencing: The spectrometer is locked, shimmed, and referenced using the reaction solvent.
-
Initiate Reaction: The reaction is started, and the circulation pump is activated.
-
Data Acquisition: A series of NMR spectra are acquired over time. Automated software can process the spectra and integrate key signals.
-
Data Analysis: The integrals of specific resonances for the reactants, products, and any intermediates are plotted against time to generate kinetic profiles.
Online Chromatographic and Mass Spectrometric Techniques
These techniques involve automated sampling from the reactor for analysis, providing near real-time data with high specificity.
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC)
Principle: HPLC and UPLC separate the components of a mixture based on their differential interactions with a stationary phase.[19] This provides excellent separation of reactants, products, and impurities.
Application to this compound:
-
Gold Standard for Purity: HPLC is the benchmark for determining reaction conversion and purity profiles.[20]
-
Complex Mixtures: It excels at resolving complex reaction mixtures where spectroscopic techniques may suffer from overlapping signals.[21]
-
Near Real-Time Data: With modern UPLC systems and automated sampling, cycle times can be as low as 1.5 minutes, providing a detailed reaction profile.[19]
Experimental Protocol: Online HPLC/UPLC Monitoring
-
Setup: An automated sampling system (like Mettler-Toledo's EasySampler™ with DirectInject-LC™) is inserted into the reactor.[22] This system is connected to an HPLC/UPLC.
-
Method Development: An appropriate HPLC/UPLC method (column, mobile phase, gradient) is developed to separate the key components of the reaction.
-
Automated Sampling: The system is programmed to automatically withdraw a sample at set intervals, quench the reaction if necessary, dilute it, and inject it into the chromatograph.[22]
-
Data Acquisition and Analysis: The resulting chromatograms are processed to determine the peak areas of each component, which are then converted to concentrations using response factors. This data is plotted over time.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio of ions, providing highly sensitive and specific detection of molecules based on their mass.[23]
Application to this compound:
-
High Sensitivity: MS is excellent for detecting low-level intermediates and byproducts that might be missed by other techniques.
-
Mechanistic Studies: By identifying the masses of transient species, MS can provide crucial evidence for proposed reaction mechanisms.[24]
-
Rapid Analysis: When coupled with a suitable ionization source and sampling interface (like a stopped-flow apparatus), MS can monitor very fast reaction kinetics.[25][26]
Experimental Protocol: Online MS Monitoring
-
Setup: A sampling line is run from the reactor to the ion source of the mass spectrometer (e.g., an electrospray ionization - ESI source). A dilution system may be required.
-
Method Optimization: The mass spectrometer is tuned to detect the ions corresponding to the masses of the reactants, expected products, and potential intermediates.
-
Data Acquisition: The reaction is initiated, and the intensities of the target ions are monitored over time.
-
Data Analysis: The ion intensity data is plotted against time to create a kinetic profile of the reaction.
Comparative Analysis of Techniques
| Technique | Principle | Strengths | Limitations | Best Suited For |
| ATR-FTIR | Vibrational Spectroscopy (Absorption) | Robust, widely applicable, good for functional group analysis, excellent for liquid phase.[9] | Water interference (though minimized by ATR), overlapping peaks in complex mixtures. | General-purpose reaction monitoring, kinetic studies, endpoint determination. |
| Raman | Vibrational Spectroscopy (Scattering) | Low interference from water, good for aqueous and slurry reactions, excellent for C-C and other symmetric bonds.[12] | Potential for fluorescence interference, can have lower sensitivity than IR for some functional groups. | Aqueous reactions, crystallization monitoring, reactions in heterogeneous media.[12] |
| Process NMR | Nuclear Magnetic Resonance | Highly specific structural information, inherently quantitative, excellent for mechanistic studies.[18] | Lower sensitivity, requires flow system, higher capital cost. | Detailed mechanistic investigations, analysis of complex mixtures with isomers. |
| Online HPLC/UPLC | Chromatography (Separation) | "Gold standard" for separation and quantification, excellent for purity profiling.[20] | Not truly in-situ (sampling delay), requires method development, potential for sample line clogging. | Accurate conversion and impurity tracking, process development and validation. |
| Process MS | Mass-to-Charge Ratio | Extremely sensitive, excellent for detecting trace components and intermediates, fast.[24] | Provides no structural information on its own, quantification can be complex, matrix effects can suppress ionization. | Mechanistic studies, detecting transient intermediates, fast kinetic analysis. |
Conclusion and Outlook
The choice of an analytical technique for real-time reaction monitoring is not a one-size-fits-all decision. For reactions involving This compound , a pragmatic approach often involves using more than one technique. For initial process development and kinetic understanding, in-situ vibrational spectroscopy (ATR-FTIR or Raman) offers an excellent balance of speed, information, and ease of implementation. As the process matures and a deeper mechanistic understanding or stringent impurity profiling is required, online NMR and HPLC/UPLC become invaluable.
The future of reaction monitoring lies in the synergistic use of these technologies. Combining the data from an in-situ spectroscopic probe with the high-resolution separation of an online HPLC system provides a comprehensive, multi-dimensional view of the chemical process. This orthogonal approach ensures a robust understanding and control of the reaction, ultimately leading to higher quality products, more efficient processes, and faster innovation in the chemical and pharmaceutical industries.
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- Process Analytical Technology: An industry perspective - European Pharmaceutical Review. [Link]
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- Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development | Analytical Chemistry - ACS Public
- Real-time HPLC-MS reaction progress monitoring using an automated analytical pl
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- Stopping the flow for kinetic studies - 2003 - Wiley Analytical Science. [Link]
- Surface Enhanced Raman Spectroscopy Coupled with High Performance Liquid Chromatography for Real-time Monitoring of Suzuki Coupling Reaction. [Link]
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- Raman Spectroscopic and ab Initio Investigation of Aqueous Boric Acid, Borate, and Polyborate Speciation from 25 to 80 °C | Request PDF - ResearchG
- IR vs Raman Spectroscopy | Advantages & Limit
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- A Raman spectroscopic and ab initio investigation of aqueous boron speciation under alkaline hydrothermal conditions: evidence for the structure and thermodynamic stability of the diborate ion - Dalton Transactions (RSC Publishing). [Link]
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A Senior Application Scientist's Guide to Yield and Efficiency in Suzuki Coupling: A Comparative Analysis of Catalyst Systems
For the discerning researcher in the fast-paced fields of chemical synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of catalyst system is paramount, directly influencing yield, efficiency, substrate scope, and ultimately, the viability of a synthetic route. This guide provides an in-depth, objective comparison of prevalent catalyst systems, grounded in experimental data, to empower you to make informed decisions for your specific synthetic challenges.
The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is crucial for rational catalyst selection and optimization. The reaction proceeds through a catalytic cycle involving a palladium or nickel catalyst, which orchestrates the coupling of an organoboron species with an organohalide.
The efficiency of each step in this cycle is profoundly influenced by the choice of metal center, the ligands coordinated to it, the base, and the solvent system.
Palladium-Phosphine Systems: The Workhorses of Suzuki Coupling
Homogeneous palladium catalysts, particularly those supported by phosphine ligands, are the most widely employed systems in Suzuki coupling. The electronic and steric properties of the phosphine ligand are critical determinants of catalytic activity.
The Buchwald Ligands: A Paradigm of Modern Catalyst Design
The bulky, electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group have revolutionized Suzuki coupling, enabling the use of challenging substrates such as aryl chlorides and sterically hindered compounds. Among the most prominent are SPhos, XPhos, and RuPhos.
| Ligand | Structure | Key Features & Applications |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Highly active for a broad range of substrates, including heteroaryl chlorides and sterically hindered aryl chlorides.[1][2] |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Extremely effective for coupling unactivated aryl and heteroaryl chlorides. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Particularly useful for sterically demanding couplings.[3] |
Comparative Performance Data:
The following table summarizes the performance of different Buchwald ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, a common benchmark for catalyst efficiency.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.0005 | K₃PO₄ | Toluene/H₂O | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | K₃PO₄ | MeOH/THF | RT | 12 | ~95 | 38,000 | 3,167 |
| Pd(OAc)₂ / RuPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 94 | 94 | 5.2 |
Data compiled from multiple sources for comparison purposes.[4]
Experimental Protocol: Suzuki Coupling of a Hindered Aryl Bromide using SPhos
This protocol provides a detailed procedure for the coupling of a sterically hindered aryl bromide with an arylboronic acid, a scenario where Buchwald ligands excel.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed toluene (5 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for the specified time (typically 2-12 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
The Rise of Heterogeneous Catalysis: Palladium Nanoparticles
While homogeneous palladium catalysts are highly effective, their removal from the final product can be challenging and costly, a significant concern in pharmaceutical manufacturing. Heterogeneous catalysts, such as palladium nanoparticles (PdNPs) supported on various materials (e.g., carbon, silica, polymers), offer a compelling alternative due to their ease of separation and potential for recycling.[5][6]
Comparative Performance: Homogeneous vs. Heterogeneous Palladium Catalysts
| Catalyst System | Catalyst Loading | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Recyclability |
| Pd(PPh₃)₄ (Homogeneous) | 3 mol% | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 | Not readily recyclable |
| Pd/C (Heterogeneous) | 3 mol% | K₃PO₄ | Water | 100 | 0.17 | 100 | Recyclable |
| Pd/PVPy (Heterogeneous) | 0.15 mol% | K₃PO₄ | DMA/H₂O | 125 | 4 | 98 | Recyclable (5 cycles) |
Data compiled from multiple sources for comparison purposes.[7][8][9]
Causality Behind Performance:
The catalytic activity of PdNPs is often attributed to the high surface-area-to-volume ratio, which provides a large number of active sites.[10] However, a "release and capture" mechanism is also proposed, where active palladium species leach from the nanoparticle surface to participate in a homogeneous catalytic cycle and are then redeposited.[11] The choice of support material can significantly influence the stability and activity of the PdNPs.[7]
Experimental Protocol: Suzuki Coupling using Palladium on Carbon (Pd/C)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and 10% Pd/C (0.03 mmol, 3 mol%).
-
Solvent Addition: Add water (5 mL).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for the required time (often shorter than homogeneous systems).
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Catalyst Removal: Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with ethyl acetate.
-
Work-up and Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Nickel Catalysis: A Cost-Effective and Powerful Alternative
The high cost and relative scarcity of palladium have driven the development of catalyst systems based on more earth-abundant and economical first-row transition metals, with nickel emerging as a particularly promising alternative.[12] Nickel catalysts have shown remarkable efficacy, especially for the coupling of challenging substrates like aryl chlorides and phenol derivatives.[13][14]
Nickel vs. Palladium: A Head-to-Head Comparison
A key advantage of nickel is its ability to activate traditionally unreactive C-O bonds, enabling the use of phenols and their derivatives as coupling partners.
| Catalyst | Substrate | Base | Solvent | Temp (°C) | Yield (%) |
| [PdCl₂(dppf)] | 4-Bromobenzotrifluoride | K₃PO₄ | Toluene | 100 | >95 |
| [NiCl₂(dppf)] | 4-Bromobenzotrifluoride | K₃PO₄ | Toluene | 100 | >95 |
| [PdCl₂(dppf)] | 4-Chlorobenzotrifluoride | K₃PO₄ | Toluene | 100 | <5 |
| [NiCl₂(dppf)] | 4-Chlorobenzotrifluoride | K₃PO₄ | Toluene | 100 | >95 |
Data adapted from a comparative study.[15][16]
This data clearly illustrates the superior performance of nickel for the activation of aryl chlorides under these conditions.
Experimental Protocol: Nickel-Catalyzed Suzuki Coupling of a Heteroaryl Chloride
-
Reaction Setup: In a glovebox, add the heteroaryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), potassium phosphate (K₃PO₄, 1.8 mmol, 1.8 equiv), and Ni(cod)₂ (0.1 mmol, 10 mol%) to an oven-dried vial.
-
Ligand and Solvent Addition: Add the desired phosphine ligand (e.g., PCy₃, 0.2 mmol, 20 mol%) and anhydrous dimethylacetamide (DMA, 2 mL).
-
Reaction: Seal the vial and heat to 60 °C with stirring for 16 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel. Concentrate the filtrate and purify the residue by column chromatography.[17][18]
Conclusion and Future Outlook
The selection of an optimal catalyst system for Suzuki-Miyaura cross-coupling is a multifaceted decision that requires a deep understanding of the interplay between the metal, ligand, substrate, and reaction conditions.
-
Palladium-phosphine systems , particularly those employing bulky, electron-rich Buchwald ligands, remain the gold standard for a wide range of applications, offering high yields and broad substrate scope.
-
Palladium nanoparticles present a compelling alternative for large-scale synthesis where catalyst removal and recycling are paramount.
-
Nickel-based catalysts are rapidly gaining prominence as a cost-effective and highly potent option, especially for challenging substrates like aryl chlorides and for activating C-O bonds.
The future of Suzuki coupling catalysis lies in the development of even more active, stable, and sustainable catalyst systems. High-throughput experimentation and computational modeling are accelerating the discovery of novel ligands and catalysts with tailored properties. As our understanding of the intricate mechanistic details of these reactions deepens, we can expect to see the emergence of next-generation catalysts that push the boundaries of efficiency and selectivity in C-C bond formation.
References
- Palladium Nanoparticles on Polyvinylpyridine Support as Efficient Catalysts for Suzuki-Miyaura Coupling Reactions.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
- Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Labor
- Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction...
- “Naked Nickel”-Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling.
- (PDF) “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling.
- Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride.
- Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions.
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- A Comparative Guide to Palladium Catalysts for Suzuki Reactions of Deactiv
- Palladium Nanoparticles on Covalent Organic Framework Supports as Catalysts for Suzuki–Miyaura Cross-Coupling Reactions.
- Suzuki-Miyaura Cross Coupling C
- A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid.
- A Comparative Guide to VPhos, RuPhos, and SPhos Ligands in Cross-Coupling Chemistry.
- Direct comparison of homogeneous and heterogeneous palladium(II) catalysts for Suzuki-Miyaura cross-coupling reactions.
- Heterogeneous versus Homogeneous Palladium C
- Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents.
- The Suzuki Reaction.
- Effect of different bases on the Suzuki-Miyaura coupling.
- A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions C
- Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution.
- Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-C
- A Comparative Study: Nickel vs. Palladium in Suzuki-Miyaura Cross-Coupling Reactions.
- The effect of different solvents on the Suzuki coupling reaction.
- A Comparative Guide to Catalyst Efficiency in Suzuki-Miyaura Cross-Coupling Reactions.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
- (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- Nickel- and Palladium-C
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling aryl
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
- Ni vs.
- Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordin
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions.
- A heterogeneous single-atom palladium catalyst surpassing homogeneous systems for Suzuki coupling.
- Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings.
- Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance
- Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
- Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using.
- Suzuki Cross-Couplings on Aryl (Heteroaryl) Bromides and Chlorides with Bulky Aliphatic Phosphines/Pd(0)
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction.
- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amin
- A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid.
- Buchwald Phosphine Ligands.
- Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure.
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The Practitioner's Guide to Suzuki-Miyaura Reagents: A Performance Showdown of 4-(2,2-Dimethoxyethoxy)phenylboronic Acid and its Pinacol Ester
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter that can dictate the efficiency, reproducibility, and overall success of this transformation. This guide provides an in-depth, evidence-based comparison of two widely utilized reagents: 4-(2,2-dimethoxyethoxy)phenylboronic acid and its pinacol ester derivative. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic strategies.
The Fundamental Trade-Off: Reactivity vs. Stability
At the heart of the decision between using a boronic acid and its corresponding pinacol ester lies a fundamental trade-off between reactivity and stability.[1] Generally, boronic acids are considered more reactive, often leading to faster reaction kinetics in Suzuki-Miyaura couplings.[2][3] This heightened reactivity is largely attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2]
However, this increased reactivity comes at the cost of diminished stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and, most notably, protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4][5][6] This instability can complicate storage, handling, and purification, potentially leading to lower yields and inconsistent results.[2][7]
Conversely, boronate esters, particularly pinacol esters, offer significantly enhanced stability.[8][9] They are typically crystalline solids that are less sensitive to air and moisture, making them easier to handle, purify by standard chromatographic techniques, and store for extended periods.[2][10][11] This robustness is a considerable advantage in multi-step syntheses and for applications in high-throughput screening where reagent longevity is paramount.[1]
Performance Comparison: A Tabular Summary
The following table summarizes the key performance characteristics of this compound and its pinacol ester derivative, based on established principles and experimental observations for analogous arylboron compounds.
| Feature | This compound | This compound Pinacol Ester | Rationale & References |
| Physical State | Typically a solid | Crystalline solid | General observation for arylboronic acids and their pinacol esters. |
| Stability & Shelf-life | Moderate; susceptible to dehydration to form boroxines and protodeboronation.[1][4] Requires storage under inert atmosphere for long-term stability. | High; significantly more stable to air, moisture, and protodeboronation.[2][8][9] Can be stored under ambient conditions. | The pinacol group protects the boronic acid moiety, enhancing stability.[9] |
| Handling | Requires careful handling to minimize exposure to air and moisture. | Easy to handle and weigh in air. | Increased stability of the ester simplifies handling procedures.[2] |
| Purification | Can be challenging; recrystallization or derivatization techniques may be necessary.[7] | Readily purified by column chromatography (silica or alumina).[7][10] | Pinacol esters are generally less polar and more amenable to standard chromatographic methods.[10] |
| Reactivity in Suzuki-Miyaura Coupling | Generally higher, leading to faster reaction times.[2][3] | Generally lower, may require longer reaction times or higher temperatures. | The Lewis acidity of the boronic acid facilitates transmetalation.[2] Some studies suggest in situ hydrolysis of the ester to the more reactive acid.[1] |
| Reaction Reproducibility | Can be variable due to potential for degradation of the starting material. | Generally high due to the high purity and stability of the reagent.[2] | Consistent quality of the starting material is key for reproducible outcomes. |
| Susceptibility to Protodeboronation | Higher, especially under basic aqueous conditions.[4][5][6] | Lower, offering greater resistance to this common side reaction.[8][11] | The bulky pinacol group sterically hinders the approach of a proton source. |
Experimental Protocols: A Head-to-Head Comparison in Suzuki-Miyaura Coupling
To illustrate the practical differences in employing these two reagents, we provide a representative experimental protocol for a Suzuki-Miyaura coupling with 4-bromoanisole.
Reaction Scheme:
Protocol 1: Using this compound
-
Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoanisole (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel.
Causality behind Experimental Choices: The use of an inert atmosphere is crucial to prevent the oxidation of both the boronic acid and the Pd(0) catalyst. The aqueous base is essential for the activation of the boronic acid for the transmetalation step.[12][13]
Protocol 2: Using this compound Pinacol Ester
-
Reagent Preparation: To a round-bottom flask, add 4-bromoanisole (1.0 equiv.), this compound pinacol ester (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.). An inert atmosphere is recommended but may not be as critical as with the boronic acid.
-
Solvent Addition: Add a degassed solvent, such as dioxane or THF. Anhydrous conditions can often be employed, although aqueous conditions are also common.[14]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress.
-
Work-up and Purification: The work-up procedure is similar to that for the boronic acid. The crude product is purified by column chromatography.
Causality behind Experimental Choices: While an inert atmosphere is good practice, the pinacol ester's stability makes it more forgiving to trace amounts of air.[8] The choice of base and solvent can be broader, and in some cases, anhydrous conditions are effective, suggesting a direct transmetalation pathway from the ester is possible.[15]
Mechanistic Insights: Visualizing the Pathways
To better understand the underlying chemistry, the following diagrams illustrate the key mechanistic steps and equilibria.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Equilibrium between arylboronic acid and its inactive boroxine form.
Conclusion and Recommendations
The choice between this compound and its pinacol ester derivative is a nuanced decision that hinges on the specific priorities of the synthetic task at hand.
Choose this compound when:
-
The reagent can be used promptly after purchase or synthesis and has been stored under strictly inert conditions.
-
Potential side reactions due to instability can be mitigated through rigorous control of reaction parameters.
Choose this compound pinacol ester when:
-
Stability, ease of handling, and long-term storage are critical. [1][8]
-
High purity of the starting material is essential for the synthesis of complex molecules or for downstream applications.[2]
-
Reproducibility and robustness of the reaction are paramount, particularly in process development and scale-up.
For many applications in drug discovery and development, the superior stability, reliability, and ease of use of the pinacol ester often outweigh the generally faster reaction rates of the free boronic acid. The pinacol ester provides a more robust and forgiving entry point into the powerful Suzuki-Miyaura coupling, ensuring more consistent and successful outcomes.
References
- The Versatile Role of Boronate Esters in Modern Organic Synthesis. (n.d.). Google Cloud.
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives - Benchchem. (n.d.). BenchChem.
- How to purify boronic acids/boronate esters? (2016). ResearchGate.
- The Suzuki-Miyaura Cross-Coupling Reaction: A Comparative Guide to the Reactivity of Boronic Acids and Boronate Esters - Benchchem. (n.d.). BenchChem.
- Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Letters, 24, 3510-3514.
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison - Benchchem. (n.d.). BenchChem.
- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2005). The Journal of Organic Chemistry.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. (2016). Organic Letters.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. (2023). Australian Journal of Chemistry.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
- Comparison of reactivity of different boron reagents. (n.d.). ResearchGate.
- Protodeboronation - Wikipedia. (n.d.). Wikipedia.
- Exploring the Utility of Phenylboronic Acid Pinacol Esters in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Enhancing Suzuki Coupling Efficiency with Pinacol Boronic Esters. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature [ouci.dntb.gov.ua]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 11. nbinno.com [nbinno.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Certificate of Analysis for 4-(2,2-Dimethoxyethoxy)phenylboronic acid
A Comparative Approach to Ensuring Experimental Success
For researchers in drug discovery and development, the starting materials are the foundation of reliable and reproducible results. A reagent's purity and identity are not merely numbers on a specification sheet; they are critical parameters that dictate the outcome of complex synthetic pathways. Among the versatile reagents in modern organic synthesis, boronic acids, and specifically 4-(2,2-Dimethoxyethoxy)phenylboronic acid, are mainstays in carbon-carbon bond formation, most notably the Suzuki-Miyaura coupling reaction.[1]
This guide provides an in-depth look at the Certificate of Analysis (CoA) for this compound. It is designed to equip researchers, scientists, and drug development professionals with the expertise to not just read, but critically interpret a CoA. We will dissect the key analytical tests, compare the title compound to relevant alternatives, and provide a practical experimental protocol to validate its quality.
Part 1: Decoding the Certificate of Analysis
A Certificate of Analysis is a formal document from the supplier that confirms a product meets its specified quality and purity standards. It is the primary tool for verifying the identity and integrity of a chemical reagent before it enters your workflow. Let's break down a typical CoA for this compound.
A Hypothetical, Yet Representative, CoA:
| Parameter | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual |
| Identity (¹H NMR) | Conforms to structure | Conforms | ¹H NMR |
| Purity (HPLC) | ≥97.0% | 99.2% | HPLC |
| Water Content (Karl Fischer) | ≤1.0% | 0.3% | KF Titration |
| Melting Point | 95-101 °C | 97-99 °C | Capillary Method |
| Residual Solvents | ≤0.5% | 0.1% (Ethyl Acetate) | GC-HS |
Interpreting the Critical Analytical Data:
-
Identity (¹H NMR Spectroscopy): This is the most crucial test for confirming the molecular structure. For this compound, you should expect to see:
-
Aromatic Protons: Two sets of doublets in the aromatic region (approx. 7.2-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.
-
Acetal Proton: A triplet around 4.1 ppm corresponding to the -O-CH₂-CH (OCH₃)₂ proton.
-
Ethoxy Protons: A triplet around 3.7 ppm for the -O-CH ₂-CH(OCH₃)₂ protons.
-
Methoxy Protons: A singlet around 3.4 ppm for the two -OCH₃ groups.
-
B(OH)₂ Protons: A broad singlet which can vary in chemical shift and may not always be clearly visible, as it can exchange with trace water in the NMR solvent.[2]
Why it matters: An NMR spectrum that is "consistent with the structure" is a fundamental confirmation of identity.[3] Any unexpected peaks could indicate impurities, residual solvents, or degradation.
-
-
Purity (HPLC): High-Performance Liquid Chromatography separates the main compound from any impurities. A high purity value (e.g., >98%) is essential for stoichiometric accuracy in reactions.[4] The chromatogram should show a single major peak with minimal secondary peaks.
Why it matters: Impurities can lead to side reactions, lower yields, and complicate the purification of your desired product. For drug development, a well-defined impurity profile is a regulatory requirement.
-
Water Content (Karl Fischer Titration): Boronic acids have a known propensity to dehydrate and form cyclic trimers called boroxines.[5][6] This process is reversible in the presence of water.[7] A low water content might suggest the presence of boroxine.
Why it matters: The equilibrium between the boronic acid and its boroxine anhydride can affect solubility and reactivity.[7][8] While boroxines can also participate in Suzuki couplings, their reactivity can differ from the monomeric acid, potentially impacting reaction kinetics and consistency.[7] Knowing the water content helps to understand the form of the reagent you are using.
Part 2: The Request and Verification Workflow
Ensuring you receive a quality reagent begins with a clear request and a systematic verification process. Simply ordering from a catalog is not sufficient for critical applications.
Workflow for CoA Request and Verification
Caption: Workflow for requesting and verifying a Certificate of Analysis.
Part 3: Performance Comparison with Alternatives
The choice of boronic acid can significantly influence a reaction. The 4-(2,2-dimethoxyethoxy) substituent is specifically designed to improve certain properties compared to simpler analogs.
| Feature | This compound | 4-Methoxyphenylboronic acid | Phenylboronic acid |
| Structure | Contains a protected aldehyde and an ether chain | Contains a methoxy group | Unsubstituted |
| Molecular Weight | 226.04 g/mol | 151.96 g/mol | 121.93 g/mol |
| Solubility | Generally higher in organic solvents like THF and Dioxane due to the ether chain. | Moderate solubility. | Lower solubility in many organic solvents. |
| Key Advantage | The dimethoxyethoxy group is an acetal, a protecting group for an aldehyde. This allows for its use in cross-coupling, followed by deprotection to reveal a formyl group, enabling further synthetic transformations. | The electron-donating methoxy group can enhance the rate of transmetalation in some Suzuki couplings. | The simplest arylboronic acid, cost-effective, and widely used as a benchmark.[9] |
| Potential Issue | The acetal can be sensitive to strongly acidic conditions, which might limit reaction compatibility. | Less functional "handle" for subsequent reactions compared to the title compound. | Prone to protodeboronation (loss of the boronic acid group) under certain conditions.[10] |
Part 4: Experimental Validation Protocol
The ultimate test of a reagent's quality is its performance in a validated experiment. Here is a standard protocol for a Suzuki-Miyaura coupling reaction. A successful outcome—high yield and purity of the product—validates the quality stated on the CoA.
Objective: To synthesize 4'-(2,2-dimethoxyethoxy)-[1,1'-biphenyl]-4-carbonitrile via Suzuki-Miyaura coupling.
Materials:
-
This compound (from the verified batch)
-
4-Bromobenzonitrile
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
Catalyst Preparation: In a round-bottom flask, add Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.06 mmol). Purge the flask with an inert gas (Nitrogen or Argon) for 10 minutes. Add 5 mL of degassed toluene and stir for 15 minutes at room temperature to form the active Pd(PPh₃)₄ catalyst in situ.
-
Reaction Setup: To the catalyst mixture, add 4-bromobenzonitrile (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add an additional 10 mL of degassed toluene and 5 mL of degassed water.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography on silica gel. Analyze the final product by ¹H NMR and Mass Spectrometry to confirm its identity and purity.
Expected Outcome: A high yield (>85%) of the desired biphenyl product with high purity confirms the reactivity and quality of the this compound starting material. This self-validating protocol provides confidence in the CoA's claims.
Conclusion
A Certificate of Analysis is more than a formality; it is an essential piece of scientific data. For a functionally complex molecule like this compound, understanding the nuances of its CoA is paramount. By critically evaluating the identity, purity, and water content, and by comparing its properties to relevant alternatives, researchers can make informed decisions that enhance experimental reproducibility and success. Ultimately, validating a new batch of reagent with a standard protocol, such as the Suzuki-Miyaura coupling described, provides the highest level of assurance and directly links the data on the CoA to tangible performance in the lab.
References
- Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heteroatom Chemistry, 13(5), 439-444.
- Iwasaki, T., Kihara, H., & Kambe, N. (2020). Boroxine Chemistry: From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry. The Chemical Record, 20(10), 1095-1107.
- Iovine, P. M., & Kua, J. (2006). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 110(3), 1057-1063.
- Nishiyabu, R., Kubo, Y., & James, T. D. (2011). Boronic acid building blocks: tools for sensing and separation. Chemical Communications, 47(4), 1124-1150.
- Valenzuela, S. A., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568.
- Singh, A. K., et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(19), 7668-7674.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 46(28), 5359-5363.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantifying Residual 4-(2,2-Dimethoxyethoxy)phenylboronic Acid
For professionals in drug development and manufacturing, the control of process-related impurities is not merely a matter of regulatory compliance; it is a cornerstone of patient safety. Boronic acids, and their derivatives, are invaluable reagents in modern synthetic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, their potential to persist as residual impurities in the final Active Pharmaceutical Ingredient (API) necessitates the development of robust, sensitive, and accurate analytical methods for their quantification. Some boronic acid species are considered potential genotoxic or mutagenic impurities, requiring strict control limits based on guidelines like ICH M7.[1][2]
This guide provides an in-depth comparison of four principal analytical techniques for quantifying residual 4-(2,2-Dimethoxyethoxy)phenylboronic acid in a product mixture. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system grounded in scientific first principles.
Comparative Overview of Analytical Methodologies
The selection of an optimal analytical method is a function of multiple variables, including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the specific regulatory requirements. A high-level comparison of the most common techniques is presented below.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation with UV absorbance detection. | Chromatographic separation with mass-based detection and fragmentation.[3] | Gas-phase separation of volatile derivatives with mass-based detection.[1] | Quantification based on the stoichiometric relationship between signal integral and the number of atomic nuclei.[4] |
| Sensitivity (Typical LOQ) | µg/mL to ng/mL | pg/mL to ng/mL[5] | ng/mL | µg/mL |
| Selectivity | Moderate; dependent on chromatographic resolution. | Very High; based on parent/daughter ion transitions (MRM). | High; based on retention time and mass fragmentation pattern. | High; dependent on chemical shift resolution of a unique proton signal.[6] |
| Derivatization Required? | No | Typically no, but can enhance sensitivity.[2] | Yes, to improve volatility and thermal stability.[7] | No |
| Matrix Effects | Less susceptible compared to MS-based methods. | Can be significant; often requires internal standards or matrix-matched calibration.[3] | Can be affected by non-volatile matrix components.[3] | Less common, but signal overlap from excipients or API can occur.[6] |
| Typical Application | Routine purity checks, quantification at moderate levels. | Trace-level quantification, genotoxic impurity analysis.[8] | Orthogonal method for trace analysis. | Purity assignment of reference materials, quantification without an analyte-specific standard.[9] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of a quality control laboratory due to its robustness and ubiquity. For an aromatic compound like this compound, UV detection is a straightforward approach.
Expertise & Rationale
The primary challenge with boronic acids in reversed-phase HPLC is often their high polarity, which can lead to poor retention on standard C18 columns. The key to a successful method is to achieve adequate retention away from the solvent front and baseline separation from other impurities and the main API peak. While our target analyte possesses a phenyl ring, its chromophore is not exceptionally strong, which may limit the ultimate sensitivity of the method. Method validation is crucial to demonstrate that the method is specific, sensitive, and accurate for its intended purpose.[10][11]
Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the product mixture into a 20 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water). Mix thoroughly. This is the Test Solution.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard at 100 µg/mL in the diluent.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.[12]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 225 nm.
-
-
System Suitability:
-
Inject a standard solution (e.g., 1 µg/mL) six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
-
Analysis & Calculation:
-
Inject the blank (diluent), calibration standards, and the Test Solution.
-
Construct a calibration curve by plotting peak area against concentration for the standards.
-
Quantify the amount of the residual boronic acid in the Test Solution using the linear regression equation from the calibration curve.
-
Caption: Workflow for quantifying residual boronic acid by HPLC-UV.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For trace-level quantification, especially when dealing with potentially mutagenic impurities where control thresholds are in the low ppm range, LC-MS/MS is the definitive technique.[2] Its unparalleled sensitivity and selectivity make it the gold standard.
Expertise & Rationale
The power of LC-MS/MS lies in its ability to selectively monitor a specific mass-to-charge (m/z) transition for the target analyte. This Multiple Reaction Monitoring (MRM) allows the detector to essentially ignore all other co-eluting matrix components, drastically reducing noise and enhancing sensitivity. Boronic acids often ionize more efficiently in negative electrospray ionization (ESI) mode, forming the [M-H]⁻ ion.[8] The method development goal is to find a robust chromatographic separation using MS-friendly mobile phases (e.g., containing ammonium acetate or formic acid) and to optimize the MRM transitions for maximum signal intensity.[13]
Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Prepare the Test Solution as described in the HPLC-UV method, potentially with a higher sample concentration if very low limits are required.
-
-
Standard Preparation:
-
Prepare a stock solution and dilute to create calibration standards, typically in the ng/mL to low µg/mL range (e.g., 0.1 ng/mL to 100 ng/mL).
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system for fast, high-resolution separations.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[13]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A fast gradient, typically over 5-7 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole.
-
Ionization: ESI, Negative Mode.
-
MRM Transitions: Monitor for the specific precursor → product ion transition for this compound (parent m/z → fragment m/z). These values must be determined experimentally by infusing a standard solution.
-
-
Analysis & Calculation:
-
Perform analysis and quantification against the calibration curve as described for the HPLC-UV method. An internal standard is highly recommended to correct for matrix effects and instrument variability.
-
Caption: Workflow for trace-level quantification by LC-MS/MS.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, boronic acids are polar, non-volatile compounds, making them unsuitable for direct GC analysis.[7] A chemical derivatization step is therefore mandatory.
Expertise & Rationale
The core of this method is the conversion of the polar boronic acid into a volatile, thermally stable derivative. This is often achieved by reaction with a diol, such as pinacol, to form a boronate ester.[14] The success of the entire analysis hinges on the derivatization reaction being rapid, reproducible, and quantitative. Once derivatized, the compound can be readily analyzed by GC-MS. This approach is particularly useful as an orthogonal method to LC techniques or when the sample matrix is incompatible with LC. Method development must focus on optimizing the derivatization conditions and ensuring no degradation occurs in the hot GC inlet.[1]
Experimental Protocol: GC-MS
-
Derivatization & Sample Preparation:
-
Accurately weigh the sample into a GC vial.
-
Add a solution of the derivatizing agent (e.g., pinacol in an aprotic solvent like Dichloromethane or THF).
-
Add a catalyst if necessary and an internal standard.
-
Heat the vial (e.g., 60 °C for 30 minutes) to drive the reaction to completion.
-
Cool to room temperature before analysis.
-
-
Standard Preparation:
-
Prepare standards by derivatizing known amounts of the this compound reference standard in the same manner as the sample.
-
-
GC-MS Conditions:
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[1]
-
Carrier Gas: Helium, constant flow.
-
Inlet: Split/Splitless, operated in split mode (e.g., 10:1) at 250 °C.
-
Oven Program:
-
Initial Temp: 100 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C, hold for 5 min.
-
-
Mass Spectrometer: Single Quadrupole or Triple Quadrupole.
-
Ionization: Electron Ionization (EI), 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for the derivatized analyte.[1]
-
-
Analysis & Calculation:
-
Analyze the derivatized standards and samples and quantify using the calibration curve.
-
Caption: Workflow for quantification by GC-MS following derivatization.
Method 4: Quantitative NMR (qNMR) Spectroscopy
qNMR stands apart as a primary analytical method. It does not rely on comparing the response of an analyte to a standard of the same analyte. Instead, it quantifies the analyte by relating its NMR signal integral to the integral of a certified, high-purity internal standard.[9]
Expertise & Rationale
The fundamental principle of qNMR is that the integrated area of a signal is directly proportional to the number of protons giving rise to that signal.[4] By adding a known mass of a certified internal standard (e.g., maleic acid) to a known mass of the sample, we can use the ratio of integrals to calculate the absolute amount of our target analyte. The key requirements are: (1) at least one proton signal from the analyte must be well-resolved from all other signals in the spectrum, and (2) experimental parameters, particularly the relaxation delay (D1), must be set to ensure full relaxation of all protons being measured.[15] While less sensitive than MS methods, qNMR is exceptionally accurate and precise, requires minimal sample preparation, and provides structural confirmation simultaneously.[6]
Experimental Protocol: qNMR
-
Sample Preparation:
-
Accurately weigh ~20 mg of the product mixture into an NMR tube. Record the weight precisely.
-
Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube. Record the weight precisely.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both components completely.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: Standard 1D Proton acquisition.
-
Key Parameters:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative work).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a unique, well-resolved signal for the analyte and a signal for the internal standard.
-
-
Calculation:
-
The concentration is calculated using the formula:
-
Mass_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_std / Integral_std) * (MW_analyte / MW_std) * Mass_std
-
Where N is the number of protons for the integrated signal and MW is the molecular weight.
-
-
Caption: Workflow for absolute quantification using qNMR.
Conclusion: Selecting the Right Tool for the Job
There is no single "best" method for all applications. The optimal choice is dictated by the analytical objective.
-
For routine QC and release testing where residual levels are expected to be well above trace amounts, the robustness and simplicity of HPLC-UV make it an excellent choice.
-
For trace-level quantification to meet stringent regulatory limits for potentially genotoxic impurities (e.g., <10 ppm), the superior sensitivity and selectivity of LC-MS/MS are indispensable.
-
GC-MS serves as a valuable orthogonal technique . It is particularly useful for confirming results from LC methods or for analyzing complex matrices where derivatization can simplify the sample by making only the target analyte visible.
-
qNMR is the premier choice for purity assignment of reference standards or when a certified standard of the impurity is unavailable. It is a powerful, primary method that provides highly accurate and defensible data without chromatographic separation.
By understanding the fundamental principles, strengths, and limitations of each of these techniques, researchers and drug development professionals can confidently select and implement the most appropriate method to ensure the safety, quality, and efficacy of their products.
References
- Benchchem. (n.d.). Quantifying Methylboronic Acid Impurities: A Comparative Guide to Analytical Methods. Benchchem.
- LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.
- North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
- Analytical Methods (RSC Publishing). (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry.
- PubMed. (2010). Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. National Center for Biotechnology Information.
- SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. SciSpace.
- A Comprehensive Guide for Analytical Method Validation. (2023). Journal of Pharmaceutical Research and Reports.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Research.
- Altabrisa Group. (2025). 3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group.
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Chidella, K.S., Dasari, V.B., & Jayashree, A. (n.d.). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org.
- ResearchGate. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ResearchGate.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
- PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. National Center for Biotechnology Information.
- American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. American Pharmaceutical Review.
- Chromatography Forum. (2018). Analysis of Boronic Acid and Identified Boranes. Chromatography Forum.
- ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). EAG Laboratories.
- SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX.
- ResearchGate. (2025). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate.
- SIELC Technologies. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC.
- ResearchGate. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(2,2-Dimethoxyethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, science-backed protocol for the proper disposal of 4-(2,2-Dimethoxyethoxy)phenylboronic acid. As a Senior Application Scientist, this document synthesizes established safety protocols with the practical realities of a research environment, ensuring that every step is not just a rule to be followed, but a scientifically validated procedure for minimizing risk.
Part 1: Immediate Hazard Assessment and Personal Protection
Anticipated Hazard Profile
The following table summarizes the likely hazard classifications based on related chemical structures. This proactive assessment is fundamental to the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan to protect laboratory personnel.[6][7][8]
| Hazard Classification | GHS Hazard Code | Description |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation.[1] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1] |
| Acute Oral Toxicity | H302 | Harmful if swallowed.[3][4][5] |
Mandatory Personal Protective Equipment (PPE)
Adherence to proper PPE is the first line of defense against chemical exposure. All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[9][10]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne dust that can cause serious eye irritation.[1][9] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Prevents direct skin contact, which can lead to irritation.[9][11] |
| Body Protection | A fully fastened, long-sleeved lab coat. | Shields skin and personal clothing from contamination.[10][11] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills.[11] |
Part 2: The Core Principle: Hazardous Waste Segregation
The foundational principle for the disposal of this compound is that it must be treated as hazardous chemical waste. [9][11] Under no circumstances should this chemical, its solutions, or its contaminated materials be disposed of down the drain or in the regular solid waste stream.[9][11]
Causality: Phenylboronic acids are organic compounds that can be detrimental to aquatic life and ecosystems.[12] Improper disposal via the sewer system can bypass wastewater treatment processes, leading to environmental contamination. Furthermore, mixing boronic acids with incompatible chemicals in a general waste stream can lead to unforeseen and dangerous chemical reactions.[12][13] Segregation ensures that the waste is handled by personnel equipped to manage its specific hazards, in compliance with EPA regulations under the Resource Conservation and Recovery Act (RCRA).[14][15]
Part 3: Step-by-Step Disposal and Decontamination Protocols
The following protocols provide a systematic approach to managing all waste streams associated with this compound.
Protocol 1: Disposal of Unused or Waste Solid Compound
-
Waste Characterization: Classify the material as a solid, non-halogenated organic acid hazardous waste.
-
Container Selection: Select a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure screw cap).[9] The container must be in good condition, free of leaks or cracks.
-
Packaging: Carefully transfer the solid waste into the designated container, ensuring not to generate airborne dust. Use a funnel or weighing paper to facilitate a clean transfer. Do not fill the container beyond 90% capacity to allow for expansion and prevent spillage.[13][16]
-
Labeling: Affix a "Hazardous Waste" label to the container.[17] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").[17]
-
-
Storage: Securely close the container and store it in a designated Satellite Accumulation Area (SAA).[13] This area must be under the control of laboratory personnel and away from incompatible materials like strong oxidizing agents or bases.[9][13]
Protocol 2: Disposal of Contaminated Labware and Debris
-
Segregation: All disposable items that have come into contact with the compound are also considered hazardous waste. This includes gloves, weighing boats, spatulas, pipette tips, and contaminated bench paper.[9][11]
-
Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealable, labeled plastic bag.[9]
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").
-
Disposal: Dispose of this container through your institution's hazardous waste program alongside the primary chemical waste.
Protocol 3: Decontamination of Reusable Glassware
-
Initial Solvent Rinse (Crucial Step): Rinse the contaminated glassware with a minimal amount of a suitable polar organic solvent in which the compound is soluble (e.g., acetone, methanol, or ethanol).[10][11]
-
Scientific Rationale: Phenylboronic acids generally have higher solubility in organic solvents than in water. This initial rinse is the most effective way to remove the bulk of the chemical residue.
-
Action: Collect this initial rinseate as liquid hazardous waste. [10][11] Transfer it to a designated, properly labeled container for non-halogenated organic solvent waste.
-
-
Secondary Decontamination (Optional but Recommended): For thorough decontamination, a subsequent rinse with a dilute basic solution (e.g., 0.1M sodium hydroxide or sodium bicarbonate) can be performed.[11]
-
Scientific Rationale: This step converts the weakly acidic boronic acid into a more water-soluble boronate salt, facilitating its removal from the glass surface.
-
Action: This basic rinsate must also be collected as liquid hazardous waste and should not be poured down the drain. It can often be combined with other aqueous base waste streams, pending approval from your institution's EHS department.
-
-
Final Rinses: Perform at least two additional rinses with deionized water. These final rinses, after the thorough removal of the compound in the preceding steps, can typically be disposed of down the drain, but always confirm this with your local EHS guidelines.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper management and disposal of all waste streams generated from the use of this compound.
Caption: Disposal workflow for this compound.
Part 4: Final Disposition and Regulatory Compliance
All correctly packaged and labeled hazardous waste containers must be stored in a designated SAA until they are ready for pickup.[13] It is critical to follow your institution's specific procedures for requesting hazardous waste removal. Your Environmental Health & Safety (EHS) department is the ultimate authority on disposal and is your primary resource for any questions or unique scenarios.[9][12] Adherence to these protocols ensures compliance with the OSHA Laboratory Standard and EPA hazardous waste regulations, safeguarding both laboratory personnel and the environment.[6][15]
References
- Laboratory Safety OSHA Laboratory Standard (Fact Sheet).
- 29 CFR 1910.
- How To Safely Dispose of Boric Acid. Lab Alley. [Link]
- Preventing Exposure to Hazardous Chemicals in Laboratories.
- OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450). CloudSDS. [Link]
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Managing Hazardous Chemical Waste in the Lab.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
- Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
- Boric acid discussion. Chemtalk - Science Forum For Lab Technicians. [Link]
- Phenylboronic acid. Wikipedia. [Link]
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
- Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]
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Personal protective equipment for handling 4-(2,2-Dimethoxyethoxy)phenylboronic acid
A Researcher's Guide to Safely Handling 4-(2,2-Dimethoxyethoxy)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Safety and Operational Protocol
Hazard Assessment: Understanding the Risks of Boronic Acids
Boronic acids and their derivatives are generally classified as irritants.[1][2][3] The primary hazards associated with this class of compounds include:
-
Eye Irritation: Direct contact can cause serious eye irritation.[1][3]
-
Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1][3]
-
Respiratory Tract Irritation: Inhalation of dust particles can irritate the respiratory system.[1][3]
-
Oral Toxicity: Some boronic acid derivatives are harmful if swallowed.[4][5]
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safe chemical handling is the consistent and correct use of PPE. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][6][7] | Protects eyes from dust particles and potential splashes of the chemical or solvents. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][6] | Prevents direct skin contact with the compound. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6][8] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound outside of a fume hood to prevent the inhalation of dust particles.[1][6] | Minimizes the risk of respiratory tract irritation. |
Operational Plan: A Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
Preparation
-
Engineering Controls: All weighing and handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risk.[7][9]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed before beginning work.[6]
-
Work Area: The designated work area should be clean, free of clutter, and clearly demarcated.
Handling the Compound
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Transferring the Solid: Avoid generating dust when transferring the solid.[6] Use appropriate tools, such as a spatula, for transfers. Keep the container tightly closed when not in use.[6]
-
In Solution: When working with the compound in solution, handle it within the fume hood and take care to avoid splashes.
Post-Handling
-
Decontamination: Clean the work area and any equipment used to remove any residual chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is critical.
Caption: Emergency Response Workflow for this compound.
Storage and Disposal: Responsible Chemical Management
Proper storage and disposal are critical for laboratory safety and environmental protection.
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10] Boric acid and its derivatives can be hygroscopic, meaning they can absorb moisture from the air, which can lead to caking.[11]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4][12] Boric acid is an inorganic acid and should be stored in a dedicated corrosives cabinet, segregated from bases.[8]
-
Labeling: Ensure the container is clearly and accurately labeled.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Caption: Disposal Workflow for this compound.
Important Disposal Considerations:
-
Do Not Drain Dispose: Never dispose of boronic acid or its solutions down the drain unless explicitly permitted by your local regulations and institutional EHS office.[13]
-
Consult Local Regulations: Disposal regulations can vary. Always consult your institution's EHS department for specific guidance.[14]
By adhering to these protocols, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
- How To Safely Dispose of Boric Acid - Lab Alley.
- Disposal Of Boric Acid - Sciencing.
- Boric acid - #1 Science Forum For Lab Technicians - Chemtalk.
- How to Store Boric Acid | Lab Alley.
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer.
- Borate handling and storage - borax.com.
- Proper disposal of chemicals - Sciencemadness Wiki.
- Corrosive Storage Guidelines.
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- 14. sciencing.com [sciencing.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
